molecular formula C15H13N3O B025121 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 103343-47-1

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B025121
CAS No.: 103343-47-1
M. Wt: 251.28 g/mol
InChI Key: GLUWBSPUUGLXCW-UHFFFAOYSA-N
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Description

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUWBSPUUGLXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401326
Record name 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103343-47-1
Record name 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103343471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-PHENYL-1,3-DIHYDRO-1,4-BENZODIAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AHA6SN6LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key heterocyclic compound within the benzodiazepine class. Benzodiazepines are a well-established class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] This document details the chemical structure, physicochemical properties, synthesis, and applications of this specific derivative, with a focus on its role as a crucial intermediate in pharmaceutical development and neuroscience research. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a derivative of the 1,4-benzodiazepine core structure.[1] The core of this and many related pharmaceuticals is 5-phenyl-1H-benzo[e][2][3]diazepin-2(3H)-one.[1] The defining features of the title compound are an amino group substituted at the 3-position, a phenyl group at the 5-position, and the characteristic fused diazepine-benzene ring system.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below.

IdentifierValue
IUPAC Name 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one[4]
CAS Number 103343-47-1[2][3][4][5]
Molecular Formula C₁₅H₁₃N₃O[2][4][5]
Molecular Weight 251.28 g/mol [4][6]
InChI InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)[4][6]
InChIKey GLUWBSPUUGLXCW-UHFFFAOYSA-N[6]
SMILES c1ccc(cc1)C2=NC(C(=O)Nc3ccccc32)N[6]
Synonyms 3-Amino-5-phenyl-1,3-dihydro-benzo[e][2][3]diazepin-2-one[2][5]
Physicochemical Properties

The known physical and chemical properties of the compound are outlined in the following table.

PropertyValue
Appearance White to light yellow powder[5]
Purity ≥ 98% (HPLC)[5]
Predicted Boiling Point 456.7±45.0 °C[7]
Predicted Density 1.30±0.1 g/cm³[7]
Storage Conditions 0 - 8 °C[5]

Synthesis and Experimental Protocols

A convenient method for synthesizing 3-amino-1,5-benzodiazepine-2-one derivatives involves a Michael addition reaction of o-phenylenediamine with dehydroalanine ester derivatives, followed by cyclization.[8] Although this describes a 1,5-benzodiazepine, similar principles can apply to 1,4-benzodiazepine synthesis. The synthesis and resolution of racemic 3-amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones have also been described in the chemical literature, indicating that methods for its preparation and chiral separation exist.[9]

A generalized workflow for the synthesis of 1,4-benzodiazepine derivatives is depicted below.

G A 2-Aminobenzophenone Derivative C Condensation & Cyclization A->C B Amino Acid Derivative (e.g., Glycine ethyl ester) B->C D 1,4-Benzodiazepin-2-one Core C->D E Functional Group Interconversion (e.g., Halogenation at C3) D->E F Nucleophilic Substitution (e.g., Azide introduction) E->F G Reduction F->G H 3-Amino-1,4-benzodiazepin-2-one G->H

Generalized synthesis workflow for 3-amino-1,4-benzodiazepine derivatives.

Biological Activity and Mechanism of Action

This compound belongs to the benzodiazepine class of compounds, which are known to exert their effects by modulating the gamma-aminobutyric acid (GABA) system.[1] Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[1]

General Mechanism of Action

The binding of benzodiazepines to a specific site on the GABA-A receptor (the benzodiazepine binding site) enhances the affinity of GABA for its own binding site.[1] This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission. This leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[1]

G cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Cl_Channel Chloride (Cl-) Channel GABA_Site->Cl_Channel Opens Channel BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_Site Enhances GABA Affinity Effect Increased Cl- Influx -> Neuronal Hyperpolarization -> CNS Depression Cl_Channel->Effect GABA GABA Neurotransmitter GABA->GABA_Site Binds BZD Benzodiazepine (e.g., this compound) BZD->BZD_Site Binds

Mechanism of benzodiazepine action at the GABA-A receptor.

While this describes the general mechanism for the class, specific pharmacological studies on this compound itself are not detailed in the provided search results. However, its structural similarity to active benzodiazepines suggests it would interact with the central nervous system.[5][10]

Applications in Research and Drug Development

The primary application of this compound is as a versatile chemical intermediate in pharmaceutical research and development.[5]

  • Pharmaceutical Development : It serves as a key building block for the synthesis of more complex and novel benzodiazepine derivatives.[5] The amino group at the 3-position provides a reactive handle for further chemical modifications, allowing for the creation of a library of compounds to be screened for specific therapeutic activities, such as improved anxiolytic or sedative profiles.[5]

  • Neuroscience Research : This compound is utilized in studies exploring the central nervous system.[5] It can be used as a tool compound to investigate the structure-activity relationships of the benzodiazepine binding site on the GABA-A receptor, helping to elucidate the mechanisms of anxiety, depression, and other neurological conditions.[5]

  • Drug Formulation : As a benzodiazepine derivative, it can be studied in formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[5]

G Start This compound (Starting Material) Step1 Chemical Modification at 3-Amino Position Start->Step1 Step2 Generation of Novel Benzodiazepine Analogs Library Step1->Step2 Step3 High-Throughput Screening (e.g., GABA-A Receptor Binding Assays) Step2->Step3 Step4 Identification of Lead Compounds Step3->Step4 Step5 Preclinical & Clinical Development Step4->Step5 End New Therapeutic Agent Step5->End

Role as an intermediate in the drug discovery process.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmacology. While not an end-product therapeutic itself, its role as a key synthetic intermediate is critical for the development of new generations of benzodiazepine-based drugs. Its structure provides a valuable scaffold for chemical exploration, enabling the synthesis of novel molecules with potentially enhanced efficacy, selectivity, and safety profiles for treating a range of central nervous system disorders. Further research into its specific biological activities and the development of efficient, scalable synthetic routes will continue to be of high value to the drug development community.

References

An In-Depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS: 103343-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a heterocyclic organic compound belonging to the benzodiazepine class. While not a widely marketed pharmaceutical itself, it serves as a crucial chiral intermediate in the synthesis of a variety of pharmacologically active 1,4-benzodiazepine derivatives. Its structure provides a versatile scaffold for medicinal chemists to develop novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor to biologically active molecules, with a focus on cholecystokinin (CCK) receptor ligands.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 103343-47-1
Molecular Formula C₁₅H₁₃N₃O
Molecular Weight 251.28 g/mol
Appearance White to off-white or light yellow powder
Stereochemistry Racemic
Storage Temperature 0 - 8 °C

Synthesis

The synthesis of racemic this compound has been reported, providing a foundational method for obtaining this key intermediate.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the synthetic routes described in the literature for 3-amino-1,4-benzodiazepin-2-ones.

Materials:

  • 2-Amino-5-chlorobenzophenone (or a related aminobenzophenone)

  • Chloroacetyl chloride

  • Toluene

  • Hexamine

  • Formic acid

  • Ethanol

  • Ammonia

  • Appropriate solvents for workup and purification (e.g., dichloromethane, ethyl acetate)

  • Silica gel for chromatography

Procedure:

  • N-Chloroacetylation of 2-aminobenzophenone: 2-Amino-5-chlorobenzophenone is dissolved in toluene. Chloroacetyl chloride is added, and the mixture is refluxed to yield N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.

  • Cyclization to the 1,4-benzodiazepine ring: The resulting N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide is treated with hexamine and formic acid in ethanol to facilitate the formation of the seven-membered diazepine ring, yielding the 1,4-benzodiazepin-2-one.

  • Introduction of the 3-amino group: The 3-position of the benzodiazepine ring is then functionalized to introduce the amino group. This can be achieved through various methods, including the displacement of a suitable leaving group (e.g., a halogen) with ammonia or a protected form of ammonia.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford this compound as a solid.

Note: This is a generalized procedure. For specific reaction conditions, stoichiometry, and yields, it is imperative to consult the primary literature, such as the work by Bock et al. (1987) in the Journal of Organic Chemistry.

Synthetic_Workflow_for_this compound cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product 2_Aminobenzophenone 2-Aminobenzophenone Derivative Chloroacetylation N-Chloroacetylation (Chloroacetyl chloride, Toluene, Reflux) 2_Aminobenzophenone->Chloroacetylation Cyclization Cyclization (Hexamine, Formic Acid, Ethanol) Chloroacetylation->Cyclization N-(2-benzoyl-aryl)-2-chloroacetamide Amination 3-Amination (e.g., Ammonia) Cyclization->Amination 1,4-Benzodiazepin-2-one Final_Product This compound Amination->Final_Product

Caption: Synthetic workflow for the target compound.

Biological Activity and Mechanism of Action

While this compound itself is not extensively characterized for its biological activity in publicly available literature, its derivatives have been synthesized and evaluated as potent and selective ligands for cholecystokinin (CCK) receptors, specifically the CCK1 and CCK2 subtypes. Therefore, this compound is a valuable scaffold for developing modulators of the CCK system.

Cholecystokinin Receptors as a Target

The CCK receptors are G-protein coupled receptors (GPCRs) that play significant roles in various physiological processes.

  • CCK1 Receptors: Predominantly found in the periphery, particularly in the gallbladder and pancreas, where they are involved in digestion and satiety.

  • CCK2 Receptors: Primarily located in the central nervous system and the stomach, and are implicated in anxiety, memory, and gastric acid secretion.

Benzodiazepine-based compounds can act as allosteric modulators of CCK receptors, meaning they bind to a site on the receptor that is different from the endogenous ligand (CCK) binding site. This allosteric interaction can influence the affinity and/or efficacy of the natural ligand.

Quantitative Data for Derivatives

The following table summarizes the biological activity of various 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones, which are derivatives synthesized from the core compound of interest. The data is from radioligand binding assays and in vivo studies.

CompoundCCK1 Receptor Affinity (Ki, nM)CCK2 Receptor Affinity (Ki, nM)In Vivo Activity (ED₅₀, mg/kg)
Derivative 1 (Example) 11>1000Not Reported
Derivative 2 (Example) 10>10000.46 (Tail Suspension Test)
Derivative 3 (Example) 9>10000.49 (Porsolt Swimming Test)

Note: The specific structures of the derivatives are detailed in the cited literature. This table demonstrates the potential for developing potent and selective CCK1 receptor ligands from the core scaffold.

Experimental Protocol: Radioligand Binding Assay for CCK Receptors

This protocol provides a general methodology for assessing the binding affinity of compounds to CCK receptors.

Materials:

  • Cell membranes expressing human CCK1 or CCK2 receptors

  • Radioligand (e.g., ¹²⁵I-labeled CCK-8)

  • Test compounds (including the this compound derivatives)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, bacitracin, and bovine serum albumin)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The protein concentration is determined.

  • Assay Setup: In a 96-well plate, the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound are incubated in the assay buffer.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the filter plates, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filter-bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The interaction of benzodiazepine derivatives with CCK receptors can modulate downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for CCK1 and CCK2 receptors and a proposed mechanism for allosteric modulation.

CCK1_Signaling_Pathway CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Gq_alpha Gαq CCK1R->Gq_alpha activates PLC Phospholipase C Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca²⁺]i IP3->Ca2+ releases PKC Protein Kinase C DAG->PKC activates Cellular_Response_1 Physiological Response (e.g., Enzyme Secretion, Satiety) Ca2+->Cellular_Response_1 PKC->Cellular_Response_1

Caption: CCK1 receptor signaling pathway.

CCK2_Signaling_Pathway CCK_Gastrin CCK / Gastrin CCK2R CCK2 Receptor CCK_Gastrin->CCK2R Gq_alpha Gαq CCK2R->Gq_alpha activates PLC Phospholipase C Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca²⁺]i IP3->Ca2+ releases PKC Protein Kinase C DAG->PKC activates Cellular_Response_2 Physiological Response (e.g., Gastric Acid Secretion, Anxiety Modulation) Ca2+->Cellular_Response_2 PKC->Cellular_Response_2

Caption: CCK2 receptor signaling pathway.

Allosteric_Modulation_Workflow BZD_Derivative Benzodiazepine Derivative (Allosteric Modulator) CCK_Receptor CCK Receptor BZD_Derivative->CCK_Receptor Binds to allosteric site Binding_Modulation Modulation of Ligand Binding (Affinity and/or Efficacy) CCK_Receptor->Binding_Modulation Endogenous_Ligand Endogenous Ligand (CCK) Endogenous_Ligand->CCK_Receptor Binds to orthosteric site Signaling_Outcome Altered Downstream Signaling Binding_Modulation->Signaling_Outcome

Caption: Allosteric modulation of CCK receptors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a synthetic intermediate for the generation of potent and selective drug candidates, particularly for the cholecystokinin receptor family, is well-documented. The information provided in this technical guide offers a foundation for researchers and drug development professionals to understand the synthesis, properties, and therapeutic potential of compounds derived from this important benzodiazepine scaffold. Further exploration of derivatives based on this core structure may lead to the discovery of novel therapeutics for a range of disorders.

In-Depth Technical Guide: 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological significance of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This compound serves as a key intermediate in the development of novel therapeutics, particularly within the benzodiazepine class of compounds.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₃N₃O[1]
Molecular Weight 251.28 g/mol [1][2]
Monoisotopic Mass 251.105862047 Da[1][3]
Appearance White to light yellow powder[4]
CAS Number 103343-47-1[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound. The following sections outline representative methodologies based on established chemical literature.

Synthesis Protocol: From Oxazepam

A common route to 3-substituted-1,4-benzodiazepines involves the activation of a hydroxyl group at the 3-position, followed by nucleophilic substitution. This protocol is adapted from methodologies described for the synthesis of related 3-amino-1,4-benzodiazepines.[6]

Step 1: Chlorination of Oxazepam

  • Reaction Setup: To a solution of Oxazepam (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform, add a chlorinating agent. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control reactivity.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 3-chloro-1,4-benzodiazepine intermediate.

Step 2: Amination of the 3-Chloro Intermediate

  • Reaction Setup: Dissolve the crude 3-chloro intermediate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the desired 3-amino product by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of benzodiazepines in a research setting, which can be adapted for this compound.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The exact ratio can be optimized to achieve the best separation.

  • Detection: Set the UV detector to a wavelength where the compound exhibits strong absorbance.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of dilutions for calibration.

  • Analysis: Inject the standards and the sample onto the column and record the chromatograms. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Biological Activity and Signaling Pathways

Benzodiazepines are well-known for their action on the central nervous system, primarily through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Furthermore, derivatives of this compound have been investigated as ligands for cholecystokinin (CCK) receptors, suggesting a potential role in modulating gastrointestinal and neurological functions.[6] Some studies have also indicated that related compounds may possess anti-ischemic properties.

Illustrative Workflow for Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Oxazepam chlorination Chlorination with SOCl₂ start->chlorination Step 1 amination Amination with NH₃ source chlorination->amination Intermediate crude_product Crude Product amination->crude_product Step 2 extraction Aqueous Work-up & Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Product chromatography->pure_product analysis HPLC/NMR Analysis pure_product->analysis

Caption: Synthetic and purification workflow.

References

A Technical Guide to the Physical Properties of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This compound serves as a critical building block in the synthesis of various benzodiazepine derivatives and is of significant interest in pharmaceutical and neuroscience research.[1]

Chemical Identity

This section details the fundamental identifiers for this compound.

IdentifierValueSource(s)
CAS Number 103343-47-1[1][2][3]
Molecular Formula C₁₅H₁₃N₃O[1][2][4]
IUPAC Name 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one[2]
Synonyms 3-Amino-5-phenyl-1,3-dihydro-benzo[e][3][4]diazepin-2-one[1][5]
Appearance White to light yellow powder[1]
Storage Conditions Store at 0 - 8 °C[1]

Physicochemical Properties

The following tables summarize the available quantitative data for the compound. It is important to note that most of the specific physical properties are computationally predicted, and experimentally verified data is limited in publicly accessible literature.

Table 2.1: Molar Mass and Density

PropertyValueTypeSource(s)
Molar Mass 251.28 g/mol Computed[2][4]
Density 1.30 ± 0.1 g/cm³Predicted[4]

Table 2.2: Predicted Thermodynamic Properties

PropertyValueTypeSource(s)
Boiling Point 456.7 ± 45.0 °CPredicted[4]

Table 2.3: Computed Molecular Properties

PropertyValueTypeSource(s)
XLogP3 1.5Computed[6]
Hydrogen Bond Donor Count 2Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]
Rotatable Bond Count 1Computed[2]
Exact Mass 251.105862047 DaComputed[2][6]
Monoisotopic Mass 251.105862047 DaComputed[2][6]
Topological Polar Surface Area 67.5 ŲComputed[2][6]

Experimental Protocols

As specific experimental procedures for the characterization of this compound are not detailed in the available literature, this section provides generalized, standard laboratory protocols for determining key physical properties.

3.1. Melting Point Determination (Capillary Method)

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

3.2. Solubility Assessment

  • A known mass (e.g., 1 mg) of the compound is added to a known volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO) in a vial.

  • The mixture is vortexed for a specified time (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

  • The sample is visually inspected for undissolved solid.

  • If dissolved, further compound is added incrementally until saturation is reached. If not dissolved, the sample is classified as poorly soluble or insoluble, and the procedure is repeated with larger volumes of solvent.

  • Quantitative solubility can be determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • The NMR tube is placed into the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. Data processing involves Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

3.4. Infrared (IR) Spectroscopy

  • For a solid sample, an attenuated total reflectance (ATR) accessory is commonly used. A small amount of the powder is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel or intermediate compound like this compound.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Physical Property Determination cluster_3 Phase 4: Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) nmr->ms ftir FTIR Spectroscopy ms->ftir mp Melting Point ftir->mp solubility Solubility Studies mp->solubility pka pKa Determination solubility->pka analysis Data Compilation & Analysis pka->analysis report Technical Report Generation analysis->report

General workflow for physicochemical characterization.

References

An In-depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound (CAS No. 103343-47-1) is a heterocyclic organic compound belonging to the benzodiazepine class.[1][2][3] The core structure, 5-phenyl-1H-benzo[e][4][5]diazepin-2(3H)-one, is the foundational skeleton for many widely used pharmaceutical agents, including diazepam.[6][7] This specific derivative is distinguished by an amino group at the 3-position, which presents a key site for further chemical modification. It serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system such as anxiolytics and sedatives.[1][8] Its utility in medicinal chemistry lies in its potential to be elaborated into a diverse library of compounds for screening and development.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and development as a potential drug candidate. The data presented below are compiled from computational predictions and available chemical databases.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₅H₁₃N₃OPubChem[9][10][11]
Molecular Weight 251.28 g/mol PubChem[9][10]
Appearance White to light yellow powderChem-Impex[1]
Boiling Point (Predicted) 456.7 ± 45.0 °CChemBK[2]
Density (Predicted) 1.30 ± 0.1 g/cm³ChemBK[2]
XLogP3 (Predicted) 1.5PubChem[10]
Hydrogen Bond Donor Count 2PubChem[9]
Hydrogen Bond Acceptor Count 2PubChem[9]
Rotatable Bond Count 2PubChem[9]
Topological Polar Surface Area 67.5 ŲPubChem[9][10]
Exact Mass 251.105862047 DaPubChem[9][10]
Identifiers
Identifier TypeValue
CAS Number 103343-47-1[3]
PubChem CID 4259649[9]
InChI InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)[11]
Canonical SMILES C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N[11]

Experimental Protocols and Synthesis

The synthesis of 3-amino-1,4-benzodiazepine-2-ones is a critical process in medicinal chemistry. While specific, detailed protocols for this exact compound are proprietary or embedded within broader synthetic schemes, a generalized and widely cited methodology involves a multi-step sequence.

General Synthesis Workflow

A common synthetic route begins with a 2-aminobenzophenone derivative, which undergoes a series of reactions including amination, cyclization, and subsequent functional group manipulations to introduce the amino group at the 3-position. A convenient method for a related structure involves a Michael addition of o-phenylenediamine with a dehydroalanine derivative, followed by cyclization.[12]

The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A 2-Aminobenzophenone (Starting Material) B Halogenation & Amination (e.g., with glycine derivative) A->B Step 1 C Cyclization (Formation of Diazepine Ring) B->C Step 2 D Introduction of 3-Amino Group (e.g., via reduction or displacement) C->D Step 3 E Crude Product D->E Step 4 F Purification (e.g., Recrystallization, Column Chromatography) E->F Purify G Structural Characterization (NMR, MS, IR) F->G Analyze H Purity Assessment (HPLC, Elemental Analysis) G->H Confirm I Final Compound 3-Amino-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one H->I Final Product

Caption: Conceptual workflow for synthesis and characterization.
Example Protocol: Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives

This protocol is adapted from a method for synthesizing related 1,5-benzodiazepine structures and is provided for illustrative purposes.[12]

  • Michael Addition: To a solution of an appropriate dehydroalanine ester derivative in a suitable solvent (e.g., dichloromethane), add o-phenylenediamine. The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Cyclization: The resulting crude intermediate is dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated to reflux. The cyclization reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 3-amino-benzodiazepine-2-one derivative.

Biological Activity and Mechanism of Action

As a benzodiazepine derivative, this compound is expected to exert its effects on the central nervous system. Benzodiazepines are a class of psychotropic drugs that act as positive allosteric modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[4][5]

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, allows chloride ions to enter the neuron.[13] This influx of negative ions causes hyperpolarization of the cell membrane, leading to an inhibitory effect on neurotransmission.[13]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits.[13][14] This binding does not open the channel directly but instead enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[13] This potentiation of GABA's inhibitory effect is the basis for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[6]

The following diagram illustrates the modulatory effect of benzodiazepines on the GABA-A receptor signaling pathway.

G cluster_receptor Postsynaptic Neuron Membrane cluster_effects Cellular Effects GABA_A GABA-A Receptor (Chloride Channel) Cl_Influx Increased Cl⁻ Influx GABA_A->Cl_Influx Opens Channel GABA GABA (Neurotransmitter) GABA->GABA_A Binds BZD Benzodiazepine (e.g., the title compound) BZD->GABA_A Binds (Allosteric Site) Enhances GABA Affinity Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its structural relationship to well-known benzodiazepine drugs makes it a valuable precursor for the synthesis of new chemical entities with potential therapeutic applications in neuroscience.[1] The presence of a reactive amino group provides a versatile handle for creating libraries of derivatives for structure-activity relationship (SAR) studies. A thorough understanding of its chemical properties, synthetic pathways, and the biological mechanism of its parent class is fundamental for any researcher aiming to leverage this compound in drug discovery and development programs.

References

In-depth Technical Guide on 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and chemical databases indicates that 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is primarily recognized as a chemical intermediate in the synthesis of more complex benzodiazepine derivatives.[1][2] There is a notable absence of specific research detailing its mechanism of action, pharmacological profile, binding affinities, or its effects on cellular signaling pathways.

While this guide cannot provide a specific mechanism of action for this compound due to the lack of direct studies, it is useful to consider the well-established mechanism of the broader benzodiazepine class to which it belongs. This information provides a foundational context for its potential, though unconfirmed, pharmacological activity.

General Mechanism of Action for Benzodiazepines

Benzodiazepines typically exert their effects on the central nervous system by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system.[3] GABA is the primary inhibitory neurotransmitter in the brain. The general mechanism can be summarized as follows:

  • Target Receptor: The primary molecular target for benzodiazepines is the GABA-A receptor, which is a ligand-gated ion channel.[3]

  • Allosteric Modulation: Benzodiazepines do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site on the receptor, distinct from the GABA binding site.[3]

  • Enhanced GABAergic Inhibition: The binding of a benzodiazepine to the GABA-A receptor enhances the effect of GABA. It increases the frequency of the chloride ion channel opening, leading to an increased influx of chloride ions into the neuron.[3]

  • Neuronal Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.[3][4]

Putative Signaling Pathway for Benzodiazepine Action

The following diagram illustrates the generally accepted signaling pathway for benzodiazepines that act on the GABA-A receptor. It is important to reiterate that this is a generalized pathway for the benzodiazepine class and has not been specifically validated for this compound.

Benzodiazepine_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes CNS_Effects Anxiolytic, Sedative, Anticonvulsant Effects Reduced_Excitability->CNS_Effects results in GABA GABA GABA->GABA_A_Receptor binds to Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor binds to allosteric site, enhances GABA effect

Caption: Generalized signaling pathway for benzodiazepine action at the GABA-A receptor.

Quantitative Data

Due to the lack of specific studies on this compound, no quantitative data such as binding affinities (Ki, IC50) or efficacy (EC50) values are available in the reviewed literature.

Experimental Protocols

Similarly, the absence of published pharmacological studies on this specific compound means there are no experimental protocols to report. Research on other benzodiazepines typically involves the following methodologies:

  • Radioligand Binding Assays: To determine the binding affinity of the compound for the benzodiazepine site on the GABA-A receptor. This is often performed using membranes from rodent brain tissue and a radiolabeled benzodiazepine ligand.

  • Electrophysiological Recordings: Techniques such as patch-clamp recordings from cultured neurons or in brain slices are used to measure the effect of the compound on GABA-A receptor-mediated currents.

  • In Vivo Behavioral Models: Animal models of anxiety, sedation, and seizures are employed to assess the pharmacological effects of the compound in a whole organism.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow that could be used to characterize the mechanism of action of a novel benzodiazepine-like compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Patch-Clamp Electrophysiology (Measure GABA-A current modulation) Binding_Assay->Electrophysiology Inform functional studies Behavioral_Models Animal Behavioral Models (Anxiety, Sedation, Seizure) Binding_Assay->Behavioral_Models Guide in vivo testing PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Models->PK_PD Correlate with exposure

Caption: Hypothetical experimental workflow for characterizing a novel benzodiazepine.

Conclusion

References

An In-depth Technical Guide on the Biological Activity of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a heterocyclic compound belonging to the 1,4-benzodiazepine class. While this core structure serves as a crucial synthetic intermediate in the development of various therapeutic agents, its intrinsic biological activity is not extensively documented in publicly available literature.[1] However, its derivatives have been the subject of significant research, revealing a range of pharmacological activities, most notably as modulators of the cholecystokinin (CCK) receptors and exhibiting potential as anxiolytic and antidepressant agents.[2] This technical guide provides a comprehensive overview of the known biological activities of derivatives of this compound, detailed experimental protocols for key biological assays, and a visualization of the relevant signaling pathways.

Core Compound: A Synthetic Precursor

This compound is primarily recognized as a versatile starting material for the synthesis of a library of 1,4-benzodiazepine analogs.[1] Its chemical structure, featuring a reactive amino group at the 3-position, allows for a variety of chemical modifications, leading to the generation of derivatives with diverse pharmacological profiles. The general structure-activity relationship (SAR) studies of 1,4-benzodiazepines indicate that substitutions at various positions on the benzodiazepine scaffold can significantly influence their receptor binding affinity and functional activity.[3][4]

Biological Activity of Derivatives

The primary biological targets identified for derivatives of this compound are the cholecystokinin (CCK) receptors, particularly the CCK1 receptor subtype.[2][5] Additionally, as benzodiazepines, these compounds are expected to interact with the gamma-aminobutyric acid type A (GABAA) receptor, the classical target for this class of drugs.[3]

Cholecystokinin (CCK) Receptor Activity

A significant body of research has focused on the synthesis of 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones, derived from the core compound, and their evaluation as CCK receptor ligands. Several of these derivatives have demonstrated high affinity and selectivity for the CCK1 receptor.[2][5]

Anxiolytic and Antidepressant-like Effects

Behavioral pharmacology studies on potent CCK1 receptor ligands derived from the core structure have revealed significant anxiolytic and antidepressant-like effects in animal models.[2][5] These findings suggest that the therapeutic potential of this class of compounds extends beyond the classical sedative and hypnotic effects associated with many benzodiazepines.

Quantitative Biological Data

Table 1: CCK1 Receptor Binding Affinities of 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives [2][5]

Compound IDSubstitution on 3-Anilino MoietyCCK1 Receptor Affinity (Ki, nM)
184-Methyl11
244-Methoxy10
284-Chloro11
333,4-Dichloro9

Table 2: In Vivo Efficacy of Selected Derivatives in Behavioral Assays [2][5]

Compound IDAssayEndpointValue (mg/kg)
24Tail Suspension TestED500.46
28Porsolt Swimming TestED500.49

Experimental Protocols

Radioligand Binding Assay for CCK1 Receptor

This protocol describes a method for determining the binding affinity of test compounds to the CCK1 receptor using a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig cerebral cortex membranes or a cell line expressing the human CCK1 receptor.

  • Radioligand: [3H]Devazepide or [125I]CCK-8.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

  • Test Compounds: Derivatives of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle.

    • Radioligand at a final concentration close to its Kd value.

    • Membrane preparation (typically 50-100 µg of protein per well).

  • For non-specific binding determination, add a high concentration of a known CCK1 receptor antagonist (e.g., Devazepide) instead of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated using non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Tail Suspension Test (TST)

This test is used to assess antidepressant-like activity in mice.

Materials:

  • Apparatus: A horizontal bar placed at a sufficient height to prevent the mice from touching any surface.

  • Adhesive tape.

  • Test Animals: Male ICR mice.

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

  • Suspend each mouse individually from the horizontal bar by taping its tail.

  • Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any movement except for minor oscillations of the body.

Data Analysis: The duration of immobility is measured and compared between the treated and control groups. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect. The ED50 value, the dose that produces 50% of the maximum effect, can be calculated.

Porsolt Forced Swim Test (FST)

This is another widely used behavioral test to screen for antidepressant activity.

Materials:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Test Animals: Male ICR mice.

Procedure:

  • Acclimatize the mice to the testing room.

  • Administer the test compound or vehicle i.p. prior to the test.

  • Gently place each mouse into the cylinder of water.

  • The total duration of the test is 6 minutes. The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

Data Analysis: The duration of immobility is compared between the treated and control groups. A significant decrease in immobility time suggests an antidepressant-like effect. The ED50 value can be determined.

Signaling Pathways

GABAA Receptor Signaling Pathway

Benzodiazepines are positive allosteric modulators of the GABAA receptor. Their binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.

GABAA_Signaling GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds BZD Benzodiazepine Derivative BZD->GABAA_R Positive Allosteric Modulation Cl_influx Increased Cl- Influx GABAA_R->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

CCK1 Receptor Signaling Pathway

Derivatives of this compound act as ligands for the CCK1 receptor, a G-protein coupled receptor (GPCR).

CCK1_Signaling Ligand CCK1 Receptor Ligand (Benzodiazepine Derivative) CCK1R CCK1 Receptor (GPCR) Ligand->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel derivatives of this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 3-Amino-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one Reaction Chemical Modification (e.g., N-arylation) Start->Reaction Derivatives Library of Derivatives Reaction->Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Derivatives->Purification Binding In Vitro Binding Assays (CCK1/CCK2, GABA-A) Purification->Binding Behavioral In Vivo Behavioral Assays (TST, FST) Binding->Behavioral Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Behavioral->SAR

Caption: Experimental Workflow for Drug Discovery.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. While the core compound itself is primarily a synthetic intermediate, its derivatives, particularly 3-anilino substituted analogs, have demonstrated significant biological activity as high-affinity ligands for the CCK1 receptor. These compounds exhibit promising anxiolytic and antidepressant-like effects in preclinical models, highlighting their potential for the treatment of various central nervous system disorders. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives could lead to the development of novel drug candidates with improved efficacy and safety profiles. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide on 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its derivatives. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 3-Amino-5-phenyl-1,3-dihydro-benzo[e][3][4]diazepin-2-one[1]
CAS Number 103343-47-1[1][2]
Molecular Formula C₁₅H₁₃N₃O[1][2]
Molecular Weight 251.29 g/mol [1]
Appearance White to light yellow powder[1]
Purity ≥ 98% (HPLC)[1]

Synthesis of 3-Substituted-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones

The synthesis of this compound and its derivatives often starts from commercially available benzodiazepines, such as oxazepam. A general synthetic workflow involves the activation of the 3-hydroxyl group followed by nucleophilic substitution.

Synthetic_Workflow General Synthetic Workflow for 3-Substituted 1,4-Benzodiazepines Start Oxazepam (3-hydroxy-1,4-benzodiazepin-2-one) Activation Activation of 3-hydroxyl group (e.g., chlorination, phosphorylation) Start->Activation Activating Agent Intermediate 3-Activated-1,4-benzodiazepin-2-one Intermediate Activation->Intermediate Substitution Nucleophilic Substitution (with various amines) Intermediate->Substitution R-NH₂ Product 3-Amino-1,4-benzodiazepin-2-one Derivatives Substitution->Product

A general synthetic workflow for 3-substituted 1,4-benzodiazepines.
General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of 3-amino-1,4-benzodiazepine derivatives, based on methods described in the literature.[5]

  • Activation of the 3-Hydroxyl Group: Oxazepam is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. An activating agent, for example, thionyl chloride or a phosphoryl chloride derivative, is added dropwise at a controlled temperature (often 0 °C) to form the 3-chloro or 3-phosphoryloxy intermediate, respectively. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess reagents. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • Nucleophilic Substitution: The resulting activated intermediate is dissolved in a suitable solvent, and the desired primary or secondary amine is added. The reaction is typically stirred at room temperature or heated to reflux to facilitate the substitution. The progress of the reaction is again monitored by TLC.

  • Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-substituted amino-1,4-benzodiazepin-2-one derivative.

Biological Activity of this compound Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity at various receptors, most notably the γ-aminobutyric acid type A (GABA-A) receptors and cholecystokinin (CCK) receptors.

GABA-A Receptor Binding Affinities

The GABA-A receptor is the primary target for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines. The binding affinities (Ki) of several derivatives for different GABA-A receptor subtypes are presented below.

Compoundα₁β₃γ₂ (Ki, nM)α₂β₃γ₂ (Ki, nM)α₃β₃γ₂ (Ki, nM)α₅β₃γ₂ (Ki, nM)Reference
Imidazobenzodiazepine Derivative 1-S 190 ± 5567 ± 9136 ± 2417 ± 5[3][6]
Imidazobenzodiazepine Derivative 1-R 273 ± 41253 ± 31501 ± 7956 ± 8[3][6]
Triazolam-like Derivative 2-S 663 ± 21164 ± 15656 ± 11080 ± 4[3][6]
Diazepam-like Derivative 3-S 64 ± 261 ± 10102 ± 731 ± 5[3][6]
Cholecystokinin (CCK) Receptor Binding Affinities

Certain 3-anilino-1,4-benzodiazepine derivatives have been identified as potent ligands for cholecystokinin receptors, which are involved in various physiological processes, including anxiety and satiety.

CompoundCCK₁ Receptor Affinity (nM)Reference
3-Anilinobenzodiazepine 18 11[5]
3-Anilinobenzodiazepine 24 10[5]
3-Anilinobenzodiazepine 28 11[5]
3-Anilinobenzodiazepine 33 9[5]

Signaling Pathway: Mechanism of Action at the GABA-A Receptor

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, and this binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.

GABA_A_Signaling Mechanism of Action of Benzodiazepines at the GABA-A Receptor cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Cl_channel Chloride Ion Channel GABA_site->Cl_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->Cl_channel Enhances GABA effect on Cl_ion Cl⁻ Cl_channel->Cl_ion Increased Influx of GABA GABA GABA->GABA_site Binds to BZD Benzodiazepine BZD->BZD_site Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Leads to

The allosteric modulation of the GABA-A receptor by benzodiazepines.

Spectroscopic Data

Pharmacokinetics

Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound is not extensively documented. However, the pharmacokinetic properties of benzodiazepines, in general, are well-studied. They are typically well-absorbed orally, exhibit extensive protein binding, and are metabolized in the liver, primarily through the cytochrome P450 system, followed by glucuronidation before renal excretion. The pharmacokinetic profiles of specific derivatives would need to be determined experimentally.

Conclusion

This compound is a valuable molecular scaffold in medicinal chemistry. While the parent compound itself is not extensively characterized for its biological activity, its derivatives have demonstrated significant potential as modulators of key central nervous system targets, including GABA-A and CCK receptors. The synthetic accessibility of this core structure allows for the generation of diverse libraries of compounds for further drug discovery and development efforts. Future research into the specific pharmacological and pharmacokinetic properties of the parent compound and its novel derivatives could unveil new therapeutic agents for a range of neurological and psychiatric disorders.

References

Discovery and history of 1,4-benzodiazepin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 1,4-Benzodiazepin-2-ones

Abstract

The discovery of 1,4-benzodiazepin-2-ones represents a landmark in medicinal chemistry and a paradigm shift in the pharmacological management of anxiety, insomnia, and seizure disorders. This guide provides a technical narrative of their journey from a serendipitous laboratory finding to one of the most prescribed classes of drugs worldwide. We will explore the initial synthesis by Leo Sternbach, the elucidation of their novel mechanism of action as positive allosteric modulators of the GABA-A receptor, the critical structure-activity relationships that have guided the development of numerous analogs, and the foundational synthetic protocols. This document is intended for researchers and professionals in drug development, offering field-proven insights into the causality behind the chemical and pharmacological evolution of this pivotal class of central nervous system agents.

Pre-Benzodiazepine Era: A Landscape of "Crude Hypnotics"

Prior to the 1960s, the primary pharmacological tools for managing anxiety and sleep disorders were barbiturates and meprobamate.[1] While effective, these agents were fraught with peril. Barbiturates, the first synthetic tranquilizers, carried a high risk of lethal overdose due to respiratory depression, a narrow therapeutic index, and a significant potential for tolerance and dependence.[2][3] This created a pressing clinical need for a safer alternative, setting the stage for one of the most consequential discoveries in psychopharmacology.

The Serendipitous Discovery of a New Pharmacophore

The story of benzodiazepines begins not with a targeted drug design campaign, but with a shelved project and a tidy laboratory. In the mid-1950s, the chemist Leo Sternbach at Hoffmann-La Roche was tasked with developing a new tranquilizer.[4] Instead of modifying existing structures like meprobamate, Sternbach revisited his earlier work on a class of compounds known as benzheptoxdiazines, originally intended for use as dyes.[4][5] After synthesizing around 40 compounds in this class without producing a promising candidate, the project was abandoned in 1955.[4]

Two years later, during a lab cleanup, a sample of the final compound from that series, Ro 6-690, was rediscovered.[4] Rather than discard it, Sternbach was persuaded to submit it for pharmacological screening. The results were astounding. The compound, initially identified as a quinazoline-3-oxide, exhibited potent sedative, muscle relaxant, and anti-anxiety properties in animal models.[6] This accidental discovery was the genesis of the first benzodiazepine, chlordiazepoxide (marketed as Librium in 1960).[2][6][7]

Further chemical analysis by Sternbach revealed that the compound had undergone an unexpected molecular rearrangement into a 1,4-benzodiazepine structure.[5] This new heterocyclic core would become the foundation for an entire class of drugs.

G cluster_0 Phase 1: Initial Research (Early 1950s) cluster_1 Phase 2: Serendipity (1957) cluster_2 Phase 3: Breakthrough A Sternbach investigates quinazoline-3-oxides (dye chemistry) B Synthesis of ~40 analogs A->B C No promising tranquilizing activity found B->C D Project Abandoned (1955) C->D E Lab Cleanup & Rediscovery of final compound (Ro 6-690) D->E F Submission for Pharmacological Screening E->F G Potent anxiolytic & sedative properties observed F->G H Chemical structure re-evaluated, identified as a Benzodiazepine G->H I Marketed as Chlordiazepoxide (Librium) in 1960 H->I

Caption: The discovery pathway of the first benzodiazepine.

The Evolution to 1,4-Benzodiazepin-2-ones: Diazepam (Valium)

Following the success of chlordiazepoxide, Sternbach's team worked to optimize the scaffold. This led to the synthesis of diazepam in 1958, which featured the more stable and now-classic 1,4-benzodiazepin-2-one core structure.[2] Marketed as Valium in 1963, diazepam exhibited greater potency and a more favorable profile, quickly eclipsing Librium in sales.[7][8] Between 1969 and 1982, it became the most prescribed medication in the United States, cementing the dominance of the benzodiazepine class.[8]

Compound Key Scientist Company Year Synthesized Year Marketed
Chlordiazepoxide (Librium)Leo SternbachHoffmann-La Roche1955[2][7]1960[2][7]
Diazepam (Valium)Leo SternbachHoffmann-La Roche1958[1]1963[2][7]
Clonazepam (Klonopin)N/AHoffmann-La RocheN/A1975[1]
Lorazepam (Ativan)N/AWyeth PharmaceuticalsN/A1977[1]
Alprazolam (Xanax)J.B. HesterUpjohnN/A1981[9]

Mechanism of Action: A New Understanding of Neuronal Inhibition

For nearly 15 years after their discovery, the precise mechanism of action of benzodiazepines remained unknown.[2] Research eventually converged on their interaction with the gamma-aminobutyric acid (GABA) system.[10] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability.[11]

Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[12][13] This binding site is distinct from the GABA binding site itself and is located at the interface between the α and γ subunits of the receptor complex.[14][15]

The binding of a benzodiazepine acts as a positive allosteric modulator (PAM), inducing a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site.[3][14] This potentiation of GABA's effect leads to an increased frequency of chloride channel opening, allowing more chloride ions (Cl-) to flow into the neuron.[11][16] The influx of negative ions hyperpolarizes the neuron, making it less responsive to excitatory stimuli and resulting in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of the drug class.[7][11]

G cluster_0 GABA-A Receptor: Basal State cluster_1 GABA-A Receptor: Benzodiazepine Modulation a GABA-A Receptor GABA Site (unbound) BZD Site (unbound) Chloride Channel (Closed) b Neuron Interior (Resting Potential) c GABA-A Receptor GABA Site (Bound) BZD Site (Bound) Chloride Channel (Open) e Cl- Influx c:cl->e d Neuron Interior (Hyperpolarized) e->d Inhibition of Neuronal Firing start Benzodiazepine (BZD) + GABA start->c:bz

Caption: Positive allosteric modulation of the GABA-A receptor by benzodiazepines.

Structure-Activity Relationships (SAR) of 1,4-Benzodiazepin-2-ones

The therapeutic success of diazepam spurred extensive research into the modification of the 1,4-benzodiazepin-2-one scaffold. This work established clear relationships between chemical structure and pharmacological activity, which are crucial for the rational design of new agents.

Position Structural Requirement for Optimal Activity Rationale / Examples
Position 1 A small alkyl substituent.A methyl group (as in Diazepam) is optimal for activity. Larger groups decrease activity.[17][18]
Position 2 A carbonyl (keto) group.This group is essential for binding to the benzodiazepine receptor and is a defining feature of the class.[17][18]
Position 3 Generally unsubstituted or a hydroxyl group.A hydroxyl group (-OH) as seen in Oxazepam and Lorazepam increases polarity, allowing for direct metabolism (glucuronidation) and resulting in a shorter duration of action.[17]
Position 5 A phenyl ring.This aromatic ring is critical for activity.[18]
Position 7 An electron-withdrawing group.A halogen (e.g., Chlorine) or a nitro group (NO2) at this position significantly increases anxiolytic potency.[18][19][20]
Position 2' (on phenyl ring) An electron-withdrawing group (e.g., Cl, F).Substitution at the ortho position of the C5 phenyl ring enhances activity. Para (4') substitution strongly decreases it.[17]
Positions 6, 8, 9 Unsubstituted.Substitution at these positions on the fused benzene ring generally reduces or abolishes activity.[17]

Foundational Synthetic Methodologies

The classical synthesis of diazepam provides a representative example of the construction of the 1,4-benzodiazepin-2-one core. Modern advancements, including continuous flow synthesis, have since optimized this process for efficiency and purity.[21]

Experimental Protocol: Classical Diazepam Synthesis

This protocol is a generalized representation of the foundational synthesis.

Step 1: Amide Formation

  • To a solution of 2-amino-5-chlorobenzophenone (1 ) in a suitable solvent like pyridine, add glycine ethyl ester hydrochloride (2 ).

  • Heat the mixture under reflux to facilitate the condensation reaction, forming the intermediate 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (3 ).[22]

  • Cool the reaction mixture and purify the intermediate product, typically through recrystallization.

Step 2: N-Alkylation

  • Dissolve the intermediate (3 ) in an appropriate solvent system, such as dimethylformamide.

  • Add a base (e.g., sodium hydride or sodium ethoxide) to deprotonate the nitrogen at position 1.[22]

  • Introduce a methylating agent, such as methyl iodide or methyl sulphate, to the reaction mixture.[22]

  • Stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction and perform an aqueous workup, followed by extraction with an organic solvent.

  • Purify the final product, Diazepam (4 ), via column chromatography or recrystallization.

Caption: Generalized synthetic workflow for Diazepam.

Legacy and Modern Perspectives

The discovery of 1,4-benzodiazepin-2-ones was a watershed moment in pharmacology. It provided clinicians with a powerful and, compared to barbiturates, significantly safer tool for treating anxiety and related disorders.[2] By the mid-1970s, benzodiazepines were the most frequently prescribed drugs globally.[2]

However, their widespread use also revealed a significant potential for tolerance, physical dependence, and a difficult withdrawal syndrome.[1][2] This has led to more restrictive prescribing guidelines and a continued search for novel anxiolytics with improved side-effect profiles. Current research often focuses on developing GABA-A receptor modulators that are selective for specific alpha subunits (e.g., α2/α3) to isolate the anxiolytic effects from the sedative (α1) and amnesic effects.[23][24][25] The story of the benzodiazepines thus serves as both a triumph of medicinal chemistry and a cautionary tale in clinical pharmacology.

References

The Discovery and Development of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its derivatives have emerged as a focal point of research, particularly in the quest for novel therapeutics targeting the central nervous system and peripheral receptors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these compounds, with a specific focus on their development as cholecystokinin (CCK) receptor antagonists. Detailed experimental protocols, comprehensive quantitative data, and visualizations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Introduction

The this compound core structure serves as a versatile template for the synthesis of a wide array of biologically active molecules. These derivatives have garnered significant interest due to their potential as anxiolytics, sedatives, and antidepressants. A particularly fruitful area of investigation has been the modification of this scaffold to develop potent and selective antagonists for cholecystokinin (CCK) receptors.

CCK is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. There are two main subtypes of CCK receptors: CCK-A (alimentary) and CCK-B (brain). The development of selective antagonists for these receptors holds therapeutic promise for a range of conditions, from gastrointestinal disorders to anxiety and panic attacks. This guide will focus on a key synthetic pathway and the subsequent biological evaluation of derivatives that have shown significant activity as CCK receptor antagonists.

Synthetic Pathway and Experimental Protocols

A prevalent and effective method for the synthesis of this compound derivatives involves a multi-step process starting from the commercially available benzodiazepine, oxazepam.

dot

Synthesis_Workflow Oxazepam Oxazepam Intermediate 3-Chloro Intermediate Oxazepam->Intermediate Activation (e.g., SOCl2 or PCl5) Derivatives 3-Anilino-5-phenyl-1,4- benzodiazepin-2-one Derivatives Intermediate->Derivatives Nucleophilic Substitution (Various Anilines)

General synthetic workflow for 3-anilino-5-phenyl-1,4-benzodiazepin-2-one derivatives.
Synthesis of 3-Chloro-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Intermediate)

Materials:

  • 7-Chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one (Oxazepam)

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Protocol:

  • Suspend Oxazepam in dry dichloromethane under an inert atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 3-chloro intermediate is typically used in the next step without further purification.

General Procedure for the Synthesis of 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives

Materials:

  • 3-Chloro-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Substituted anilines

  • Triethylamine (TEA) or other suitable base

  • Dry Tetrahydrofuran (THF) or other suitable solvent

  • Inert atmosphere

Protocol:

  • Dissolve the crude 3-chloro intermediate in dry THF under an inert atmosphere.

  • Add the desired substituted aniline and triethylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Evaluation: Cholecystokinin (CCK) Receptor Binding Assays

The affinity of the synthesized derivatives for CCK-A and CCK-B receptors is typically determined using radioligand binding assays.

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Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation (e.g., from cell lines or tissues) Incubation Incubation of Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Devazepide for CCK-A) Radioligand->Incubation Test_Compound Test Compound (Synthesized Derivative) Test_Compound->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculation of IC50 and Ki values Quantification->Data_Analysis CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_R CCK Receptor (CCK-A or CCK-B) G_Protein Gq Protein CCK_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release Stimulates Cell_Response Cellular Response DAG->Cell_Response Ca_Release->Cell_Response CCK CCK (Agonist) CCK->CCK_R Binds and Activates Antagonist Benzodiazepine Derivative (Antagonist) Antagonist->CCK_R Binds and Blocks

An In-Depth Technical Guide on the Neurotransmitter Activity of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the 1,4-benzodiazepine class. Benzodiazepines are well-known for their modulatory effects on the central nervous system (CNS), primarily through their interaction with GABA-A receptors. The introduction of an amino group at the 3-position of the benzodiazepine scaffold creates a versatile intermediate for the synthesis of a wide range of derivatives with diverse pharmacological activities. Research into these derivatives has revealed potential therapeutic applications beyond the classical anxiolytic and sedative effects, including analgesic and antidepressant properties, often mediated by interactions with CCK receptors.

This guide will focus on the two primary neurotransmitter systems modulated by 3-amino-1,4-benzodiazepine derivatives: the GABAergic system and the CCK system.

Putative Mechanisms of Action and Signaling Pathways

The neurotransmitter activity of 3-amino-1,4-benzodiazepine derivatives is believed to be primarily mediated through allosteric modulation of GABA-A receptors and antagonism or agonism at CCK receptors.

GABA-A Receptor Modulation

Benzodiazepines typically act as positive allosteric modulators of GABA-A receptors. Binding of a benzodiazepine to its specific site on the receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds BZD 3-Amino-1,4-BZD Derivative BZD->GABA_A_Receptor Binds (Allosteric Site) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

GABA-A Receptor Signaling Pathway
Cholecystokinin (CCK) Receptor Interaction

Derivatives of 3-amino-1,4-benzodiazepine have been shown to interact with both CCK1 and CCK2 receptor subtypes. CCK receptors are G-protein coupled receptors (GPCRs) that, upon activation by the peptide hormone cholecystokinin, typically couple to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many cellular responses.

CCK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCK_Receptor CCK Receptor (CCK1/CCK2) CCK->CCK_Receptor Binds BZD_Derivative 3-Amino-1,4-BZD Derivative (Antagonist/Agonist) BZD_Derivative->CCK_Receptor Binds G_Protein Gq/11 CCK_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_ion Ca²⁺ ER->Ca2_ion Releases Cellular_Response Cellular Response Ca2_ion->Cellular_Response Mediates

CCK Receptor Signaling Pathway

Quantitative Data for 3-Amino-1,4-Benzodiazepine Derivatives

While specific data for this compound is not available, the following tables summarize the quantitative data for some of its key derivatives.

Table 1: In Vitro Binding Affinities of 3-Anilino-1,4-Benzodiazepine Derivatives at CCK1 Receptors
CompoundStructureReceptorBinding Affinity (Ki, nM)
18 3-((4-methylphenyl)amino)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneCCK111
24 3-((4-chlorophenyl)amino)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneCCK110
28 3-((4-methoxyphenyl)amino)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneCCK111
33 3-((3-chlorophenyl)amino)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneCCK19

Data from Lattmann et al., Bioorg. Med. Chem., 2004.

Table 2: In Vivo Efficacy of 3-Anilino-1,4-Benzodiazepine Derivatives
CompoundAssayEndpointEfficacy (ED50, mg/kg)
24 Tail Suspension TestAntidepressant Effect0.46
28 Porsolt Forced Swim TestAntidepressant Effect0.49

Data from Lattmann et al., Bioorg. Med. Chem., 2004.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neurotransmitter activity of 3-amino-1,4-benzodiazepine derivatives.

Radioligand Binding Assay for CCK Receptors

This protocol is adapted for determining the binding affinity of test compounds to CCK receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., guinea pig pancreas for CCK1) Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation_Mix Incubation Mixture: - Membranes - Radioligand ([³H]L-364,718) - Test Compound (varying conc.) Membrane_Prep->Incubation_Mix Incubation_Step Incubation (e.g., 120 min at 25°C) Incubation_Mix->Incubation_Step Filtration Rapid Filtration (GF/B filters) Incubation_Step->Filtration Washing Washing (to remove unbound ligand) Filtration->Washing Scintillation Liquid Scintillation Counting (to quantify bound radioligand) Washing->Scintillation IC50_Calc IC50 Determination (Non-linear regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Protocol Details:

  • Membrane Preparation: Tissue rich in the receptor of interest (e.g., guinea pig pancreas for CCK1) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]L-364,718 for CCK1) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) for GABA-A Receptor Functional Analysis

This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing GABA-A receptors.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_perfusion Perfusion & Measurement cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection cRNA Injection (GABA-A receptor subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days for receptor expression) cRNA_Injection->Incubation Oocyte_Placement Place oocyte in recording chamber Incubation->Oocyte_Placement Electrode_Impale Impale with two microelectrodes (Voltage & Current) Oocyte_Placement->Electrode_Impale Voltage_Clamp Clamp membrane potential (e.g., -70 mV) Electrode_Impale->Voltage_Clamp GABA_App Apply GABA (agonist) Voltage_Clamp->GABA_App Current_Measure1 Measure baseline current GABA_App->Current_Measure1 Compound_App Apply GABA + Test Compound Current_Measure1->Compound_App Current_Measure2 Measure modulated current Compound_App->Current_Measure2 Potentiation_Calc Calculate potentiation of GABA-induced current Current_Measure2->Potentiation_Calc EC50_Calc Determine EC50 for potentiation Potentiation_Calc->EC50_Calc

Two-Electrode Voltage Clamp Workflow

Protocol Details:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired GABA-A receptor subunits.

  • Electrophysiological Recording: After a few days to allow for receptor expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the potential at a set value.

  • Compound Application: GABA is applied to the oocyte to elicit a baseline current. Subsequently, GABA is co-applied with the test compound to measure its modulatory effect on the GABA-induced current.

  • Data Analysis: The potentiation of the GABA-induced current by the test compound is quantified, and dose-response curves are generated to determine the EC50.

Intracellular Calcium Mobilization Assay for CCK Receptor Functional Analysis

This assay measures the increase in intracellular calcium concentration following the activation of CCK receptors.

Protocol Details:

  • Cell Culture and Dye Loading: Cells expressing the CCK receptor of interest are cultured in a multi-well plate and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader. The test compound is added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular calcium. The magnitude of this response is quantified, and dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.

Conclusion

While direct quantitative data on the neurotransmitter activity of this compound remains elusive in publicly accessible literature, the research on its derivatives strongly suggests a pharmacological profile that includes modulation of both GABA-A and CCK receptors. The 3-amino group serves as a critical handle for synthetic modifications, leading to compounds with potent and selective activities. The methodologies outlined in this guide provide a robust framework for the further investigation of this compound and its analogs. Future research should focus on obtaining specific binding and functional data for the parent compound to fully characterize its neurotransmitter activity and therapeutic potential.

Navigating the Unknowns: A Technical Guide to the Safety and Toxicity Profile of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one have not been thoroughly investigated. This guide provides a summary of the currently available information and discusses the safety profile of structurally related compounds to offer a potential toxicological perspective. Direct experimental data on the target compound is largely unavailable, and therefore, this document should be used for informational purposes and to guide future research.

Introduction

This compound is a heterocyclic organic compound belonging to the benzodiazepine class. It is primarily recognized as a key intermediate in the synthesis of various other benzodiazepine derivatives, which are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Given its role as a precursor in pharmaceutical manufacturing, understanding its own safety and toxicity profile is crucial for occupational safety and for assessing the impurity profile of final drug products. However, publicly available, in-depth toxicological data for this specific compound is scarce. This guide aims to consolidate the existing information and provide a framework for its safety assessment by examining data on related, well-characterized benzodiazepines.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 103343-47-1
Molecular Formula C₁₅H₁₃N₃O
Molecular Weight 251.28 g/mol
Appearance White to off-white crystalline powder
Melting Point Not available
Boiling Point Not available
Solubility Not available

Non-Clinical Safety and Toxicity

Direct and comprehensive non-clinical safety and toxicity data for this compound are not available in the public domain. The primary source of safety information comes from supplier Safety Data Sheets (SDS), which generally indicate that the toxicological properties have not been fully investigated and recommend standard precautions for handling chemical compounds in a laboratory setting.

Acute Toxicity

No quantitative acute toxicity data, such as LD50 (median lethal dose) values, for this compound have been reported.

Genotoxicity

There are no published studies on the mutagenic or clastogenic potential of this compound.

Carcinogenicity

The carcinogenic potential of this compound has not been evaluated.

Reproductive and Developmental Toxicity

No information is available regarding the effects of this compound on fertility, reproduction, or embryonic development.

Toxicological Profile of Structurally Related Benzodiazepines (Surrogate Data)

In the absence of direct data, the toxicological profile of well-characterized 1,4-benzodiazepines, such as Diazepam, can serve as a conservative surrogate for preliminary risk assessment. It is crucial to note that while these compounds share a core benzodiazepine structure, substitutions can significantly alter their pharmacological and toxicological properties.

Table 2: Summary of Toxicological Data for Diazepam (Surrogate)

Toxicity EndpointSpeciesRoute of AdministrationValue
LD50 (Acute) MouseOral720 mg/kg
RatOral1180 mg/kg
Genotoxicity Ames Test-Negative
In vivo MicronucleusMouseNegative
Carcinogenicity 2-year BioassayRatNo evidence of carcinogenicity
2-year BioassayMouseNo evidence of carcinogenicity
Reproductive/Developmental Toxicity --Evidence of fetal abnormalities in animal studies at high doses.

Mechanism of Action and Potential Toxicological Pathways

Benzodiazepines typically exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to central nervous system (CNS) depression.

GABAA_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA Binds to GABAA_Receptor GABA-A Receptor (Chloride Ion Channel) Cl_influx Increased Cl- Influx GABAA_Receptor->Cl_influx Potentiates Benzodiazepine This compound (Hypothetical Binding) Benzodiazepine->GABAA_Receptor Allosteric Modulation GABA->GABAA_Receptor Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression

Caption: Hypothetical signaling pathway for benzodiazepines at the GABA-A receptor.

The primary toxic effects of benzodiazepines are extensions of their therapeutic effects, namely excessive CNS depression, which can lead to sedation, ataxia, and in severe cases, respiratory depression, especially when combined with other CNS depressants like alcohol or opioids.

Experimental Protocols for Future Research

To adequately characterize the safety and toxicity profile of this compound, a standard battery of toxicological tests should be conducted. The following diagram outlines a general workflow for such an investigation.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Chromosomal_Aberration In Vitro Chromosomal Aberration Test Mouse_Lymphoma In Vitro Mouse Lymphoma Assay Acute_Toxicity Acute Oral Toxicity (e.g., OECD 423) Repeat_Dose Repeat-Dose Toxicity (e.g., 28-day study) Acute_Toxicity->Repeat_Dose Dose selection for Repro_Tox Reproductive/Developmental Toxicity Screening (e.g., OECD 421) Repeat_Dose->Repro_Tox Informs Compound This compound Compound->Ames_Test Compound->Chromosomal_Aberration Compound->Mouse_Lymphoma Compound->Acute_Toxicity

Caption: General experimental workflow for toxicological assessment.

Detailed Methodologies (Illustrative)

6.1.1. Bacterial Reverse Mutation Assay (Ames Test) This assay would be conducted to evaluate the mutagenic potential of the compound. Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) would be exposed to various concentrations of the test article, with and without metabolic activation (S9 mix). The number of revertant colonies would be counted and compared to a negative control.

6.1.2. In Vivo Rodent Micronucleus Assay This assay would assess the potential of the compound to induce chromosomal damage. The test substance would be administered to mice, typically via oral gavage, at multiple dose levels. Bone marrow would be harvested at appropriate time points, and polychromatic erythrocytes would be scored for the presence of micronuclei.

Conclusion and Recommendations

There is a significant data gap in the safety and toxicity profile of this compound. While it is primarily used as a chemical intermediate, its potential for human exposure during manufacturing and as an impurity in final pharmaceutical products necessitates a more thorough toxicological evaluation. Based on the profile of structurally related benzodiazepines, the primary concerns would likely be CNS depression at high doses and potential developmental toxicity.

It is strongly recommended that a standard battery of in vitro and in vivo toxicology studies be conducted to establish a comprehensive safety profile for this compound. Until such data is available, stringent adherence to occupational hygiene practices is essential to minimize exposure.

An In-Depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key heterocyclic compound in medicinal chemistry. Its core structure is a valuable scaffold for the synthesis of a variety of biologically active molecules.

Nomenclature and Structure

The unequivocally established IUPAC name for this compound is 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one .[1] It is a derivative of the 1,4-benzodiazepine class of compounds, which are noted for their wide range of pharmacological activities.

Molecular Formula: C₁₅H₁₃N₃O[1]

Molecular Weight: 251.28 g/mol [1]

CAS Number: 103343-47-1[1]

The structure, characterized by a seven-membered diazepine ring fused to a benzene ring, with a phenyl group at position 5 and an amino group at position 3, is depicted below:

Caption: Chemical structure of 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one.

Physicochemical Properties

This compound typically presents as a white to light yellow powder.[2] While comprehensive experimental data is not widely published, predicted physicochemical properties provide valuable insights for handling and experimental design.

PropertyValueSource
Molecular FormulaC₁₅H₁₃N₃O[1]
Molecular Weight251.28 g/mol [1]
Boiling Point (predicted)456.7 ± 45.0 °C[2]
Density (predicted)1.30 ± 0.1 g/cm³[2]
pKa (predicted)Not available
SolubilityInformation not available
AppearanceWhite to light yellow powder[2]

Synthesis

3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is a key synthetic intermediate. One of the common routes to its derivatives involves a multi-step process starting from oxazepam.[3][4] This pathway proceeds through a 3-chloro intermediate, which is then displaced by various amines to yield a diverse library of 3-substituted-amino-1,4-benzodiazepines.[3][4]

A general synthetic workflow is outlined below:

G Oxazepam Oxazepam Chloro_intermediate 3-Chloro-5-phenyl-1,3-dihydro- 1,4-benzodiazepin-2-one Oxazepam->Chloro_intermediate Chlorinating agent Target_compound 3-Amino-5-phenyl-1,3-dihydro- 1,4-benzodiazepin-2-one Chloro_intermediate->Target_compound Aminating agent (e.g., NH3) Derivatives 3-Substituted-amino- 1,4-benzodiazepine derivatives Chloro_intermediate->Derivatives Various amines

Caption: General synthetic pathway to 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one and its derivatives.

Alternative synthetic strategies for the 1,4-benzodiazepine core have also been explored, including palladium-catalyzed cross-coupling reactions of imidoyl chlorides with organoboronic acids.[5]

Spectroscopic Characterization

Detailed and verified spectroscopic data for 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one are not widely published. However, based on the known spectra of related 1,4-benzodiazepine derivatives, the following characteristic signals would be expected:

  • ¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on both the fused benzene and the C5-phenyl rings. A key signal would be a singlet for the proton at the C3 position, shifted by the adjacent amino group. The protons of the amino group itself would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals corresponding to the carbonyl carbon (C2), the imine carbon (C5), and the carbon bearing the amino group (C3), in addition to the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the lactam, and the C=N stretching of the imine.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.28 g/mol ).

Pharmacological Significance and Applications in Drug Discovery

The primary pharmacological interest in 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one lies in its role as a versatile scaffold for the development of novel therapeutic agents.

Cholecystokinin (CCK) Receptor Ligands

A significant body of research has focused on the use of this compound to synthesize a range of 3-substituted-amino-1,4-benzodiazepines as potent and selective cholecystokinin (CCK) receptor ligands.[3][4] The CCK receptors, particularly the CCK1 and CCK2 subtypes, are involved in various physiological processes, including anxiety, feeding behavior, and pain perception.

Derivatives of the title compound have been shown to possess high affinity for the CCK1 receptor, and some have demonstrated antidepressant and anxiolytic properties in preclinical models.[3][4] This makes the 3-amino-1,4-benzodiazepine core a promising starting point for the development of novel treatments for anxiety and depression.

GABA-A Receptor Modulation

As a benzodiazepine derivative, there is a potential for this compound or its analogs to interact with GABA-A receptors. Benzodiazepines typically act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. However, there is a lack of specific binding affinity data for 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one at GABA-A receptors in the public domain. Its primary utility appears to be as a synthetic intermediate for other targets.

Use in Patents

The importance of this compound as a building block in drug discovery is further highlighted by its appearance in the patent literature. A search for patents citing its CAS number (103343-47-1) would reveal its application in the synthesis of proprietary compounds with potential therapeutic applications.

Safety and Handling

For research purposes only, this compound is not intended for diagnostic or therapeutic use. As with all chemical reagents, appropriate safety precautions should be taken when handling 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (recommended storage at 0-8 °C), protected from light.[2]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic importance lies in its utility as a scaffold for the synthesis of a wide array of pharmacologically active compounds, most notably cholecystokinin receptor ligands with potential applications in the treatment of anxiety and depression. Further research into the synthesis and biological evaluation of novel derivatives based on this core structure holds significant promise for the discovery of new therapeutic agents.

References

Methodological & Application

Synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key intermediate in the development of various therapeutic agents, including anxiolytics and sedatives.[1] The protocols outlined below are based on established and efficient synthetic routes.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structure is a derivative of the benzodiazepine scaffold, which is renowned for its diverse pharmacological activities. The presence of the 3-amino group offers a reactive handle for further chemical modifications, enabling the synthesis of a wide range of novel compounds for drug discovery and neuroscience research.[1] This document details two primary synthetic pathways to obtain this valuable compound.

Synthetic Protocols

Two efficient synthetic routes for the preparation of this compound have been developed, offering high overall yields.[2] A common starting material for these routes is 2-amino-5-chlorobenzophenone, which is not detailed here but is a commercially available precursor. The key steps involve the formation of an intermediate which is then cyclized and further functionalized to yield the target compound.

Protocol 1: Synthesis via (Alkylthio)glycinamide Intermediate

This synthetic route proceeds in approximately 55-60% overall yield and involves a key mercuric ion-assisted ammonia displacement of an (alkylthio)glycinamide intermediate.[2]

Experimental Workflow for Protocol 1

Caption: Workflow for the synthesis via an (alkylthio)glycinamide intermediate.

Detailed Experimental Protocol:

  • Step 1: Synthesis of the Intermediate Glycinamide: To a solution of 2-amino-5-chlorobenzophenone in dichloromethane at 0 °C, add N-methylmorpholine followed by isobutyl chloroformate (i-BuOCOCl). Allow the reaction to proceed for 15 minutes at 0 °C and then for 12 hours at room temperature to yield the intermediate glycinamide.[2]

  • Step 2: Synthesis of the (Alkylthio)glycinamide: The glycinamide intermediate is then treated with N-hydroxysuccinimide (NHS) and mercuric chloride (HgCl2) in tetrahydrofuran (THF) at a temperature ranging from 0 °C to room temperature to produce the (alkylthio)glycinamide.[2]

  • Step 3: Ammonolysis: The (alkylthio)glycinamide is subsequently reacted with ammonium acetate (NH4OAc) in acetic acid (HOAc) at room temperature. This step is a crucial mercuric ion-assisted ammonia displacement.[2]

  • Step 4: Deprotection: The resulting intermediate from the ammonolysis step is deprotected via hydrogenation using 10% Palladium on carbon (Pd/C) in a formic acid-methanol mixture at 40-50 °C for 3 hours to afford the final product, this compound.[2]

Protocol 2: Alternative Synthesis Route

An alternative efficient synthesis has also been developed, which proceeds through a different set of intermediates.[2]

Experimental Workflow for Protocol 2

cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination A Starting Material B Intermediate 16 A->B CH3OH, 65 °C C Cyclized Intermediate B->C Toluene, 110 °C D Final Product C->D NH3, 110 °C, pressure bomb

Caption: Alternative workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

  • Step 1: Formation of Intermediate 16: The initial starting material is heated in methanol at 65 °C for 2-6 hours to yield intermediate 16 as a crystalline solid in 70-75% yield after extractive workup.[2]

  • Step 2: Cyclization: Intermediate 16 is then refluxed in toluene at 110 °C for 2-12 hours to facilitate cyclization.[2]

  • Step 3: Amination: The cyclized product is then subjected to amination with ammonia in a pressure bomb at 110 °C to yield this compound.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Chemical Formula C₁₅H₁₃N₃O[1]
Molar Mass 251.29 g/mol [1]
Appearance White to light yellow powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 0 - 8 °C[1]
Overall Yield (Protocol 1) 55-60%[2]
Yield of Intermediate 16 (Protocol 2) 70-75%[2]

Note: For detailed characterization data such as NMR, IR, and Mass Spectrometry, please refer to the primary literature.[2]

Concluding Remarks

The protocols described provide reliable and efficient methods for the synthesis of this compound. These routes are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate optimization. The choice of protocol may depend on the availability of specific reagents and equipment. The final product is a versatile intermediate for the synthesis of a wide array of biologically active molecules.

References

Synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from Oxazepam: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key intermediate in the development of various central nervous system (CNS) active compounds, starting from the commercially available drug, oxazepam. The described methodology follows a robust two-step sequence involving the activation of the 3-hydroxyl group of oxazepam via mesylation, followed by a nucleophilic substitution with azide and subsequent reduction to the desired primary amine. This protocol is intended to provide researchers in medicinal chemistry and drug development with a reliable and reproducible procedure for accessing this important synthetic building block.

Introduction

This compound and its derivatives are a critical class of compounds in pharmaceutical research, serving as precursors to a wide range of therapeutic agents. The introduction of a primary amino group at the 3-position of the benzodiazepine scaffold allows for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The synthesis of this key intermediate from oxazepam, a widely available benzodiazepine, presents an efficient and practical approach. The following application note details a reliable synthetic route and provides step-by-step experimental protocols.

Reaction Scheme

The overall synthetic transformation from oxazepam to this compound is depicted in the following scheme:

Synthesis_Pathway Oxazepam Oxazepam Intermediate 3-Mesyloxy-5-phenyl-1,3-dihydro-2H- 1,4-benzodiazepin-2-one Oxazepam->Intermediate Mesyl Chloride, Triethylamine, DCM Azide 3-Azido-5-phenyl-1,3-dihydro-2H- 1,4-benzodiazepin-2-one Intermediate->Azide Sodium Azide, DMF FinalProduct 3-Amino-5-phenyl-1,3-dihydro-2H- 1,4-benzodiazepin-2-one Azide->FinalProduct H2, Pd/C or SnCl2, EtOH

Caption: Synthetic pathway from Oxazepam to the target compound.

Experimental Protocols

Step 1: Synthesis of 3-Mesyloxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Mesylated Intermediate)

This procedure outlines the activation of the hydroxyl group of oxazepam by converting it into a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • Oxazepam

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve oxazepam (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves a two-part process: the displacement of the mesyloxy group with an azide ion, followed by the reduction of the azide to the primary amine.

Part A: Synthesis of 3-Azido-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

  • 3-Mesyloxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the mesylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude azide intermediate can be used in the next step without further purification or can be purified by column chromatography.

Part B: Reduction of 3-Azido-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one to the Final Product

Materials:

  • 3-Azido-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

  • Methanol or Ethanol

  • Hydrogen gas supply (for catalytic hydrogenation)

  • Saturated aqueous sodium bicarbonate solution (for SnCl₂ reduction)

  • Ethyl acetate

  • Celite®

  • Standard laboratory glassware for hydrogenation or inert atmosphere reactions

Procedure (Catalytic Hydrogenation):

  • Dissolve the azide intermediate in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogen gas supply and purge the system with hydrogen.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield this compound.

Procedure (Tin(II) Chloride Reduction):

  • Dissolve the azide intermediate in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

StepStarting MaterialProductReagents and SolventsTypical Yield (%)
1Oxazepam3-Mesyloxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneMsCl, TEA, DCM85-95
2a3-Mesyloxy Intermediate3-Azido-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneNaN₃, DMF80-90
2b3-Azido IntermediateThis compoundH₂, Pd/C or SnCl₂, EtOH75-85

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis, from starting material to the final purified product.

Experimental_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation and Reduction start1 Dissolve Oxazepam in DCM add_tea Add Triethylamine start1->add_tea add_mscl Add Mesyl Chloride add_tea->add_mscl react1 Reaction at 0°C to RT add_mscl->react1 workup1 Aqueous Workup and Extraction react1->workup1 purify1 Purification workup1->purify1 start2 Dissolve Mesylate in DMF purify1->start2 Mesylated Intermediate add_azide Add Sodium Azide start2->add_azide react2 Reaction at 60-70°C add_azide->react2 workup2 Aqueous Workup and Extraction react2->workup2 reduction Reduction of Azide (H2/Pd-C or SnCl2) workup2->reduction workup3 Workup and Extraction reduction->workup3 purify2 Final Purification workup3->purify2

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and heavy metals.

  • Catalytic hydrogenation with Pd/C and hydrogen gas is flammable and should be conducted with appropriate safety measures.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound from oxazepam, facilitating further research and development in the field of medicinal chemistry.

Application Notes & Protocols for the Analytical Determination of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a significant chemical entity within the benzodiazepine class, often serving as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Its accurate and sensitive detection is paramount in pharmaceutical development, quality control, and forensic toxicology.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the detection and quantification of this compound. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

The molecular structure of this compound, with its combination of aromatic rings, an amide linkage, and an amino group, dictates the selection of appropriate analytical techniques.[5][6] This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS), which are the workhorses for benzodiazepine analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₅H₁₃N₃O[5][6]
Molecular Weight 251.29 g/mol [1][5]
Appearance White to light yellow powder[1]
IUPAC Name 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one[5]
CAS Number 103343-47-1[5]

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a versatile and widely used technique for the analysis of benzodiazepines due to its high resolution and sensitivity. The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and detection.

Rationale for Method Selection

Reverse-phase HPLC is the preferred mode of separation for benzodiazepines. The nonpolar nature of the C18 stationary phase allows for good retention and separation of these moderately polar compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allowing for precise control over the elution strength.[7][8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, biological fluid) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Extraction of Analyte Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Evaporation & Reconstitution Injection Injection onto HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for HPLC analysis.

Detailed HPLC-UV Protocol

This protocol provides a starting point for the analysis of this compound using HPLC with UV detection.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[7]

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid or Formic Acid: For pH adjustment of the mobile phase. Formic acid is preferable for MS compatibility.[9]

  • Reference Standard: A certified reference standard of this compound.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic AcidProvides good separation and peak shape for benzodiazepines. The acid helps to suppress the ionization of silanol groups on the stationary phase.[7][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[7]
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[7]
Injection Volume 10-20 µLDependent on sample concentration and instrument sensitivity.
Detection Wavelength ~230 nmBenzodiazepines typically exhibit strong absorbance in this UV region. A full UV-Vis spectrum of the analyte should be acquired to determine the optimal wavelength.[10][11]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For pharmaceutical formulations, simple dissolution and filtration may be sufficient. For biological samples, a more extensive cleanup such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interfering substances.[12][13]

5. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For trace-level detection, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[14][15] The high selectivity of tandem mass spectrometry minimizes matrix interference and provides unequivocal identification.

Rationale for LC-MS/MS:

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method can achieve very low limits of detection and quantification.[12][15]

LC-MS/MS Parameters:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), Positive ModeBenzodiazepines readily form protonated molecules [M+H]⁺ in positive ESI.[12]
Precursor Ion m/z 252.1Corresponding to the [M+H]⁺ of the analyte.
Product Ions To be determined by infusion of the standardFragmentation of the precursor ion will yield characteristic product ions for MRM transitions.
Collision Energy To be optimizedThe energy required to induce fragmentation of the precursor ion needs to be empirically determined for optimal signal.[14]

Sample Preparation for LC-MS/MS:

A robust sample clean-up is crucial to minimize matrix effects in LC-MS/MS. Solid-phase extraction (SPE) is a highly effective technique.[13][16]

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Conditioning Conditioning (e.g., Methanol) Equilibration Equilibration (e.g., Water) Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing (to remove interferences) Loading->Washing Elution Elution of Analyte (e.g., with organic solvent) Washing->Elution

Caption: Solid-Phase Extraction workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique for the analysis of benzodiazepines, particularly in forensic toxicology.[17][18] However, due to the low volatility and thermal lability of many benzodiazepines, derivatization is often required prior to GC analysis.[19]

Rationale for Derivatization in GC-MS

Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and producing characteristic mass spectra.[19][20] Silylation is a common derivatization technique for benzodiazepines, where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[17][20]

GC-MS Protocol with Derivatization

1. Derivatization Procedure:

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and a suitable solvent (e.g., acetonitrile).[17]

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the reaction.

  • Cool the sample before injection into the GC-MS.

2. GC-MS Conditions:

ParameterConditionRationale
GC Column A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation of the derivatized benzodiazepines.[19]
Injector Temperature 250-280 °CEnsures efficient volatilization of the derivatized analyte.
Oven Temperature Program A temperature gradient (e.g., starting at 150 °C and ramping up to 300 °C)Allows for the separation of compounds with different volatilities.
Carrier Gas Helium at a constant flow rateInert carrier gas for GC.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns.[19]
Mass Analyzer Quadrupole or Ion Trap
Scan Mode Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysisSIM mode offers higher sensitivity by monitoring only specific ions of interest.[17]

Method Validation

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method development and validation are essential to ensure the generation of accurate and reliable data in research, quality control, and forensic applications.

References

Application Note: HPLC Analysis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This compound is a key intermediate in the synthesis of various benzodiazepine derivatives, which are significant in pharmaceutical development for their anxiolytic and sedative properties.[1] The described method is suitable for the determination of the compound in bulk drug substances and can be adapted for formulation analysis. High-performance liquid chromatography (HPLC) is a technique of choice for the analysis and quantification of benzodiazepines.[2]

Introduction

This compound is a crucial building block in medicinal chemistry. Accurate and reliable analytical methods are essential for quality control during synthesis and for ensuring the purity of the final active pharmaceutical ingredient (API). HPLC is a widely used technique for the analysis of benzodiazepine derivatives due to its high resolution, sensitivity, and accuracy.[3] This document provides a detailed protocol for the HPLC analysis of this specific benzodiazepine derivative, including sample preparation, chromatographic conditions, and data analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[4][5]

PropertyValue
Molecular Formula C₁₅H₁₃N₃O
Molecular Weight 251.29 g/mol [1]
Appearance White to light yellow powder[1]
CAS Number 103343-47-1[1][6][7]

Experimental Protocol

This protocol outlines the steps for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Dipotassium hydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode-array detector (DAD) or UV-Vis detector

Chromatographic Conditions

The following chromatographic conditions are recommended. These may be optimized based on the specific instrument and column used.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:10 mM Dipotassium hydrogen phosphate buffer (pH 3.7, adjusted with phosphoric acid) (30:2:100, v/v/v)[8]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm[8][9][10]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided workflow and parameters can serve as a starting point for method development and validation.

References

1H NMR spectrum analysis of 1,5-benzodiazepine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the ¹H NMR Spectral Analysis of 1,5-Benzodiazepine Derivatives

Introduction

1,5-Benzodiazepines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with anxiolytic, anticonvulsant, hypnotic, and muscle relaxant properties.[1] The precise structural characterization of novel 1,5-benzodiazepine derivatives is a cornerstone of drug discovery and development. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful and definitive tool for elucidating their molecular structure in solution.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, protocols, and interpretation strategies for the ¹H NMR analysis of 1,5-benzodiazepine derivatives. It emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights to ensure accurate and reliable characterization.

Core Principles: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of a 1,5-benzodiazepine derivative provides a wealth of structural information through four key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment.[2] Electronegative atoms (like nitrogen) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).[3]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple peaks (a multiplet).[2][4] The 'n+1 rule' is a useful first-order approximation, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz).[5] The magnitude of J provides valuable information about the connectivity and dihedral angle between coupled protons.[6][7]

Application Notes: Characteristic ¹H NMR Signatures of 1,5-Benzodiazepines

The structural elucidation of 1,5-benzodiazepines relies on the accurate assignment of signals corresponding to the aromatic protons, the seven-membered diazepine ring protons, and any substituents.

Aromatic Region (Ar-H): ~6.5-8.0 ppm

The protons on the fused benzene ring typically resonate in the downfield region of the spectrum.[1][8] Their exact chemical shifts and multiplicity are dictated by the substitution pattern on the ring.

  • Unsubstituted Benzene Ring: In a simple 2,3-dihydro-1H-1,5-benzodiazepine, the four aromatic protons will appear as a complex multiplet between approximately 6.6 and 7.4 ppm.[1]

  • Substituted Benzene Ring: Electron-donating or withdrawing groups on the aromatic ring will alter the chemical shifts and splitting patterns of the remaining aromatic protons, providing key information about the substituent's position.

Diazepine Ring Protons

The seven-membered diazepine ring is non-planar and can exist in various conformations, making the signals from its protons particularly informative.

  • NH Proton (Variable, ~3.0-4.5 ppm): The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet.[8][9] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In deuterated chloroform (CDCl₃), it is often observed around 3.0-3.5 ppm.[8][9] This signal can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O will cause the NH peak to disappear.

  • Aliphatic Protons (CH₂, CH): ~1.5-4.5 ppm: The chemical shifts and multiplicities of the methylene (-CH₂-) and methine (-CH-) protons on the diazepine ring depend on their position and the substituents present. For instance, in 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the C2-gem-dimethyl protons appear as a singlet around 1.35 ppm, while the C3-methylene protons appear as a singlet around 2.20 ppm.[1]

Substituent Protons

Signals from substituents are often the most straightforward to assign. For example, methyl (-CH₃) groups attached to the diazepine ring typically produce sharp singlets in the upfield region (e.g., 1.5-2.7 ppm).[9]

The Influence of Solvent Selection

The choice of deuterated solvent is a critical experimental parameter that can significantly influence the resulting spectrum.

  • CDCl₃ (Deuterated Chloroform): A common, less polar solvent. It is excellent for many derivatives, but the NH proton signal can be broad and sometimes difficult to identify.[10][11]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is a good hydrogen bond acceptor. In DMSO-d₆, the NH proton signal is often sharper and shifted further downfield, making it easier to observe.

  • Isomerism and Tautomerism: The choice of solvent can also influence the equilibrium between different tautomers or conformational isomers of the benzodiazepine derivative, which will be reflected in the NMR spectrum.[11]

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

Causality: Proper sample preparation is crucial to obtain high-resolution spectra with sharp lines and a good signal-to-noise ratio.[12] Insufficient sample concentration leads to weak signals, while overly concentrated samples can cause line broadening.[12][13] The presence of solid particulates will severely degrade the magnetic field homogeneity (shimming) and thus the spectral quality.[12]

Step-by-Step Methodology:

  • Select a high-quality 5 mm NMR tube. Ensure the tube is clean, dry, and free from any scratches or cracks.[13]

  • Weigh the sample. For a typical small molecule (< 600 g/mol ), use 5-25 mg of the 1,5-benzodiazepine derivative.[12]

  • Choose an appropriate deuterated solvent. CDCl₃ is a good starting point. If solubility is an issue or the NH proton is of particular interest, consider DMSO-d₆.

  • Dissolve the sample. Add approximately 0.6-0.7 mL of the deuterated solvent to a small vial containing the sample.[12] Vigorously mix to ensure complete dissolution.

  • Filter the sample (if necessary). If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[12][13]

  • Transfer to the NMR tube. The final solution height in the tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is correctly positioned within the instrument's detection coil.[10][13]

  • Cap and label the tube. Wipe the outside of the tube clean before inserting it into the spectrometer.[13]

Protocol 2: Data Acquisition

Causality: The acquisition parameters determine the quality of the final spectrum. Shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume, which is essential for achieving sharp, well-resolved peaks.[10]

Step-by-Step Methodology:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shim the magnetic field. Perform an automated or manual shimming procedure to optimize the field homogeneity. This is arguably the most critical step for obtaining high-quality data.

  • Set acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 300-500 MHz instrument would be:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans (increase for dilute samples)

  • Acquire the spectrum.

  • Process the data. Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.

  • Reference the spectrum. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm; DMSO-d₅ at 2.50 ppm) or using an internal standard like tetramethylsilane (TMS) at 0 ppm.[14]

Data Presentation & Visualization

Typical ¹H NMR Chemical Shift Ranges

The following table summarizes the characteristic chemical shift ranges for protons in a generic 2,3-dihydro-1H-1,5-benzodiazepine scaffold.

Proton TypeStructure FragmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
AromaticAr-H 6.5 - 8.0Multiplet (m)Highly dependent on ring substituents.
AmineN-H 3.0 - 4.5Broad Singlet (br s)Shift and width are solvent and concentration dependent. Disappears on D₂O exchange.
MethyleneCH ₂ (on diazepine ring)2.0 - 4.5Varies (s, d, t, m)Can be complex due to ring conformation and coupling.
MethineCH (on diazepine ring)2.5 - 4.5Varies (d, t, m)Position and coupling depend on adjacent groups.
Substituente.g., -CH1.5 - 2.7Singlet (s)Typically sharp and well-defined.

Visualizing Structure and Workflow

Caption: Key proton environments in a 1,5-benzodiazepine derivative.

G prep Sample Preparation (5-25 mg in 0.6 mL solvent) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) prep->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer acquire Data Acquisition (Lock, Shim, Acquire) transfer->acquire process Data Processing (FT, Phasing, Referencing) acquire->process analyze Spectral Analysis (Integration, Multiplicity, δ) process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for ¹H NMR analysis of 1,5-benzodiazepine derivatives.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the analysis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key benzodiazepine derivative, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Benzodiazepines are a class of compounds of significant interest in pharmaceutical development for their anxiolytic and sedative properties, as well as in clinical and forensic toxicology.[1][2] The inherent polarity and thermal lability of many benzodiazepines make LC-MS/MS the ideal analytical technique, offering superior sensitivity and specificity without the need for chemical derivatization.[3] This note details an optimized methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, and delves into the characteristic fragmentation patterns of the analyte to ensure confident identification and accurate quantification.

Introduction and Scientific Context

This compound is a foundational structure in the synthesis of novel therapeutic agents targeting the central nervous system.[2] Its analysis is critical for pharmacokinetic studies, metabolite identification, and quality control in drug manufacturing. Furthermore, the rising illicit use of non-prescribed benzodiazepines necessitates robust analytical methods for their detection in complex biological matrices.[4]

Traditional methods like gas chromatography (GC) often require derivatization for such polar and thermally sensitive compounds, adding complexity and potential for analytical error.[3] High-performance liquid chromatography with UV detection can lack the required sensitivity and specificity for low-level detection.[3] LC-MS/MS overcomes these limitations, providing a powerful tool for direct, high-confidence analysis.[5] This guide is designed for researchers and drug development professionals, offering both a validated protocol and the fundamental scientific rationale behind the chosen analytical strategy.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₁₅H₁₃N₃O[6]
Molecular Weight 251.28 g/mol [6]
Monoisotopic Mass 251.1059 g/mol [6]
CAS Number 103343-47-1[6][7]
Structure
alt text
PubChem CID: 4259649[6]

Principle of the LC-MS/MS Method

The core of this method relies on the synergistic combination of liquid chromatography for physical separation and tandem mass spectrometry for detection and structural confirmation.

  • Liquid Chromatography (LC): A reversed-phase C18 column is used to retain the analyte from the sample matrix and separate it from other components based on its hydrophobicity. A gradient elution with an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase, both acidified with formic acid, ensures sharp peak shapes and efficient ionization.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive ion mode is employed, as it is highly effective for ionizing polar compounds containing nitrogen atoms, such as benzodiazepines.[3] The acidic mobile phase facilitates the protonation of the analyte, forming the precursor ion [M+H]⁺.

  • Tandem MS (MS/MS): The protonated molecule is isolated in the first quadrupole, fragmented via Collision-Induced Dissociation (CID) in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference, allowing for accurate quantification even at very low concentrations.[3]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for preparing standards and analyzing samples.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a stock solution and working standards for calibration and system suitability checks.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade Methanol

  • HPLC-grade Deionized Water

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several months when stored at 2-8°C.

  • Intermediate Solution (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of methanol and water.

  • Working Standards (e.g., 1-500 ng/mL): Perform serial dilutions from the intermediate solution using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid) to prepare a calibration curve.

Protocol 2: Sample Preparation from Urine (Solid Phase Extraction)

Objective: To extract the analyte from a biological matrix, removing interferences prior to LC-MS/MS analysis. This protocol is adapted from established methods for benzodiazepine extraction.[1][5]

Materials:

  • Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Urine sample

  • Internal Standard (IS) working solution (e.g., Diazepam-d5, 250 ng/mL)

  • 0.5 M Ammonium acetate buffer (pH 5.0)

  • β-glucuronidase enzyme

  • 4% Phosphoric acid (H₃PO₄) in water

  • Methanol, Acetonitrile (HPLC-grade)

  • 5% Ammonium hydroxide in Methanol (elution solvent)

Procedure:

  • Sample Pre-treatment: To 200 µL of urine in a microcentrifuge tube, add 20 µL of the internal standard solution and 200 µL of ammonium acetate buffer containing β-glucuronidase.

  • Enzymatic Hydrolysis: Incubate the mixture at 50°C for 1 hour to cleave glucuronide conjugates.

  • Quench and Load: Stop the reaction by adding 200 µL of 4% H₃PO₄. Load the entire mixture onto the SPE cartridge (no conditioning required for some modern cartridges).[1]

  • Wash: Wash the cartridge with 1 mL of 0.02 N HCl, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for injection.

LC-MS/MS System and Conditions

The parameters below provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
ParameterRecommended ConditionRationale
Column Reversed-phase C18, 2.1 x 100 mm, 2.7 µmProvides good retention and resolution for this class of compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 8 minEnsures separation from matrix components and efficient elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with chromatographic performance.
Table 2: Mass Spectrometry Parameters
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveOptimal for protonating the amine and imine nitrogens.[3]
Capillary Voltage 0.7 - 3.5 kVInstrument dependent; optimize for maximum signal.
Source Temp. 150°CPrevents analyte degradation while aiding desolvation.
Desolvation Temp. 500°CEfficiently removes solvent from droplets.
Gas Flow Instrument dependentOptimize for stable spray and maximum sensitivity.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides highest specificity and sensitivity for quantification.

Results: Fragmentation Pathway and Data Interpretation

Confident identification requires monitoring the precursor ion and at least two specific product ions.

Table 3: MRM Transitions and Expected Ions
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound252.1224.1195.115-25
Diazepam-d5 (IS)290.1198.1154.120-30

Collision energy should be optimized for the specific instrument to maximize product ion intensity.

Proposed Fragmentation Mechanism

The fragmentation of protonated 1,4-benzodiazepines is well-characterized and typically involves specific neutral losses.[8] For the target analyte, the primary fragmentation pathways initiated by CID are outlined below.

  • Precursor Ion Formation: The molecule is protonated in the ESI source, primarily on one of the nitrogen atoms, to form the [M+H]⁺ ion at m/z 252.1 .

  • Loss of Carbon Monoxide (CO): A common fragmentation for benzodiazepines containing a lactam ring is the neutral loss of carbon monoxide (28 Da). This leads to the formation of a stable product ion at m/z 224.1 . This is typically the most abundant fragment and is recommended as the quantifier ion.

  • Further Fragmentation: The m/z 224.1 ion can undergo further fragmentation, such as the loss of an ethylamine radical or related structures, leading to ions like m/z 195.1 , which serves as a qualifier ion.

The diagram below visualizes this primary fragmentation pathway.

fragmentation_pathway parent Precursor Ion [M+H]⁺ m/z = 252.1 frag1 Product Ion 1 m/z = 224.1 parent->frag1 - CO (28 Da) frag2 Product Ion 2 m/z = 195.1 frag1->frag2 - C₂H₃N (41 Da)

Caption: Proposed fragmentation of this compound.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a systematic workflow.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Receive Sample (e.g., Urine) spe Solid Phase Extraction sample->spe reconstitute Reconstitute spe->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms integrate Peak Integration & Quantification lcms->integrate report Final Report integrate->report

Caption: General workflow for sample analysis from preparation to reporting.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust protocol for the analysis of this compound. The combination of a streamlined SPE sample preparation protocol with optimized chromatographic separation and high-specificity MRM detection allows for reliable quantification and confirmation in complex matrices. The elucidated fragmentation pathway serves as a cornerstone for confident compound identification. This method is readily adaptable for high-throughput screening in both pharmaceutical development and clinical/forensic toxicology laboratories.

References

Application Note: High-Throughput Analysis of Benzodiazepine Metabolites by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1][2] Due to their widespread use and potential for misuse, there is a significant need for robust and reliable analytical methods to quantify benzodiazepines and their metabolites in biological matrices for clinical and forensic toxicology.[1][3] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity.[4][5][6] This application note provides a comprehensive guide to the analysis of benzodiazepine metabolites using GC-MS, with a focus on sample preparation, derivatization, and chromatographic conditions.

The inherent challenge in analyzing benzodiazepines and their metabolites lies in their presence at trace levels within complex biological matrices such as blood, urine, and hair.[7][8] Therefore, effective sample preparation is paramount to remove interfering substances and concentrate the analytes of interest.[8] Furthermore, many benzodiazepines are polar and can be thermally labile, necessitating derivatization to improve their chromatographic behavior and thermal stability for GC analysis.[9]

This guide will detail field-proven protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE), explain the rationale behind derivatization strategies, and provide optimized GC-MS parameters for the sensitive and accurate quantification of a panel of common benzodiazepine metabolites.

Sample Preparation: The Foundation of Accurate Analysis

The choice of biological matrix and the subsequent preparation method are critical for successful analysis. Blood, plasma, serum, and urine are the most common samples used for benzodiazepine analysis.[7] Urine analysis is popular due to non-invasive collection and because it is a relatively clean matrix.[10]

Enzymatic Hydrolysis for Urine Samples

Many benzodiazepine metabolites are excreted in urine as glucuronide conjugates. To analyze the total concentration, an enzymatic hydrolysis step is required to cleave the glucuronide moiety and release the free drug metabolite.[4][11]

Rationale: β-glucuronidase from sources like Helix pomatia or E. coli is commonly used to catalyze the hydrolysis of the glucuronide bond, making the metabolites amenable to extraction and GC analysis.[7][12]

Extraction Techniques

1. Solid-Phase Extraction (SPE):

SPE is a highly efficient and selective method for extracting and concentrating benzodiazepines from biological fluids.[4][13] It offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[8][14] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange functionalities, are particularly effective for isolating a broad range of benzodiazepines and their metabolites.[4][11]

2. Liquid-Liquid Extraction (LLE):

LLE is a classic and widely used technique for the extraction of benzodiazepines.[1][12][13] It involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent.[12] The choice of solvent and pH are critical for efficient extraction.[1] Common extraction solvents include chloroform, ethyl acetate, and dichloromethane.[1][12][15]

Derivatization: Enhancing Analyte Properties for GC

Derivatization is a crucial step in the GC analysis of many benzodiazepine metabolites. It serves to:

  • Increase Volatility: By replacing polar functional groups (e.g., -OH, -NH) with less polar ones, the volatility of the analytes is increased, allowing them to be more readily vaporized in the GC inlet.

  • Improve Thermal Stability: Derivatization can prevent the thermal degradation of labile compounds in the hot GC inlet and column.[16]

  • Enhance Chromatographic Resolution and Sensitivity: Derivatized compounds often exhibit better peak shapes and increased detector response.

Common Derivatizing Reagents:

Silylation is the most common derivatization technique for benzodiazepines.[7] Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[4][11][17][18] TBDMS derivatives are often more stable and provide more specific mass fragmentation patterns compared to trimethylsilyl (TMS) derivatives.[7][18]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The final step involves the separation, detection, and quantification of the derivatized benzodiazepine metabolites using GC-MS.

GC Column Selection

Fused-silica capillary columns with a low to mid-polarity stationary phase are typically used for benzodiazepine analysis.[7] A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), which provides good separation for a wide range of benzodiazepine derivatives.[3][19]

Detection Methods

Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity.[4][5] The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[4] SIM mode offers significantly higher sensitivity by monitoring only specific ions characteristic of the target analytes.[4] Negative chemical ionization (NCI) can also be employed to achieve even greater sensitivity for certain electrophilic benzodiazepines.[12][20]

Data Presentation

The following tables summarize typical GC-MS parameters and expected results for the analysis of common benzodiazepine metabolites.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium (1.2 mL/min, constant flow)[19]
Inlet Temperature260 °C[19]
Injection ModeSplitless[19]
Oven ProgramInitial 60°C (hold 1 min), ramp at 12°C/min to 330°C (hold 0.5 min)[19]
Mass Spectrometer
Ionization ModeElectron Impact (EI), 70 eV[16]
Source Temperature250 °C[21]
Transfer Line Temp280 °C[19]
Scan ModeSelected Ion Monitoring (SIM)

Table 2: Example Benzodiazepine Metabolites and their Target Ions (as TBDMS derivatives)

AnalyteParent DrugQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
α-HydroxyalprazolamAlprazolam309281381
NordiazepamDiazepam327329299
OxazepamDiazepam415387359
TemazepamDiazepam429401373
LorazepamLorazepam473445417
7-AminoclonazepamClonazepam342314286

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Benzodiazepines from Urine

This protocol is adapted from established methods for the extraction of a broad range of benzodiazepines and their metabolites.[22][23]

Materials:

  • Urine sample

  • β-glucuronidase from E. coli[5]

  • 0.1 M Acetate buffer (pH 5.0)[22]

  • Internal standards (deuterated analogs)

  • Mixed-mode SPE cartridges (e.g., Clean Screen® XCEL I)[22]

  • Methanol, Dichloromethane (DCM)

  • Elution solvent: Ethyl Acetate:Ammonium Hydroxide (98:2, v/v)[22]

  • Derivatizing reagent: MTBSTFA with 1% TBDMSCl[8]

Procedure:

  • Hydrolysis: To 1-5 mL of urine, add 1-2 mL of 0.1 M acetate buffer (pH 5.0) containing β-glucuronidase.[22]

  • Add internal standards.

  • Vortex and incubate at 65°C for 1-2 hours.[22]

  • Cool the sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[22]

  • Washing: Wash the cartridge with 1 mL of DCM or methanol to remove interferences.[22]

  • Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.[22]

  • Elution: Elute the analytes with 1 mL of ethyl acetate:ammonium hydroxide (98:2).[22]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35°C.[22]

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of MTBSTFA.[22]

  • Cap the vial and heat at 70°C for 15-30 minutes.[19][22]

  • Cool to room temperature before GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Benzodiazepines from Blood

This protocol is based on a validated method for the extraction of a comprehensive panel of benzodiazepines from whole blood.[1]

Materials:

  • Whole blood sample

  • Internal standards (deuterated analogs)

  • pH 9 buffer (e.g., borate buffer)

  • Chloroform[1]

  • Derivatizing reagent: MTBSTFA with 1% TBDMSCl

Procedure:

  • To 1 mL of whole blood, add internal standards.

  • Add 1 mL of pH 9 buffer and vortex.

  • Add 5 mL of chloroform and vortex or mechanically mix for 10 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of MTBSTFA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Visualization of Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Add buffer & enzyme Load Load Sample Hydrolysis->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (DCM/Methanol) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute (EtOAc:NH4OH) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Derivatize Derivatize (MTBSTFA) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Solid-Phase Extraction (SPE) workflow for benzodiazepine metabolites from urine.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Blood Blood Sample Buffer Add pH 9 Buffer & Internal Standards Blood->Buffer Extract Extract with Chloroform Buffer->Extract Centrifuge Centrifuge Extract->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Derivatize Derivatize (MTBSTFA) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Liquid-Liquid Extraction (LLE) workflow for benzodiazepines from blood.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of benzodiazepine metabolites using gas chromatography-mass spectrometry. The detailed protocols for sample preparation, derivatization, and GC-MS analysis are designed to deliver reliable and reproducible results for both clinical and forensic applications. By understanding the causality behind each experimental choice, researchers and drug development professionals can confidently implement and adapt these methods to meet their specific analytical needs. The self-validating nature of the described protocols, combined with authoritative grounding, ensures the trustworthiness and integrity of the generated data.

References

Application Notes and Protocols for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key benzodiazepine derivative, in neuroscience research. This document outlines its mechanism of action, provides detailed protocols for its application in both in vitro and in vivo studies, and offers insights into data interpretation.

Introduction: Understanding the Role of this compound in Neuroscience

This compound is a member of the 1,4-benzodiazepine class of compounds, which are of significant interest in neuroscience and pharmaceutical development.[1][2][3][4][5][6] While this specific derivative serves as a crucial intermediate in the synthesis of various anxiolytic and sedative medications[1][7], its core structure is fundamental to the pharmacological action of many well-known drugs like diazepam.[8] Its utility in research lies in its ability to modulate the activity of the central nervous system, making it a valuable tool for studying the mechanisms underlying anxiety, depression, and other neurological conditions.[1]

The primary molecular target of benzodiazepines is the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[9][10][11] By understanding the interaction of this compound with the GABAA receptor, researchers can gain insights into the broader pharmacology of benzodiazepines and develop novel therapeutics with improved efficacy and safety profiles.

Mechanism of Action: Allosteric Modulation of the GABAA Receptor

Benzodiazepines, including this compound, exert their effects by acting as positive allosteric modulators of the GABAA receptor.[12][13] This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA.[9][14]

The GABAA receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit.[9][13] The binding of GABA to its site at the interface of the α and β subunits triggers the opening of a central chloride (Cl⁻) ion channel.[9] The influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[10]

Benzodiazepines bind at the interface of the α and γ subunits.[9][14] This binding event does not open the channel directly but instead increases the affinity of the receptor for GABA.[9] This leads to an increased frequency of channel opening when GABA is present, thereby potentiating the inhibitory effect of GABA.[9]

Signaling Pathway of Benzodiazepine Action

The following diagram illustrates the allosteric modulation of the GABAA receptor by a benzodiazepine derivative like this compound.

GABAA_Modulation cluster_receptor Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_effect Cellular Response GABA_A GABA_A Receptor GABA Binding Site Benzodiazepine Binding Site Chloride Channel (Closed) Channel_Open Increased Frequency of Chloride Channel Opening GABA_A:cl->Channel_Open Leads to GABA GABA GABA->GABA_A:gaba Binds BZD 3-Amino-5-phenyl-1,3- dihydro-2H-1,4-benzodiazepin-2-one BZD->GABA_A:bzd Binds Hyperpolarization Neuronal Hyperpolarization Channel_Open->Hyperpolarization Causes Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Results in

Caption: Allosteric modulation of the GABAA receptor.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in neuroscience research.

PART 1: In Vitro Characterization

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

  • Cell membranes prepared from a cell line expressing GABAA receptors (e.g., HEK293 cells) or from rodent brain tissue.

  • Radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam).

  • This compound.

  • Unlabeled benzodiazepine for determining non-specific binding (e.g., Diazepam).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the binding buffer.

  • Assay Setup:

    • In a series of microcentrifuge tubes, add the cell membranes, radiolabeled ligand at a concentration near its Kₔ, and varying concentrations of this compound.

    • Include control tubes for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

  • Incubation:

    • Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Separation:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This protocol uses patch-clamp electrophysiology to measure the functional modulation of GABAA receptor activity by this compound.

Materials:

  • Cell line expressing specific GABAA receptor subtypes (e.g., HEK293 cells) or primary cultured neurons.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular and intracellular solutions.

  • GABA.

  • This compound.

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy and recording.

  • Pipette Preparation:

    • Pull patch pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Perfuse the cell with extracellular solution containing a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the GABA-evoked currents in the absence and presence of the test compound.

    • Measure the peak amplitude of the currents.

    • Calculate the percentage potentiation of the GABA response by the compound.

    • Plot the percentage potentiation against the concentration of the compound to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation).

PART 2: In Vivo Evaluation

The EPM is a widely used behavioral test to assess the anxiolytic effects of compounds in rodents.

Materials:

  • Elevated plus maze apparatus.

  • Rodents (mice or rats).

  • This compound.

  • Vehicle solution for dissolving the compound (e.g., saline with a small amount of Tween 80).

  • Video tracking software.

Procedure:

  • Compound Administration:

    • Dissolve this compound in the vehicle.

    • Administer the compound to the animals via the desired route (e.g., intraperitoneal injection) at various doses. Include a vehicle-only control group.

    • Allow for a pre-treatment period before testing (e.g., 30 minutes).

  • Behavioral Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.

The FST is a common behavioral test to screen for antidepressant-like effects in rodents.

Materials:

  • Cylindrical container filled with water.

  • Rodents (mice or rats).

  • This compound.

  • Vehicle solution.

  • Video camera.

Procedure:

  • Compound Administration:

    • Administer the compound or vehicle to the animals as described in the EPM protocol.

  • Behavioral Testing:

    • Gently place the animal in the water-filled cylinder.

    • Record the session for a set period (e.g., 6 minutes).

  • Data Analysis:

    • Manually or automatically score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

    • An antidepressant-like effect is indicated by a significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group.

Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: In Vitro Pharmacological Profile of this compound
ParameterReceptor SubtypeValue
Binding Affinity (Kᵢ) α₁β₂γ₂[Insert Value] nM
α₂β₃γ₂[Insert Value] nM
α₅β₂γ₂[Insert Value] nM
Functional Potency (EC₅₀) α₁β₂γ₂[Insert Value] nM
α₂β₃γ₂[Insert Value] nM
α₅β₂γ₂[Insert Value] nM
Maximal Efficacy (% of Diazepam) α₁β₂γ₂[Insert Value] %
α₂β₃γ₂[Insert Value] %
α₅β₂γ₂[Insert Value] %

Interpretation: The Kᵢ values indicate the affinity of the compound for different GABAA receptor subtypes. Lower Kᵢ values signify higher affinity. The EC₅₀ values reflect the potency of the compound in potentiating the GABA response. The maximal efficacy, expressed as a percentage of a standard benzodiazepine like diazepam, indicates whether the compound is a full or partial agonist.

Table 2: In Vivo Behavioral Effects of this compound
Behavioral TestDose (mg/kg)Key ParameterResult (Mean ± SEM)
Elevated Plus Maze Vehicle% Time in Open Arms[Insert Value]
1% Time in Open Arms[Insert Value]
5% Time in Open Arms[Insert Value]
10% Time in Open Arms[Insert Value]
Forced Swim Test VehicleImmobility Time (s)[Insert Value]
1Immobility Time (s)[Insert Value]
5Immobility Time (s)[Insert Value]
10Immobility Time (s)[Insert Value]

Interpretation: A dose-dependent increase in the percentage of time spent in the open arms of the EPM suggests anxiolytic-like effects. A dose-dependent decrease in immobility time in the FST suggests antidepressant-like effects. It is crucial to correlate these findings with locomotor activity to rule out sedative effects that could confound the results.

Conclusion

This compound represents a valuable chemical scaffold for neuroscience research. The protocols and guidelines presented here provide a robust framework for its characterization, from molecular interactions at the GABAA receptor to its behavioral effects in preclinical models. By employing these methodologies, researchers can effectively explore the therapeutic potential of this and related benzodiazepine derivatives.

References

Application Notes & Protocols for the Development of Anxiolytic and Sedative Medications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel anxiolytic and sedative medications is a critical area of research aimed at addressing the significant global burden of anxiety disorders and sleep disturbances. This document provides detailed application notes and protocols for preclinical and clinical research, focusing on key signaling pathways, experimental models, and data interpretation. The protocols outlined here are foundational for identifying and characterizing new chemical entities with therapeutic potential.

Key Signaling Pathways in Anxiolysis and Sedation

The neurobiology of anxiety and sedation is complex, involving multiple neurotransmitter systems. The primary targets for anxiolytic and sedative drug development include the GABAergic, serotonergic, and glutamatergic systems.[1][2][3]

GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[4] Enhancement of GABAergic neurotransmission generally leads to anxiolytic and sedative effects. The GABAA receptor, a ligand-gated ion channel, is a key target for many existing anxiolytics, such as benzodiazepines.[2][5]

GABAergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle GABA->Vesicle Packaging GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_A_Receptor GABAA Receptor (Cl- Channel) Vesicle->GABA_A_Receptor Release into Synaptic Cleft Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Anxiolysis_Sedation Anxiolysis & Sedation Hyperpolarization->Anxiolysis_Sedation Results in Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A_Receptor Positive Allosteric Modulation Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Positive Allosteric Modulation

Serotonergic System

The serotonin (5-HT) system plays a crucial role in mood and anxiety regulation.[6] Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for many anxiety disorders.[7] Various 5-HT receptor subtypes are implicated in anxiety, with 5-HT1A receptor agonists showing anxiolytic properties.[6][8]

Serotonergic_Signaling cluster_pre_sero Presynaptic Neuron cluster_post_sero Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) 5-HTP->Serotonin Aromatic L-amino acid decarboxylase SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds to 5HT2C_Receptor 5-HT2C Receptor Serotonin->5HT2C_Receptor Binds to MAO Monoamine Oxidase SERT->MAO Degradation Anxiolytic_Effect Anxiolytic Effect 5HT1A_Receptor->Anxiolytic_Effect Anxiogenic_Effect Anxiogenic Effect 5HT2C_Receptor->Anxiogenic_Effect SSRIs SSRIs SSRIs->SERT Inhibits Buspirone Buspirone Buspirone->5HT1A_Receptor Agonist

Glutamatergic System

Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in anxiety disorders.[1][9] Modulating glutamatergic transmission, particularly through NMDA and mGluR receptors, presents a novel approach for developing anxiolytics.[10][11]

Glutamatergic_Signaling cluster_pre_glut Presynaptic Neuron cluster_post_glut Postsynaptic Neuron Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate_pre Glutamate Glutaminase->Glutamate_pre NMDA_Receptor NMDA Receptor Glutamate_pre->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Glutamate_pre->AMPA_Receptor Binds to mGluR mGluR Glutamate_pre->mGluR Binds to Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation AMPA_Receptor->Neuronal_Excitation mGluR->Neuronal_Excitation Modulates Anxiety Anxiety Neuronal_Excitation->Anxiety Excessive-> Ketamine Ketamine Ketamine->NMDA_Receptor Antagonist mGluR_Modulators mGluR Modulators mGluR_Modulators->mGluR Modulate

Preclinical Screening of Anxiolytic and Sedative Compounds

Preclinical evaluation of new chemical entities is essential to determine their potential anxiolytic or sedative properties. This involves a battery of in vitro and in vivo assays.

In Vitro Assays
  • Receptor Binding Assays: These assays determine the affinity of a test compound for a specific receptor target. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of compounds for GABAA, benzodiazepine, and serotonin receptors.[12][13]

Assay Target Radioligand Parameter Measured
GABAA Receptor BindingGABAA Receptor[3H]-GABAKi
Benzodiazepine Receptor BindingBenzodiazepine Site on GABAA Receptor[3H]-FlunitrazepamKi
Serotonin 5-HT1A Receptor Binding5-HT1A Receptor[3H]-8-OH-DPATKi
  • Functional Assays: These assays measure the functional consequence of a compound binding to its target, such as changes in intracellular signaling or ion channel activity.

In Vivo Behavioral Models

Animal models are crucial for assessing the behavioral effects of potential anxiolytics and sedatives.[14]

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[15][16] The test is based on the natural aversion of rodents to open and elevated spaces.[17] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[18][19]

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the ground.[16]

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Habituate the animal to the testing room for at least 60 minutes before the test.[17]

    • Administer the test compound or vehicle at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.[16]

    • Allow the animal to explore the maze for a 5-10 minute period.[17][18]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[17]

  • Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of anxiolytic activity.

EPM_Workflow Habituation Animal Habituation (60 min) Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Allow Exploration (5-10 min) Placement->Exploration Tracking Video Tracking of Movement Exploration->Tracking Data_Analysis Data Analysis: % Time in Open Arms % Open Arm Entries Tracking->Data_Analysis Interpretation Interpretation: Increased values suggest anxiolytic effect Data_Analysis->Interpretation

Quantitative Data Example (Hypothetical):

Compound Dose (mg/kg) % Time in Open Arms (Mean ± SEM) % Open Arm Entries (Mean ± SEM)
Vehicle-15 ± 2.120 ± 3.5
Diazepam1.045 ± 4.250 ± 5.1
Test Compound X10.040 ± 3.848 ± 4.9
*p < 0.05 compared to Vehicle

This test is also based on the innate aversion of rodents to brightly illuminated areas.[20][21] The apparatus consists of a dark, "safe" compartment and a brightly lit, "aversive" compartment.[22] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[23]

Experimental Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them.[22][24]

  • Animals: Mice are typically used.

  • Procedure:

    • Habituate the mice to the testing room.

    • Administer the test compound or vehicle.

    • Place the mouse in the center of the lit compartment.[22]

    • Allow the animal to explore the apparatus for 5-10 minutes.[21]

    • Record the time spent in each compartment and the number of transitions between compartments.

  • Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of anxiolytic-like effects.

LDB_Workflow Habituation_LDB Animal Habituation Drug_Admin_LDB Drug/Vehicle Administration Habituation_LDB->Drug_Admin_LDB Placement_LDB Place Animal in Light Compartment Drug_Admin_LDB->Placement_LDB Exploration_LDB Allow Exploration (5-10 min) Placement_LDB->Exploration_LDB Tracking_LDB Record Time and Transitions Exploration_LDB->Tracking_LDB Data_Analysis_LDB Data Analysis: Time in Light Box Number of Transitions Tracking_LDB->Data_Analysis_LDB Interpretation_LDB Interpretation: Increased values suggest anxiolytic effect Data_Analysis_LDB->Interpretation_LDB

Quantitative Data Example (Hypothetical):

Compound Dose (mg/kg) Time in Light Box (s) (Mean ± SEM) Number of Transitions (Mean ± SEM)
Vehicle-45 ± 5.38 ± 1.2
Buspirone5.0120 ± 10.125 ± 2.8
Test Compound Y20.0110 ± 9.722 ± 2.5
*p < 0.05 compared to Vehicle

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the PK/PD profile of a drug candidate is crucial for its development.[25][26]

  • Pharmacokinetics (PK): Describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[27][28] These parameters determine the onset, duration, and intensity of the drug's effect.

  • Pharmacodynamics (PD): Describes what the drug does to the body, i.e., the relationship between drug concentration and its pharmacological effect.[26]

Key PK/PD Parameters for Anxiolytics and Sedatives:

Parameter Description Importance for Anxiolytics/Sedatives
Tmax Time to reach maximum plasma concentrationA short Tmax is desirable for drugs intended for acute anxiety or as sleep aids.
Cmax Maximum plasma concentrationInfluences the intensity of the drug's effect.
t1/2 (Half-life) Time for plasma concentration to decrease by halfA shorter half-life is preferred for hypnotics to avoid next-day sedation. A longer half-life may be suitable for treating generalized anxiety.
Metabolism Biotransformation of the drugThe presence of active metabolites can prolong the drug's effects.[29]
EC50 Concentration for 50% of maximal effectA measure of the drug's potency.

Clinical Development

Promising candidates from preclinical studies advance to clinical trials to evaluate their safety and efficacy in humans.

Phases of Clinical Trials:

  • Phase I: Small studies in healthy volunteers to assess safety, tolerability, and PK.

  • Phase II: Studies in patients to evaluate efficacy and further assess safety.

  • Phase III: Large, multicenter trials to confirm efficacy, monitor side effects, and compare to standard treatments.[30]

Clinical Trial Protocol Synopsis (Example):

  • Study Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Test Compound] in Patients with Generalized Anxiety Disorder.

  • Objectives:

    • Primary: To assess the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) score after 8 weeks of treatment.

    • Secondary: To evaluate changes in other anxiety and functioning scales, and to assess safety and tolerability.

  • Study Population: Adults diagnosed with Generalized Anxiety Disorder according to DSM-5 criteria.

  • Study Design:

    • Randomization: Patients are randomly assigned to receive the test compound or a placebo.

    • Blinding: Both patients and investigators are unaware of the treatment assignment.

    • Control: A placebo group is used to control for non-specific effects.

  • Assessments:

    • Efficacy: Standardized rating scales (e.g., HAM-A, GAD-7).

    • Safety: Monitoring of adverse events, vital signs, and laboratory tests.

  • Statistical Analysis: Appropriate statistical methods will be used to compare the treatment and placebo groups.

Conclusion

The development of novel anxiolytic and sedative medications requires a multidisciplinary approach, integrating knowledge of neurobiology with rigorous preclinical and clinical testing methodologies. The protocols and application notes provided herein offer a framework for the systematic evaluation of new drug candidates, from initial screening to clinical validation. The continued exploration of novel targets and the refinement of experimental models will be essential for the discovery of safer and more effective treatments for anxiety and sleep disorders.[31][32]

References

Application Notes and Protocols: The Suzuki-Miyaura Coupling as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organohalide or triflate has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1][3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[4]

The reaction's popularity stems from its mild conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of inorganic byproducts.[2] These advantages make the Suzuki-Miyaura coupling highly scalable and cost-effective for the synthesis of pharmaceutical intermediates.[4]

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to the palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step of the reaction.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) is activated, facilitating the transfer of the R² group from the boron atom to the palladium(II) center. This forms a new diorganopalladium(II) complex.[4]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired carbon-carbon bond in the product (R¹-R²). This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_ox R¹-Pd(II)LnX pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)LnR² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration Experimental_Workflow start Start reagents 1. Add Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup 6. Reaction Workup: Cool, Extract, Dry monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

References

Application Notes and Protocols: Radiolabel Binding Assay for 3-Amino-1,4-Benzodiazepines at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a radiolabel binding assay to characterize the interaction of 3-amino-1,4-benzodiazepines with the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.

Introduction

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1][2] The receptor is a key therapeutic target for a range of neurological and psychiatric disorders. Benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, act as positive allosteric modulators of the GABA-A receptor.[3][4] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[5][6] 3-amino-1,4-benzodiazepines are a class of compounds that also interact with this binding site and are of significant interest in drug discovery.

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor.[7] This protocol details the use of a radiolabeled ligand to quantify the binding of 3-amino-1,4-benzodiazepines to the GABA-A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for reference compounds commonly used in GABA-A receptor radiolabel binding assays. This data is essential for assay validation and comparison of the binding affinities of novel 3-amino-1,4-benzodiazepines.

Table 1: Binding Affinities (Ki) of Reference Benzodiazepines for GABAA Receptor Subtypes

Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)
Diazepam-like (3-S) 64 ± 261 ± 10102 ± 731 ± 5
Imidazobenzodiazepine (1-S) 190 ± 5567 ± 9136 ± 2417 ± 5
Triazolam-like (2-S) 663 ± 21164 ± 15656 ± 11080 ± 4

Data adapted from competitive binding assays using [3H]flunitrazepam on recombinant rat GABAA receptors.[5]

Table 2: Binding Parameters for [3H]-Flumazenil at Rat Cortical Membranes

ParameterValue
Kd (Dissociation Constant) 1.35 ± 0.316 nM
Bmax (Maximum Receptor Density) 0.638 ± 0.099 pmol/mg protein

These parameters were determined through saturation binding studies.[8]

Table 3: IC50 Values of Standard Benzodiazepines

CompoundIC50 (nM)
Flumazenil 1.6
Diazepam 8.6

IC50 values were determined in a [3H]flunitrazepam binding assay.[7]

Experimental Protocols

This section provides a detailed methodology for performing a competitive radiolabel binding assay to determine the affinity of 3-amino-1,4-benzodiazepines for the GABA-A receptor.

Materials and Reagents
  • Radioligand: [3H]-Flumazenil (Specific Activity: 70-90 Ci/mmol)

  • Test Compounds: 3-amino-1,4-benzodiazepine derivatives

  • Reference Compound: Diazepam or Flumazenil

  • Receptor Source: Rat cortical membranes or cells expressing recombinant GABA-A receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Agent: 10 µM Diazepam

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Rat Cortical Membranes A2 Add Receptor Membranes P1->A2 P2 Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4) A1 Add to wells: - Assay Buffer - Radioligand - Test Compound/Vehicle/NSB P2->A1 P3 Prepare Radioligand ([3H]-Flumazenil) P3->A1 P4 Prepare Test Compounds & Reference (Diazepam) P4->A1 A1->A2 A3 Incubate at 4°C for 60-90 min A2->A3 S1 Rapid Filtration through Glass Fiber Filters A3->S1 S2 Wash Filters with Cold Wash Buffer S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Quantify Radioactivity (Liquid Scintillation Counter) S3->S4 D1 Calculate Specific Binding S4->D1 D2 Generate Competition Curves D1->D2 D3 Determine IC50 and Ki values D2->D3

Caption: Workflow for the radiolabel binding assay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL. The protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [3H]-Flumazenil (final concentration ~1 nM), and 50 µL of vehicle (e.g., DMSO, final concentration ≤ 1%).

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Diazepam in assay buffer, 50 µL of [3H]-Flumazenil, and 50 µL of vehicle.

    • Test Compound: Add 50 µL of the 3-amino-1,4-benzodiazepine at various concentrations, 50 µL of [3H]-Flumazenil, and 50 µL of vehicle.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells (Specific Binding = TB - NSB).

    • Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • IC50 Determination: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve.

    • Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

GABAA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of 3-amino-1,4-benzodiazepines.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds to GABA site BZD 3-Amino-1,4- Benzodiazepine BZD->Receptor Binds to Benzodiazepine site (Positive Allosteric Modulator) Cl_in Cl- Influx Receptor->Cl_in Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Downstream Modulation of Downstream Signaling (e.g., Ca2+ channels, PKC) Neuron_Inhibition->Downstream

Caption: GABAA receptor signaling pathway modulation.

Binding of GABA to its site on the GABA-A receptor opens the chloride channel.[9] 3-Amino-1,4-benzodiazepines, acting as positive allosteric modulators, bind to a separate site and increase the frequency of channel opening in the presence of GABA.[1] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[5] In some cellular contexts, this can lead to downstream effects such as the modulation of voltage-gated calcium channels and protein kinase C (PKC) activity.[10]

References

Topic: Advanced Techniques for the Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodiazepin-2-one core is a quintessential "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1] Functionalization at the C3-position of this seven-membered ring system is a critical strategy for modulating pharmacological properties, improving potency, and fine-tuning selectivity. This document provides an in-depth guide to the principal synthetic methodologies for introducing substituents at the C3-position, with a focus on field-proven, scalable protocols. We will explore the mechanistic basis and practical execution of key techniques, including the alkylation of benzodiazepine enolates and direct C3-oxidation, to provide researchers with a robust toolkit for novel drug discovery and development.

Core Strategy: C3-Alkylation via Benzodiazepine Enolate

The most versatile and widely employed strategy for creating C-C bonds at the 3-position is through the alkylation of a benzodiazepine enolate.[2][3] This approach leverages the acidity of the C3-protons, which can be removed by a strong, non-nucleophilic base to generate a reactive enolate intermediate. This enolate can then be trapped with a variety of electrophiles to introduce diverse side chains.

Mechanistic Principle

The protons on the C3-methylene group are alpha to the lactam carbonyl, making them sufficiently acidic for deprotonation by a suitable base. The choice of base is critical; it must be strong enough to quantitatively form the enolate but sterically hindered to prevent competitive nucleophilic attack at the carbonyl carbon. Potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) has proven to be highly effective.[4] The low temperature is essential to maintain the stability of the enolate and minimize side reactions. Once formed, the enolate acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a standard SN2 reaction.

Overall Synthetic Workflow

The general pathway begins with the construction of the core benzodiazepine ring system, followed by the key C3-alkylation step.

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C3-Alkylation A 2-Aminobenzophenone B α-Bromoacetamide Intermediate A->B Bromoacetyl Bromide C α-Aminoacetamide Intermediate B->C NH3/MeOH D 1,4-Benzodiazepin-2-one (Precursor) C->D Acidic Cyclization E Enolate Formation D->E KOtBu, THF, -78 °C D->E F 3-Substituted Product E->F Electrophile (R-X)

Caption: General workflow for C3-alkylation of 1,4-benzodiazepin-2-ones.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as bromoacetyl bromide, potassium tert-butoxide, and alkylating agents are hazardous and should be handled with extreme care according to their Safety Data Sheets (SDS).

Protocol 1: Synthesis of the Unsubstituted Precursor (7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

This protocol is adapted from the multigram synthesis reported by Ellman and coworkers.[2][4]

Step A: Acylation

  • To a solution of 2-amino-5-chlorobenzophenone (12 g, 46 mmol) in diethyl ether (200 mL) in a flask cooled to 0 °C, add bromoacetyl bromide (5.2 mL, 60 mmol) and approximately 50 g of ice in a single portion.

  • Stir the resulting mixture vigorously for 1 hour. A white precipitate (the α-bromoacetamide intermediate) will form.

  • Collect the precipitate by vacuum filtration and wash it with cold diethyl ether (3 x 50 mL).

Step B: Amination and Cyclization

  • Without further purification, transfer the crude α-bromoacetamide powder to a flask.

  • Dissolve the powder in a mixture of diethyl ether (100 mL) and a 13% (w/w) solution of ammonia in methanol (700 mL).

  • Stir the solution overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, concentrate the solution to dryness in vacuo.

  • The resulting residue contains the α-aminoacetamide intermediate, which is then cyclized. While the original literature often uses acidic conditions for cyclization, this amination step often leads to spontaneous or workup-induced cyclization to the desired 1,4-benzodiazepin-2-one product. Purification can be achieved by recrystallization or silica gel chromatography.

Protocol 2: C3-Alkylation of the Benzodiazepine Precursor

This protocol details the key enolate formation and alkylation step.[2][4]

Materials:

  • 1,4-Benzodiazepin-2-one precursor (e.g., the product from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu), 0.59 M solution in THF

  • Alkylating agent (e.g., 2-(bromomethyl)naphthalene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 1,4-benzodiazepin-2-one precursor (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the potassium tert-butoxide solution (1.2 eq) to the cooled benzodiazepine solution. Stir for 10-15 minutes at -78 °C to ensure complete enolate formation. The solution may change color.

  • In a separate flask, prepare a solution of the alkylating agent (1.3 eq) in a minimal amount of anhydrous THF.

  • Add the alkylating agent solution to the enolate mixture via cannula or syringe while maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 1-2 hours at -78 °C. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by recrystallization or silica gel chromatography to yield the pure 3-substituted product.

Data Summary: Scope of C3-Alkylation

The enolate alkylation method is robust and compatible with a range of electrophiles. The following table summarizes representative yields obtained for the alkylation of an N-methylated benzodiazepine precursor.[6]

Electrophile (R-X)Product (R-group)Yield (%)
2-(Bromomethyl)naphthalene2-Naphthylmethyl78%
Benzyl bromideBenzyl75%
3-Methoxybenzyl bromide3-Methoxybenzyl81%
4-Nitrobenzyl bromide4-Nitrobenzyl65%
Ethyl bromoacetate-CH₂CO₂Et72%

Alternative C3-Functionalization Strategies

While enolate alkylation is powerful, other methods are crucial for introducing different functionalities, such as hydroxyl or amino groups, which are common in marketed drugs.

Direct C3-Hydroxylation for Oxazepam and Lorazepam Synthesis

A direct and scalable synthesis of 3-hydroxy-1,4-benzodiazepines like oxazepam and lorazepam has been developed, avoiding the need for more complex starting materials.[7] This method involves a novel iodine-catalyzed acetoxylation at the C3-position, followed by selective saponification.[8]

Principle: The reaction uses a catalytic amount of iodine with potassium peroxydisulfate as a stoichiometric oxidant to generate a reactive iodine species. This facilitates the introduction of an acetoxy group at the C3 position in the presence of potassium acetate. The resulting 3-acetoxy intermediate is then easily hydrolyzed under basic conditions to yield the final 3-hydroxy product.

Hydroxylation A 1,4-Benzodiazepin-2-one B 3-Acetoxy Intermediate A->B I2 (cat.), K2S2O8, KOAc, AcOH C 3-Hydroxy Product (e.g., Oxazepam) B->C Saponification (e.g., NaOH)

Caption: Synthetic route for direct C3-hydroxylation.

Protocol 3: Synthesis of 3-Hydroxy-1,4-benzodiazepin-2-ones

Procedure (Acetoxylation):

  • In a suitable reactor, suspend the 1,4-benzodiazepin-2-one precursor (1.0 eq), potassium acetate (2.0 eq), and iodine (0.2-0.5 eq) in glacial acetic acid.

  • Heat the mixture (e.g., to 80-90 °C).

  • Add potassium peroxydisulfate (1.0-2.0 eq) portion-wise over 1-2 hours.

  • Maintain the temperature and stir until the reaction is complete (monitor by HPLC or TLC).[9]

  • After completion, cool the mixture and perform an appropriate workup, typically involving quenching with a reducing agent (e.g., sodium thiosulfate) and extraction, to isolate the 3-acetoxy intermediate.

Procedure (Saponification):

  • Dissolve the crude 3-acetoxy intermediate in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH), and stir at room temperature.

  • Upon completion of the hydrolysis, neutralize the mixture and extract the 3-hydroxy product.

  • Purify by recrystallization to obtain a high-purity final product.[7]

Synthesis of 3-Amino Derivatives

3-Amino substitution is another key modification. These derivatives are often prepared from a C3-activated precursor.[10][11] A common strategy involves converting a 3-hydroxybenzodiazepine (like oxazepam) into a better leaving group, such as a 3-chloro derivative, which can then be displaced by various amines or an azide followed by reduction.[11]

Amination A 3-Hydroxy Product B 3-Chloro Intermediate A->B Activating Agent (e.g., SOCl2) C 3-Amino Product B->C Amine (R2NH) or NaN3 then reduction

Caption: Conceptual pathway for the synthesis of 3-amino-1,4-benzodiazepin-2-ones.

This approach provides access to a wide array of 3-amino derivatives by varying the amine nucleophile used in the final displacement step, enabling extensive structure-activity relationship (SAR) studies.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is consistently low. What are the common causes?

A1: Low overall yield in this multi-step synthesis can be attributed to several factors. Key areas to investigate include:

  • Incomplete starting material conversion: Ensure each step of the synthesis goes to completion. Monitor reactions using appropriate techniques like TLC or LC-MS.

  • Side product formation: Undesired side reactions can significantly reduce the yield of the target molecule. Purification methods at each step are crucial.

  • Sub-optimal reaction conditions: Temperature, reaction time, solvent, and catalyst concentration are critical parameters that may need optimization for your specific setup.

  • Purity of reagents and solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to lower yields and the formation of byproducts.

  • Post-reaction workup and purification losses: Material can be lost during extraction, crystallization, and chromatography. Refining these techniques can improve recovery.

Q2: I am observing the formation of significant impurities during the cyclization step. How can I minimize these?

A2: The cyclization step to form the benzodiazepine ring is critical and can be prone to side reactions. To minimize impurities:

  • Control the reaction temperature: Exothermic reactions may require cooling to prevent the formation of degradation products.

  • Optimize the catalyst: The choice and amount of catalyst can influence the reaction pathway. For instance, in some benzodiazepine syntheses, using a milder base or a specific Lewis acid can improve selectivity.

  • Ensure anhydrous conditions: Many cyclization reactions are sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is often necessary.

  • Purify the precursor: Ensure the acyclic precursor to the cyclization is of high purity to avoid carrying impurities into the final product.

Q3: The final amination step to introduce the 3-amino group is resulting in a mixture of products. What are the likely issues?

A3: Challenges in the amination step often revolve around selectivity and reaction control. Consider the following:

  • Protecting group strategy: If you are using a protected amino group that is deprotected in the final step, ensure the deprotection conditions are selective and do not affect other functional groups in the molecule.

  • Choice of aminating agent: The reactivity of the aminating agent is crucial. For instance, a novel mercuric ion-assisted ammonia displacement has been shown to be effective in some syntheses.[1]

  • Reaction stoichiometry: Carefully control the molar equivalents of the aminating agent to avoid over-amination or other side reactions.

  • pH control: The pH of the reaction mixture can significantly impact the reactivity of both the substrate and the aminating agent.

Data Presentation: Comparison of Synthetic Route Yields

Synthetic RouteKey IntermediateReported Overall YieldReference
Route A: Mercuric ion-assisted ammonia displacement(Alkylthio)glycinamide derivative55-60%Bock, M. G., et al. J. Org. Chem.1987 , 52 (15), pp 3232–3239.[1]
Route B: From Oxazepam3-chloro-1,4-benzodiazepine intermediateNot explicitly statedPublished research on synthesizing 3-anilino-1,4-benzodiazepines from oxazepam suggests this pathway.[2]
Route C: Pd-Catalyzed Cross-CouplingImidoyl chlorideNot explicitly statedA modern approach for constructing the 1,4-benzodiazepine core.[3]

Experimental Protocols

Key Experiment: Mercuric Ion-Assisted Ammonia Displacement (Route A)

This protocol is adapted from the synthesis of 3-amino-1,4-benzodiazepin-2-ones.[1]

Objective: To introduce the 3-amino group onto the benzodiazepine scaffold.

Materials:

  • (Alkylthio)glycinamide benzodiazepine precursor

  • Mercuric chloride (HgCl₂)

  • Ammonium acetate (NH₄OAc)

  • Acetic acid (HOAc)

  • Tetrahydrofuran (THF)

  • Ammonia in methanol (NH₃/MeOH)

Procedure:

  • Dissolve the (alkylthio)glycinamide benzodiazepine precursor in THF.

  • Add a solution of mercuric chloride in THF to the reaction mixture at 0 °C.

  • Allow the mixture to warm to room temperature and stir for the recommended time, monitoring by TLC.

  • In a separate flask, prepare a solution of ammonium acetate in acetic acid.

  • Add the ammonium acetate solution to the reaction mixture.

  • After the reaction is complete, quench the reaction and perform an extractive workup.

  • The crude product can then be further purified, for example, by treatment with ammonia in methanol to yield the final this compound.

Disclaimer: This is a generalized protocol. Please refer to the original publication for specific concentrations, reaction times, and safety precautions.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Core Formation cluster_amination Final Functionalization 2-aminobenzophenone 2-aminobenzophenone Glycine_derivative Glycine derivative formation 2-aminobenzophenone->Glycine_derivative Step 1 Cyclization_Precursor Cyclization Precursor Glycine_derivative->Cyclization_Precursor Step 2 Benzodiazepine_core 1,4-Benzodiazepin-2-one Core Cyclization_Precursor->Benzodiazepine_core Step 3: Cyclization Final_Product This compound Benzodiazepine_core->Final_Product Step 4: Amination

Caption: General workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Purity->Start If impure, purify/replace Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions If pure Analyze_Side_Products Analyze Side Products (TLC, LC-MS, NMR) Optimize_Conditions->Analyze_Side_Products Refine_Workup Refine Workup & Purification Analyze_Side_Products->Refine_Workup Improved_Yield Improved Yield Refine_Workup->Improved_Yield Successful Unimproved_Yield Yield Still Low Refine_Workup->Unimproved_Yield Unsuccessful Consult_Literature Consult Literature for Alternative Routes Unimproved_Yield->Consult_Literature

Caption: Troubleshooting decision tree for addressing low yield in synthesis.

References

Technical Support Center: Purification of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound are:

  • Column Chromatography: Typically using silica gel with a solvent system of ethyl acetate in hexane or a gradient of acetone in hexanes.[1][2]

  • Recrystallization: Ethanol is a commonly used solvent for recrystallization.

  • Preparative High-Performance Liquid Chromatography (HPLC): Particularly useful for resolving enantiomers when dealing with chiral benzodiazepine derivatives or for achieving very high purity.[3]

Q2: What are the potential impurities I might encounter?

A2: Impurities can arise from starting materials, byproducts of the synthesis, or degradation products. Potential impurities could be structurally related to those found in the synthesis of other benzodiazepines like Diazepam, which include unreacted intermediates and side-reaction products.[4] Common impurities may include starting materials such as 2-aminobenzophenone derivatives and glycine esters, or byproducts from incomplete cyclization or side reactions.

Q3: My purified compound is a light yellow powder. Is this normal?

A3: Yes, it is normal for this compound to appear as a white to light yellow powder.[5]

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Multiple spots on TLC after column chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Compound degradation on silica gel.1. Optimize the solvent system using TLC. A common mobile phase is a mixture of ethyl acetate and hexane.[1] 2. Reduce the amount of crude product loaded onto the column. 3. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Poor separation of the desired compound from impurities 1. Solvent system is too polar or not polar enough. 2. Incorrect stationary phase.1. Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of acetone in hexanes can be effective.[2] 2. Ensure you are using silica gel with the appropriate mesh size for your column dimensions and separation needs.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. If using an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent Incorrect solvent or insufficient solvent volume.1. Ensure you are using a suitable solvent like ethanol. 2. Add more solvent in small portions until the compound dissolves.
No crystals form upon cooling 1. Solution is not saturated. 2. Solution cooled too quickly.1. Evaporate some of the solvent to concentrate the solution. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound if available.
Oily precipitate forms instead of crystals 1. Presence of significant impurities. 2. Compound has a low melting point in the chosen solvent.1. Purify the crude product by column chromatography first to remove the bulk of the impurities. 2. Try a different recrystallization solvent or a solvent pair.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 30% ethyl acetate in hexane).[1]

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the eluent.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals should start to form. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Quantitative Data Summary

Purification MethodStationary/Mobile Phase or SolventPurity/YieldReference
Column ChromatographySilica gel, 30% ethyl acetate in hexaneNot specified, used for purification of intermediates.[1]
Column ChromatographySilica gel, gradient of 7-60% acetone in hexanesIsolated yields of 78-87% for analogous compounds.[2]
Chiral HPLC(3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 based CSP, 80% ethanol in water with perchloric acid and ammonium acetateSeparation factor (α): 1.90-3.21, Resolution (Rs): 2.79-5.96[3]

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot Column Column Chromatography TLC->Column Multiple spots Impure Significant Impurities TLC->Impure Pure Pure Product Recrystallization->Pure Column->Pure TroubleshootingColumnChromatography Start Column Chromatography Issue Problem1 Poor Separation Start->Problem1 Problem2 No Elution Start->Problem2 Problem3 Multiple Fractions with Product Start->Problem3 Solution1a Optimize Solvent System (TLC) Problem1->Solution1a Solution1b Use Gradient Elution Problem1->Solution1b Solution2 Increase Eluent Polarity Problem2->Solution2 Solution3 Check for Column Overloading Problem3->Solution3

References

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general behavior of the 1,4-benzodiazepin-2-one ring system, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The amide bond in the diazepine ring is susceptible to cleavage under both acidic and basic conditions. This typically leads to the opening of the seven-membered ring to form a substituted 2-aminobenzophenone derivative.[1][2][3]

  • Oxidation: The nitrogen atoms in the diazepine ring and the 3-amino group are potential sites for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.[4][5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. While some benzodiazepines are highly resistant to photolysis, others can degrade to form various photoproducts.[7]

Q2: I am observing an unexpected peak in my HPLC analysis after storing my compound in an acidic buffer. What could it be?

A2: An unexpected peak in HPLC after storage in an acidic buffer is likely a degradation product resulting from hydrolysis. The acidic conditions can catalyze the cleavage of the amide bond in the diazepine ring, leading to the formation of a ring-opened product, a substituted 2-aminobenzophenone.[1][2][8] It is advisable to perform co-injection with a forced degraded sample (acid-stressed) to confirm the identity of the peak.

Q3: My sample of this compound is showing a color change to yellow/brown upon storage. What is the likely cause?

A3: A color change to yellow or brown upon storage can be indicative of oxidative degradation or the formation of highly conjugated impurities. The amino group at the 3-position can be susceptible to oxidation, which can lead to colored products. Exposure to air (oxygen) and light can accelerate this process. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?

A4: Caution should be exercised when using GC for the analysis of this compound. Many benzodiazepines are thermally labile and can degrade at the high temperatures used in GC injectors.[9] This can lead to the formation of degradation products and inaccurate quantification. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of benzodiazepines and their degradation products.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent Potency Results in Different Batches

Possible Cause Troubleshooting Step
Degradation during storage Review storage conditions. Ensure the compound is stored at recommended temperatures (typically 2-8°C), protected from light, and in a tightly sealed container, preferably under an inert atmosphere.
Presence of residual solvents or moisture Analyze the samples for residual solvents and water content (e.g., by Karl Fischer titration). Residual moisture can facilitate hydrolytic degradation.
Inconsistent analytical method Validate the analytical method for stability-indicating properties. Ensure the method can separate the parent compound from potential degradation products.

Issue 2: Appearance of Unknown Impurities in Stability Studies

Possible Cause Troubleshooting Step
Hydrolytic degradation Conduct forced degradation studies under acidic and basic conditions to generate potential hydrolytic degradation products. Use these to identify the unknown impurities in your stability samples.
Oxidative degradation Perform forced degradation with an oxidizing agent (e.g., hydrogen peroxide). Compare the resulting degradants with the unknown impurities. Consider adding an antioxidant to your formulation if oxidative degradation is confirmed.
Photodegradation Expose the compound to UV and visible light as per ICH Q1B guidelines. Analyze the sample to see if the unknown impurities are formed. If so, protect the compound from light during all stages of handling and storage.
Interaction with excipients If the compound is in a formulation, assess the compatibility with each excipient individually.

Quantitative Data on Benzodiazepine Stability

The following tables summarize stability data for related benzodiazepine compounds, which can provide an indication of the expected stability profile for this compound.

Table 1: Thermal Degradation of Benzodiazepines in Prehospital Environment (120 Days)

CompoundMean Relative Concentration (95% CI)Effect of Increasing Mean Kinetic Temperature (MKT)
Diazepam97.0% (95.7–98.2%)Minimal degradation
Lorazepam86.5% (80.7–92.3%)Significant degradation
Midazolam99.0% (97.7–100.2%)Minimal degradation

Data from a study on the degradation of benzodiazepines in EMS units over 120 days.[12][13]

Table 2: Photodegradation of Benzodiazepines under Simulated Solar Radiation

CompoundHalf-life (in summer sunny days)
Lorazepam< 1
Oxazepam4
Diazepam7
Alprazolam228

Data from a study on the photodegradation of benzodiazepines in aquatic environments.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a solid sample of the compound and a solution in a suitable solvent. Place the samples in transparent containers.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to protect them from light and keep them under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms to assess the extent of photodegradation.

Visualizations

cluster_main This compound cluster_degradation Degradation Products Compound 3-Amino-5-phenyl- 1,3-dihydro-2H-1,4- benzodiazepin-2-one Hydrolysis_Product 2-(Amino(phenyl)methyleneamino) -5-aminobenzoic acid Compound->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product N-Oxide Derivative Compound->Oxidation_Product Oxidation (e.g., H₂O₂) Photo_Product Various Photoproducts Compound->Photo_Product Photodegradation (UV/Vis Light)

Caption: Inferred major degradation pathways for the target compound.

start Start: Compound Sample stress Apply Stress Condition (Heat, Acid, Base, Light, Oxidizing Agent) start->stress hplc HPLC Analysis stress->hplc data Data Analysis: - Identify Degradants - Quantify Degradation - Determine Pathway hplc->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

References

Solubility problems of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a benzodiazepine derivative.[1][2] It is often used as a key intermediate in the synthesis of various other benzodiazepine-based therapeutic agents, particularly those targeting the central nervous system, such as anxiolytics and sedatives.[1] Its chemical formula is C₁₅H₁₃N₃O and it has a molecular weight of approximately 251.29 g/mol .[3] It typically appears as a white to light yellow powder.[1]

Q2: What is the expected solubility of this compound in aqueous solutions?

Like many benzodiazepine derivatives, this compound is expected to have low solubility in water.[4] The solubility of benzodiazepines is a critical factor in their pharmaceutical development.[5]

Q3: Which organic solvents are likely to dissolve this compound?

Based on the general solubility of benzodiazepines, solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are potential solvents, with solubility likely being greater in DMF.[6] The solubility of other benzodiazepines has also been shown to increase in the presence of cosolvents such as ethanol, propylene glycol, and polyethylene glycol 200 when mixed with water.[7]

Q4: How does pH affect the solubility of this compound?

The effect of pH on the solubility of ionizable compounds is a well-documented phenomenon.[8] For drugs with ionizable functional groups, determining the solubility as a function of pH is very important.[8] The pH-solubility profile of an active pharmaceutical ingredient (API) should be determined over a pH range of 1.2–6.8.[9]

Q5: What is the recommended method for determining the solubility of this compound?

The shake-flask method is widely considered the 'gold standard' for determining the thermodynamic solubility of a compound.[8][10] This method involves agitating an excess amount of the solid compound in a solvent at a controlled temperature until equilibrium is reached.[10]

Troubleshooting Guide

Issue: The compound is not dissolving in the chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the compound.

    • Recommendation: Refer to the qualitative solubility table below and consider solvents with different polarities. For poorly water-soluble compounds like this, organic solvents or aqueous-organic cosolvent systems are often necessary.

  • Insufficient Agitation or Time: The system may not have reached equilibrium.

    • Recommendation: Ensure vigorous and consistent agitation, for example, using an orbital shaker.[9] Extend the equilibration time; for poorly soluble compounds, this could take 24 to 72 hours.[9] It is advisable to measure the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that a plateau has been reached.[9]

  • Temperature Effects: Solubility is temperature-dependent.

    • Recommendation: For many compounds, solubility increases with temperature.[6] Consider performing the solubility determination at a controlled and slightly elevated temperature, if appropriate for the experimental goals. The World Health Organization (WHO) suggests using a device capable of maintaining a temperature of 37 ± 1 °C for biopharmaceutical classification.[9]

  • pH of the Medium (for aqueous solutions): The compound may have ionizable groups, making its solubility pH-dependent.

    • Recommendation: Determine the pH-solubility profile by measuring the solubility in buffers across a range of pH values (e.g., pH 1.2, 4.5, and 6.8).[9]

  • Solid-State Properties of the Compound: Different polymorphic forms of a compound can exhibit different solubilities.

    • Recommendation: Characterize the solid form of the compound (e.g., using X-ray diffraction or differential scanning calorimetry) to ensure consistency between experiments.

Issue: Inconsistent or non-reproducible solubility results.

Possible Causes and Solutions:

  • Inaccurate Measurement of Concentration: The analytical method may not be sufficiently sensitive or may be prone to interference.

    • Recommendation: Use a validated, high-performance liquid chromatography (HPLC) method for concentration analysis, as it can separate the compound of interest from impurities and degradation products.[8]

  • Formation of a Supersaturated Solution: The solution may have a higher concentration of the dissolved solid than is thermodynamically stable.

    • Recommendation: Ensure that true equilibrium has been reached by approaching it from both undersaturation (dissolving the solid) and supersaturation (if possible, by cooling a heated, saturated solution). The shake-flask method is designed to determine equilibrium (thermodynamic) solubility.[8]

  • Degradation of the Compound: The compound may be unstable in the chosen solvent or under the experimental conditions.

    • Recommendation: Monitor the purity of the dissolved compound over time using a stability-indicating analytical method like HPLC.[8]

Qualitative Solubility Data

Solvent ClassExample SolventsExpected SolubilityNotes
Aqueous Water, Buffered Solutions (pH 1.2-7.4)Very Low to InsolubleBenzodiazepines are generally poorly soluble in water.[4]
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)SolubleExpected to be more soluble in highly polar aprotic solvents. Solubility in DMF may be greater than in THF.[6]
Polar Protic Methanol, EthanolSparingly Soluble to SolubleSolubility of other benzodiazepines increases with the addition of ethanol as a cosolvent with water.[11]
Non-Polar Hexane, TolueneInsoluble to Very Slightly SolubleThe presence of polar functional groups suggests low solubility in non-polar solvents.

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[8][9][10]

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvent(s)

  • Stoppered flasks or vials

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Validated HPLC method for concentration analysis

  • pH meter (for aqueous solutions)

2. Procedure:

  • Add an excess amount of the solid compound to a stoppered flask containing the chosen solvent. It is important to ensure enough solid is present to form a suspension and maintain saturation throughout the experiment.[8]

  • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9]

  • Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is recommended to take samples at various time points to confirm that equilibrium has been established.[9]

  • After equilibration, stop the agitation and allow the suspension to settle.

  • Separate the solid and liquid phases by centrifugation or filtration. Ensure the chosen separation method does not cause the compound to precipitate or adsorb to the filter material.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot as necessary with the solvent to bring the concentration within the calibration range of the analytical method.

  • Determine the concentration of the dissolved compound in the aliquot using a validated HPLC method.[8]

  • For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.[8]

3. Data Analysis:

  • Calculate the solubility as the average of at least three replicate experiments.

  • For pH-dependent solubility, plot the solubility as a function of the final measured pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent in flask prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 sep1 Stop agitation and allow to settle equil1->sep1 sep2 Centrifuge or Filter sep1->sep2 anal1 Collect clear supernatant sep2->anal1 anal2 Dilute aliquot anal1->anal2 anal4 Measure final pH (if aqueous) anal1->anal4 anal3 Measure concentration via HPLC anal2->anal3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Troubleshooting_Solubility cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Issue: Compound Not Dissolving cause1 Incorrect Solvent issue->cause1 cause2 Insufficient Equilibration issue->cause2 cause3 Suboptimal Temperature issue->cause3 cause4 Incorrect pH issue->cause4 sol1 Try cosolvents or different polarity solvents cause1->sol1 sol2 Increase agitation time and/or speed cause2->sol2 sol3 Control and/or elevate temperature cause3->sol3 sol4 Adjust pH and measure pH-solubility profile cause4->sol4

Caption: Troubleshooting Logic for Poor Compound Solubility.

References

Overcoming challenges in the resolution of 3-amino-1,4-benzodiazepin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the chiral resolution of 3-amino-1,4-benzodiazepin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. The unique structural nature of these compounds, particularly their conformational chirality, presents specific challenges that this guide aims to address.

The Core Challenge: Conformational Chirality

Unlike molecules with a fixed stereocenter, 1,4-benzodiazepines often exhibit chirality due to the non-planar nature of the seven-membered diazepine ring. This ring can exist in two rapidly interconverting enantiomeric conformations, often referred to as P (plus) and M (minus) helicity.[1][2] This dynamic nature means that resolution techniques must be robust enough to separate these conformers, and in some cases, low temperatures are required to slow the interconversion rate sufficiently for separation to occur.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the resolution of 3-amino-1,4-benzodiazepin-2-ones.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioselective analysis and purification of 3-amino-1,4-benzodiazepin-2-ones. Success hinges on the appropriate selection of a chiral stationary phase (CSP) and optimization of the mobile phase.

Q1: I am not seeing any separation of my enantiomers. Where should I start troubleshooting?

A1: Lack of resolution is a common initial problem. A systematic approach is key:

  • Verify CSP Selection: The choice of CSP is the most critical factor. For 3-amino-1,4-benzodiazepin-2-ones, polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) and crown ether-based CSPs have shown good enantioselectivity.[3][4] If you are using a different type of column, consider screening these recommended phases.

  • Optimize Mobile Phase: Start with a standard mobile phase, such as n-hexane/isopropanol for normal phase or an aqueous buffer with an organic modifier for reversed-phase, and systematically vary the composition.[5] Sometimes, small changes in the modifier percentage can have a significant impact on resolution.

  • Consider Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature can sometimes enhance enantioselectivity by stabilizing the transient diastereomeric complexes formed between the analyte and the CSP.[6] Conversely, higher temperatures can improve peak efficiency. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C).[6]

Q2: My peaks are broad and tailing, leading to poor resolution. What are the likely causes and solutions?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase. Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves, reduce your sample concentration.[6]

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing. For basic compounds like 3-amino-1,4-benzodiazepin-2-ones, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can mitigate this. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[7]

  • Inappropriate Mobile Phase pH (Reversed-Phase): The ionization state of your analyte is crucial. Ensure the mobile phase pH is at least 2 units away from the pKa of the 3-amino group to maintain a consistent charge state.

Q3: My resolution is inconsistent between runs. How can I improve reproducibility?

A3: Reproducibility issues often stem from a lack of control over experimental parameters:

  • Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments. Ensure thorough mixing and degassing. For buffered mobile phases, verify the pH before use.[6]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times and resolution.[6]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injections. This can take 10-20 column volumes or more.

This protocol provides a starting point for developing a chiral HPLC method for a novel 3-amino-1,4-benzodiazepin-2-one.

  • Column Selection:

    • Primary Screening Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Secondary Screening Column: Crown ether-based CSP, such as one based on (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6.[3]

  • Mobile Phase Preparation (Normal Phase):

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Initial Condition: 90:10 (A:B) with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase.

  • Optimization Strategy:

    • If no separation is observed, change the ratio of Hexane:IPA to 80:20, 70:30, and so on.

    • If peaks are broad, ensure 0.1% DEA is present.

    • If resolution is still poor, switch to the secondary screening column and repeat the mobile phase screening.

    • Once partial separation is achieved, fine-tune the mobile phase composition and temperature to maximize resolution.

Data Presentation: HPLC Troubleshooting Summary
Issue Potential Cause Recommended Action
No ResolutionInappropriate CSP, Suboptimal mobile phaseScreen different CSPs (polysaccharide, crown ether). Systematically vary mobile phase composition.
Peak TailingColumn overload, Secondary interactionsDilute sample. Add a mobile phase modifier (e.g., 0.1% DEA).
Poor ReproducibilityInconsistent mobile phase, Temperature fluctuationsPrepare fresh mobile phase daily. Use a column oven for temperature control.
Drifting BaselineColumn contamination, Unstable detectorFlush the column with a strong solvent. Allow the detector lamp to warm up properly.

Visualization: Chiral HPLC Workflow

HPLC_Workflow start Start: Racemic Mixture csp_selection Select CSP (e.g., Polysaccharide) start->csp_selection mp_prep Prepare Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) csp_selection->mp_prep hplc_run Perform HPLC Run (Isocratic, 25°C) mp_prep->hplc_run analyze Analyze Chromatogram hplc_run->analyze no_res No Resolution? analyze->no_res poor_shape Poor Peak Shape? no_res->poor_shape No change_csp Change CSP (e.g., Crown Ether) no_res->change_csp Yes optimize Optimize Mobile Phase & Temperature poor_shape->optimize Yes end End: Baseline Resolution poor_shape->end No optimize->hplc_run change_csp->mp_prep

Caption: A systematic workflow for chiral HPLC method development.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic 3-amino-1,4-benzodiazepin-2-one with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[8]

Q1: I've formed diastereomeric salts, but I'm not getting any selective crystallization. What can I do?

A1: The success of this method depends on the difference in solubility between the two diastereomers.

  • Solvent Screening: This is the most critical step. Screen a wide range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile, and mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Choice of Resolving Agent: If extensive solvent screening fails, the chosen resolving agent may not be suitable. For the basic 3-amino group, chiral acids like tartaric acid derivatives (e.g., di-p-toluoyl-tartaric acid) or camphorsulfonic acid are good starting points.

  • Temperature and Cooling Rate: Control the cooling rate of your saturated solution. Slow, controlled cooling generally yields larger, purer crystals. Crash cooling often traps impurities.

Q2: The yield of my desired diastereomer is very low. How can I improve it?

A2: Low yield can be due to several factors:

  • Suboptimal Stoichiometry: While a 1:1 ratio of racemate to resolving agent is common, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a more efficient precipitation of the less soluble diastereomer.[8]

  • Incomplete Precipitation: Ensure the solution is sufficiently concentrated and cooled to allow for maximum precipitation of the less soluble salt.

  • Loss During Isolation: Be careful during filtration and washing of the crystals. Use a minimal amount of ice-cold solvent for washing to avoid redissolving the product.

  • Salt Formation:

    • Dissolve one equivalent of the racemic 3-amino-1,4-benzodiazepin-2-one in a suitable solvent (e.g., methanol or ethanol).

    • Add one equivalent of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) and stir at room temperature until a clear solution is obtained. Gentle warming may be necessary.

  • Crystallization:

    • Slowly add a less polar co-solvent (e.g., ethyl acetate) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric excess (d.e.) of the crystals by NMR or HPLC analysis.

  • Liberation of the Free Amine:

    • Dissolve the diastereomerically pure salt in water.

    • Basify the solution with a weak base (e.g., sodium bicarbonate) to a pH of ~9-10.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the enantiomerically pure product.

Visualization: Diastereomeric Crystallization Workflow

Crystallization_Workflow start Racemic Amine (R/S) add_resolver Add Chiral Resolving Agent (R') start->add_resolver salt_formation Formation of Diastereomeric Salts (R,R') and (S,R') add_resolver->salt_formation crystallization Selective Crystallization (Vary Solvent, Temperature) salt_formation->crystallization separation Physical Separation (Filtration) crystallization->separation solid Solid: Less Soluble Salt (e.g., S,R') separation->solid liquid Liquor: More Soluble Salt (e.g., R,R') separation->liquid liberation Liberate Free Amine (Base Treatment & Extraction) solid->liberation product Enantiopure Amine (S) liberation->product

Caption: Workflow for resolution via diastereomeric crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the 3-amino group, allowing for the separation of the acylated product from the unreacted enantiomer.

Q1: My enzymatic reaction is very slow or not proceeding at all. What should I check?

A1: Several factors can affect enzyme activity:

  • Enzyme Choice: Not all enzymes are effective for all substrates. Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).

  • Solvent: Enzymes are highly sensitive to the reaction medium. A non-polar organic solvent like toluene or MTBE is often a good starting point.

  • Acyl Donor: The choice of acyl donor is important. Simple acyl donors like ethyl acetate or vinyl acetate are commonly used.

  • Water Content: A small amount of water is often necessary for enzyme activity, but too much can lead to hydrolysis of the product. Try adding molecular sieves to control the water content.

Q2: The enantioselectivity of my reaction is low (low e.e.). How can I improve it?

A2: Low enantioselectivity means the enzyme is reacting with both enantiomers at similar rates.

  • Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 4°C) can often increase the enantioselectivity (E-value) of the reaction.

  • Change the Acyl Donor: A bulkier acyl donor might enhance the steric differentiation between the two enantiomers at the enzyme's active site.

  • Screen Different Enzymes: The inherent selectivity of the enzyme is the most critical factor. A different lipase might offer significantly better performance.

References

Technical Support Center: Optimizing Synthesis of Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzodiazepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzodiazepine synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. Benzodiazepines are a critical class of heterocyclic compounds with wide-ranging therapeutic applications, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3][4] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of benzodiazepine derivatives, offering explanations for their cause and actionable solutions.

Question 1: My reaction yield is consistently low when condensing o-phenylenediamine (OPDA) with a ketone. What are the likely causes and how can I improve it?

Answer:

Low yields in the condensation of OPDA and ketones are a frequent challenge. The primary reasons often revolve around suboptimal reaction conditions, catalyst inefficiency, or reactant-specific issues.

  • Causality: The core of this synthesis is the acid-catalyzed cyclocondensation. The initial step involves the formation of a Schiff base between one of the amino groups of OPDA and the ketone, followed by intramolecular cyclization and dehydration to form the 1,5-benzodiazepine ring.[5][6] Inefficiency at any of these stages will result in a lower yield. A catalyst is often necessary to drive the reaction, as uncatalyzed reactions can be very slow and result in poor yields, sometimes as low as 20% even after extended reaction times.[7][8]

  • Troubleshooting & Optimization:

    • Catalyst Selection and Loading: The choice of catalyst is critical. While various acids can be used, solid acid catalysts are often preferred for their ease of separation and recyclability.[2][5] If you are not using a catalyst, introducing one is the first step. If you are, consider the following:

      • Switching Catalysts: Different catalysts exhibit varying efficacy. For instance, H-MCM-22 has been shown to be highly effective at room temperature.[5] Other options include sulphated tin oxide, silica-alumina, and various Lewis acids like InBr₃ or Sc(OTf)₃.[2][7][8][9]

      • Optimizing Catalyst Amount: The amount of catalyst used is crucial. Too little may result in an incomplete reaction, while too much may not significantly improve the yield and can complicate purification. It's recommended to perform a loading study. For example, with H-MCM-22, increasing the catalyst weight from 50 mg to 150 mg was shown to increase the yield from 30% to 87%.[5]

    • Solvent Effects: The reaction solvent plays a significant role in solubilizing reactants and influencing reaction kinetics.

      • Polar vs. Non-polar: Polar solvents like ethanol, methanol, or acetonitrile are often effective.[10] In some cases, a mixture of solvents, such as ethanol:water, has been found to be optimal.[7] Solvent-free conditions have also been reported to produce high yields and are a greener alternative.[2][11]

      • Solvent Screening: If you are experiencing low yields, a solvent screen is advisable. Test a range of solvents with varying polarities to identify the optimal medium for your specific substrates.

    • Temperature and Reaction Time: These two parameters are interdependent.

      • Elevated Temperatures: Many benzodiazepine syntheses require heating to proceed at a reasonable rate. Refluxing conditions are common.[7]

      • Monitoring Reaction Progress: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][12] This will help you determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

Question 2: I am observing the formation of significant side products, complicating the purification of my target benzodiazepine derivative. How can I minimize these?

Answer:

Side product formation is a common issue that can significantly impact both yield and purity. The nature of the side products can provide clues to the underlying problem.

  • Causality: A common side reaction is the hydrolysis of the starting material, especially when using precursors like N-(2-Benzoyl-4-chlorophenyl)formamide under harsh acidic or basic conditions.[13] Another possibility is the self-condensation of the ketone or the formation of other unwanted intermediates.

  • Troubleshooting & Optimization:

    • Control of Reaction pH: For reactions sensitive to pH, such as those involving acid-labile or base-labile functional groups, careful control of the pH is necessary. The synthesis of some benzodiazepines is pH-dependent, with an optimal range of 4-6.[2]

    • Milder Reaction Conditions: If you suspect degradation or side reactions due to harsh conditions, try using a milder catalyst or lowering the reaction temperature. The trade-off might be a longer reaction time, so diligent monitoring is key.

    • Purity of Starting Materials: Ensure that your starting materials, particularly the OPDA and ketone, are pure. Impurities can lead to a cascade of side reactions.

    • Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.

Question 3: The cyclization step of my synthesis is not proceeding as expected. What strategies can I employ to facilitate ring closure?

Answer:

The formation of the seven-membered diazepine ring can be entropically disfavored compared to five- or six-membered rings, making this a challenging step.[13]

  • Causality: The difficulty in ring closure can be due to steric hindrance from bulky substituents on the reactants or insufficient activation of the reacting functional groups. For instance, direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide is generally not feasible because the formyl group is not electrophilic enough to react with the aniline nitrogen.[13]

  • Troubleshooting & Optimization:

    • Change in Synthetic Strategy: A more effective approach for challenging cyclizations is a multi-step synthesis. For the example mentioned above, a common strategy is to first hydrolyze the formamide to the corresponding 2-amino-5-chlorobenzophenone. This intermediate can then be cyclized with a suitable C2-N1 synthon.[13]

    • Use of Activating Agents: In some cases, the use of activating agents can facilitate the cyclization. For example, using a more reactive derivative of one of the starting materials might be beneficial.

    • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, especially for substrates prone to forming polymers, running the reaction under high dilution can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones?

A1: The reaction typically proceeds through an acid-catalyzed mechanism. First, the ketone is protonated by the acid catalyst, making it more electrophilic. One of the amino groups of the o-phenylenediamine then attacks the carbonyl carbon of the ketone, followed by dehydration to form a Schiff base (imine). Subsequently, the second amino group of the diamine performs an intramolecular attack on the imine carbon, leading to the formation of the seven-membered ring. A final dehydration step results in the formation of the 1,5-benzodiazepine.[5][6]

Q2: How do I choose the right catalyst for my benzodiazepine synthesis?

A2: The choice of catalyst depends on several factors, including the specific substrates, desired reaction conditions (e.g., temperature, solvent), and environmental considerations. A comparison of different catalysts is provided in the table below. It is often beneficial to screen a few catalysts to find the most effective one for your particular reaction.[8][14]

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3: For reaction monitoring, Thin-Layer Chromatography (TLC) is a simple and effective method to track the consumption of reactants and the formation of the product.[5][12] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information.[15][16][17] For the characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure.[12][15][18]

Data & Protocols

Table 1: Comparison of Catalytic Systems for 1,5-Benzodiazepine Synthesis
Catalyst SystemSubstratesSolventTemperature (°C)TimeYield (%)Reference
Sulphated Tin OxideOPDA, AcetophenoneEthanol:Water (1:1)Reflux5h92%[7]
H-MCM-22OPDA, AcetoneAcetonitrileRoom Temp.1h87%[5]
p-TsOHOPDA, 2-Pentanone-80-8520 min92%[1]
InBr₃ (10 mol%)OPDA, KetoneSolvent-freeRoom Temp.1.5h95%[2]
SiO₂-Al₂O₃OPDA, ChalconeEthanol801h93%[10]
ACT@IRMOF-3OPDA, Aromatic Aldehydes-MildShortHigh[14]
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative using H-MCM-22

This protocol is adapted from a literature procedure for the synthesis of 1,5-benzodiazepines using H-MCM-22 as a catalyst.[5]

Materials:

  • o-phenylenediamine (OPDA) (1 mmol, 108.1 mg)

  • Ketone (e.g., acetone) (2.5 mmol, 145.2 mg)

  • H-MCM-22 catalyst (100 mg)

  • Acetonitrile (4 mL)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and H-MCM-22 (100 mg).

  • Add acetonitrile (4 mL) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the OPDA spot indicates the completion of the reaction.

  • Once the reaction is complete, add ethyl acetate (20 mL) to the reaction mixture.

  • Filter the mixture to recover the H-MCM-22 catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., 1:9) as the eluent to obtain the desired 1,5-benzodiazepine derivative.[19]

Visualizations

Workflow for Optimizing Benzodiazepine Synthesis

G cluster_start Start: Low Yield/Purity cluster_catalyst Catalyst Optimization cluster_conditions Reaction Condition Optimization cluster_purification Purification and Analysis start Identify Issue: Low Yield or Purity catalyst_check Is a catalyst being used? start->catalyst_check add_catalyst Introduce a suitable catalyst (e.g., H-MCM-22, SiO2-Al2O3) catalyst_check->add_catalyst No optimize_catalyst Optimize catalyst loading and/or screen different catalysts catalyst_check->optimize_catalyst Yes solvent_screen Perform a solvent screen (e.g., EtOH, ACN, solvent-free) add_catalyst->solvent_screen optimize_catalyst->solvent_screen temp_time Optimize temperature and reaction time with TLC/HPLC monitoring solvent_screen->temp_time purify Purify via column chromatography temp_time->purify characterize Characterize product (NMR, MS, IR) purify->characterize end Optimized Synthesis characterize->end

Caption: A decision-making workflow for troubleshooting and optimizing the synthesis of benzodiazepine derivatives.

General Reaction Mechanism for 1,5-Benzodiazepine Formation

G OPDA o-phenylenediamine SchiffBase Schiff Base Intermediate OPDA->SchiffBase Ketone Ketone Ketone->SchiffBase Catalyst H+ Catalyst->SchiffBase Cyclized Cyclized Intermediate SchiffBase->Cyclized + Intramolecular   Cyclization Benzodiazepine 1,5-Benzodiazepine Cyclized->Benzodiazepine - H2O

Caption: Simplified reaction mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines.

References

Troubleshooting HPLC peak tailing for benzodiazepine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis of benzodiazepine compounds. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak's trailing edge is broader than its leading edge.[1] This asymmetry can compromise resolution, affect the accuracy of peak integration, and reduce overall method reliability.[1][2]

Peak tailing is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates tailing, and values exceeding 2.0 are generally considered unacceptable for quantitative methods.[2]

Q2: Why are benzodiazepine compounds particularly susceptible to peak tailing?

A2: Benzodiazepines are basic compounds, often containing amine functional groups.[3] This chemical property makes them prone to strong secondary interactions with the stationary phase in reversed-phase HPLC.[4] The primary cause is the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns, which leads to multiple retention mechanisms and results in a tailing peak shape.[1][4][5]

Q3: Can peak tailing affect all compounds in my chromatogram?

A3: Not always. If only the benzodiazepine peaks (or other basic compounds) are tailing while neutral or acidic compounds have good peak shape, the issue is likely chemical in nature (e.g., silanol interactions). If all peaks in the chromatogram exhibit tailing or broadening, the problem is more likely related to a physical or system-wide issue, such as column degradation, a void at the column inlet, or excessive extra-column volume.[4][6]

Troubleshooting Guides

Below are detailed guides in a question-and-answer format to address specific causes of peak tailing for benzodiazepines.

Problem 1: My benzodiazepine peaks are tailing, but other compounds look fine.

This strongly suggests a secondary interaction between your basic analytes and the HPLC column's stationary phase.

dot

Caption: Troubleshooting workflow for secondary silanol interactions.

► Solution A: Adjust Mobile Phase pH

The ionization state of both the benzodiazepine analytes and the surface silanol groups is controlled by the mobile phase pH.[5] Adjusting the pH can suppress these unwanted interactions.

  • Why it works: At low pH (e.g., < 3), residual silanol groups are not ionized, which minimizes their ability to interact ionically with protonated basic analytes.[5][7] Conversely, some methods show that using a high pH mobile phase (e.g., pH 9-10) can deprotonate the basic benzodiazepine, reducing interactions and improving retention and signal.[8][9] Operating at a pH far from the analyte's pKa (at least 1.5-2 units away) is generally recommended for robust retention.[10]

  • Experimental Protocol:

    • Determine the pKa of your benzodiazepine analytes. Most benzodiazepines have pKa values in the range of 1.5 to 3.5.[10]

    • Prepare buffered mobile phases at different pH values. For suppressing silanol interactions, start with a buffer at pH 3.0. For high-pH methods, a buffer at pH 9.0 using an appropriate buffer system (e.g., ammonium bicarbonate) on a pH-stable column is a good starting point.[8]

    • Always use a buffer (10-50 mM is typical) to maintain a stable pH, as unbuffered systems can lead to poor reproducibility.[2][11]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

    • Compare the peak asymmetry factor at each pH condition.

Mobile Phase pHAnalyte pKaPredominant InteractionExpected Asymmetry (Tf)
pH < 3.0 ~1.5 - 3.5Hydrogen BondingImproved (closer to 1.0)
pH 3.5 - 7.0 ~1.5 - 3.5Ionic Exchange (Strong)Poor (> 1.5)
pH > 9.0 ~1.5 - 3.5Analyte is neutralImproved (closer to 1.0)

► Solution B: Use a Mobile Phase Additive

A competitive base, like triethylamine (TEA), can be added to the mobile phase to act as a silanol suppressor.

  • Why it works: TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase.[12] This "masks" the silanols, preventing them from interacting with the benzodiazepine analytes, which results in a more symmetrical peak shape.[13]

  • Experimental Protocol:

    • Add triethylamine (TEA) to the aqueous portion of your mobile phase at a concentration of 0.1% - 0.5% (v/v).

    • Adjust the pH of the mobile phase to the desired value after adding the TEA. A common combination is TEA buffered with acetic acid.

    • Thoroughly mix and degas the mobile phase.

    • Equilibrate the column extensively, as TEA can take time to fully coat the active sites.

    • Caution: TEA can be difficult to remove from a column and may alter its selectivity permanently. It can also cause a high UV baseline. Dedicate a column for methods using TEA if possible.

► Solution C: Use a Modern, End-Capped Column

Column technology has advanced significantly to address silanol activity.

  • Protocol:

    • Review your current column's specifications. If it is an older, non-end-capped, or "Type A" silica column, it will likely exhibit high silanol activity.

    • Replace it with a modern, high-purity, end-capped column (e.g., a "Type B" silica column). Columns with polar-embedded phases or charged surface modifications can also provide excellent peak shape for basic compounds.[2][17]

    • Always flush the new column according to the manufacturer's instructions before use.

Problem 2: All peaks in my chromatogram are tailing or broad.

This suggests a system-wide or physical problem rather than a specific chemical interaction.

dot

Caption: General troubleshooting workflow for systemic peak tailing.

► Cause A: Column Overload

Injecting too much sample mass onto the column can saturate the stationary phase.

  • How to identify: Overloaded peaks often appear as "right triangles" rather than symmetrical Gaussian peaks.[3] The peak tailing will worsen as the sample concentration increases.

  • Experimental Protocol:

    • Prepare a 10-fold dilution of your sample and inject it.

    • If the peak shape improves and becomes more symmetrical (even though it is smaller), your column was overloaded.[3][4]

    • Solution: Reduce the sample concentration or decrease the injection volume until the peak shape and retention time remain constant.[18] For a standard 150 x 4.6 mm column, keeping the injected mass of a single compound below 50 µg is a good practice to avoid overload.[18]

► Cause B: Incorrect Sample Solvent

The solvent used to dissolve the sample can have a dramatic effect on peak shape.

  • How to identify: Peak distortion occurs when the sample is prepared in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[19] For reversed-phase HPLC, a common mistake is dissolving a sample in 100% methanol or acetonitrile when the mobile phase is highly aqueous.[20]

  • Experimental Protocol:

    • Compare the composition of your sample solvent and your mobile phase.

    • If the sample solvent is stronger, re-prepare the sample by dissolving it directly in the initial mobile phase composition.

    • If solubility is an issue, dissolve the sample in a small amount of strong solvent and then dilute it with the mobile phase or water.[11]

    • Solution: Always aim to inject the sample in a solvent that is as weak as or weaker than the mobile phase to ensure proper peak focusing at the head of the column.[19]

► Cause C: Column Contamination or Degradation

Physical or chemical changes to the column can cause poor peak shape for all analytes.

  • How to identify: This issue often develops gradually over time and may be accompanied by an increase in system backpressure. It can be caused by the accumulation of sample matrix components at the column inlet, the formation of a void in the packing bed, or the chemical degradation of the stationary phase (e.g., from using an incorrect pH).[4][21]

  • Experimental Protocol:

    • Prevention: Always filter samples to remove particulate matter and use a guard column to protect the analytical column from strongly retained contaminants.[21][22]

    • Troubleshooting: Try reversing the column (if permitted by the manufacturer) and flushing it with a series of strong solvents to wash away contaminants. A typical flush sequence for a C18 column is:

      • Water (to remove buffers)

      • Isopropanol

      • Methylene Chloride

      • Isopropanol (as a transition solvent)

      • Your mobile phase

    • Solution: If a wash does not restore performance, the column is likely permanently damaged and must be replaced.[18]

References

Minimizing side-product formation in 3-amino-1,4-benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-amino-1,4-benzodiazepines. This hub is designed to provide in-depth, experience-based guidance to navigate the common challenges and nuances of this synthetic pathway. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind side-product formation, empowering you to proactively troubleshoot and optimize your reactions for higher purity and yield.

Introduction: The Synthetic Challenge

The 3-amino-1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutics. However, its synthesis is often plagued by the formation of persistent and difficult-to-remove side-products. This guide addresses the most frequent issues encountered during the key synthetic steps, providing both diagnostic advice and validated protocols to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues Originating from Starting Materials

Question: My reaction to form the benzodiazepine ring from 2-aminobenzophenone is sluggish and yields the hydrolyzed benzophenone as a major side-product. What is happening and how can I fix it?

Answer: This is a classic problem of imine instability. The initial condensation between the 2-aminobenzophenone and the amino acid derivative (e.g., a glycine equivalent) forms a Schiff base (imine), which is susceptible to hydrolysis back to the starting materials, particularly in the presence of acidic or basic catalysts and water.[1][2]

Causality Explained: The seven-membered ring closure is often the rate-limiting step. If this cyclization is slow, the imine intermediate has a longer residence time in the reaction mixture, increasing the likelihood of encountering water and hydrolyzing. Vigorous reaction conditions, often employed to force the cyclization, can paradoxically accelerate this hydrolysis.[1]

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use of molecular sieves in the reaction vessel is highly recommended.

  • Choice of Catalyst: While acidic catalysts are necessary, strong mineral acids can promote hydrolysis. Consider using milder Lewis acids or solid acid catalysts that can be easily filtered off.[3][4] Catalysts like Yb(OTf)₃ or phenylboronic acid have been shown to effectively promote cyclocondensation with minimal hydrolysis.[3][5]

  • Azeotropic Water Removal: Running the reaction in a solvent like toluene with a Dean-Stark trap physically removes water as it forms, driving the equilibrium toward the desired product.

Category 2: Side-Products During Ring Formation & Modification

Question: I am observing a significant amount of a high molecular weight impurity that I suspect is a dimer. How is this forming and what conditions favor its suppression?

Answer: Dimerization is a common side-reaction, especially in syntheses involving the condensation of o-phenylenediamines with ketones or other carbonyl compounds.[6][7] The likely mechanism involves the intermolecular reaction of two benzodiazepine precursors.

Mechanistic Insight: One molecule's nucleophilic amino group can attack the electrophilic imine carbon of a second molecule before intramolecular cyclization occurs. This is particularly prevalent at high concentrations or when the intramolecular ring-closing is sterically hindered or electronically disfavored. A plausible mechanism involves the formation of an intermediate diimine which can then cyclize to produce the undesired dimeric species.[5][8]

Visualizing the Dimerization Pathway

Dimerization Figure 1: Potential Dimerization Pathway cluster_0 Molecule A cluster_1 Molecule B A Precursor (Amine + Imine) Intermolecular_Attack Slower K_inter A->Intermolecular_Attack Desired Desired Monomer (Intramolecular Cyclization) A->Desired Faster K_intra B Precursor (Amine + Imine) B->Intermolecular_Attack Dimer Dimeric Side-Product Intermolecular_Attack->Dimer

Caption: Figure 1: Competing intra- vs. intermolecular reactions.

Recommended Actions:

  • High Dilution: Running the reaction at a lower concentration (e.g., <0.1 M) favors the intramolecular cyclization over the bimolecular dimerization pathway.

  • Controlled Addition: Use a syringe pump to slowly add one of the key reagents to the reaction mixture. This keeps the instantaneous concentration of the added reagent low, further suppressing intermolecular reactions.

  • Optimize Temperature: Lowering the reaction temperature can sometimes slow the rate of dimerization more than the desired cyclization.

Question: During the introduction of the 3-amino group via reduction of a 3-nitro or 3-oximino precursor, I am seeing byproducts from over-reduction or ring cleavage. How can I achieve a cleaner reduction?

Answer: This is a challenge of chemoselectivity. The reducing agent must be potent enough to reduce the target functional group (nitro, oxime, or azide) without affecting the imine (C=N) bond within the benzodiazepine ring or other sensitive groups.

Troubleshooting Reductive Amination Side Reactions

Side-ProductProbable CauseRecommended SolutionCatalyst/Reagent Example
Ring-Opened Amine Harsh reducing conditions (e.g., high-pressure H₂, strong acid) cleaving the C=N bond.Switch to a milder, more selective reduction method.Catalytic Transfer Hydrogenation (CTH) with ammonium formate.
Saturated Ring Over-reduction of the C=N bond in addition to the target group.Use a catalyst with lower activity or a poisoned catalyst.Pd/C with a catalyst poison, or NaBH₄ in the presence of a Lewis acid.
Incomplete Reduction Insufficient reducing agent, deactivated catalyst, or insufficient reaction time.Increase catalyst loading, ensure fresh reagents, and monitor reaction by TLC/LCMS.Freshly prepared Raney Nickel or higher loading of Pd/C.

Protocol Spotlight: Selective Catalytic Transfer Hydrogenation (CTH)

This method is often superior to high-pressure hydrogenation for this specific transformation due to its milder conditions.

  • Setup: To a solution of the 3-nitro-1,4-benzodiazepine (1.0 equiv) in methanol or ethanol, add ammonium formate (5-10 equiv).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress closely by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can then be purified by standard methods (crystallization or chromatography).

Rationale: CTH generates dihydrogen in situ at the catalyst surface, leading to a lower steady-state concentration of H₂ and reducing the risk of over-reduction compared to using a cylinder of hydrogen gas.

Workflow & Decision Making

The following diagram outlines a logical troubleshooting workflow when an unexpected side-product is detected.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Impurity Detected (via LCMS/TLC) Identify Characterize Impurity (MS, NMR) Start->Identify IsKnown Is it a known side-product? Identify->IsKnown IsStartingMaterial Starting Material or Hydrolysis? IsKnown->IsStartingMaterial Yes Investigate Further Mechanistic Investigation Required IsKnown->Investigate No IsDimer Dimer or Oligomer? IsStartingMaterial->IsDimer No Action_Anhydrous Action: Improve Anhydrous Conditions & Re-evaluate Catalyst IsStartingMaterial->Action_Anhydrous Yes IsReductionProduct Reduction-related Byproduct? IsDimer->IsReductionProduct No Action_Dilution Action: Increase Dilution & Use Slow Addition IsDimer->Action_Dilution Yes Action_MilderReduction Action: Switch to Milder Reducing Agent (e.g., CTH) IsReductionProduct->Action_MilderReduction Yes IsReductionProduct->Investigate No

Caption: Figure 2: A logical flow for diagnosing and addressing side-product formation.

This guide provides a starting point for addressing the most common synthetic hurdles. Successful synthesis relies on a combination of robust, literature-validated procedures and a fundamental understanding of the reaction mechanisms at play. By considering the "why" behind side-product formation, you can more effectively design experiments that maximize the purity and yield of your target 3-amino-1,4-benzodiazepines.

References

Technical Support Center: Enhancing Bioavailability of Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of benzodiazepine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating benzodiazepine derivatives for optimal bioavailability?

A1: The primary challenges stem from their physicochemical properties. Many benzodiazepines are poorly water-soluble (BCS Class II or IV), which limits their dissolution rate in the gastrointestinal tract, a key factor for absorption. Additionally, some benzodiazepines undergo significant first-pass metabolism in the liver and gut wall, which reduces the amount of active drug reaching systemic circulation.[1][2][3][4][5] Key issues include low solubility, poor dissolution rates, and extensive pre-systemic metabolism.[2][3][4][5]

Q2: What are the most common strategies to improve the bioavailability of poorly soluble benzodiazepines?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability. These include:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, leading to faster dissolution.[6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its solubility and dissolution rate.[1][7][8] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[1]

  • Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as oils, surfactant dispersions, and self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[6][9][10][11][12] Nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) are particularly effective.[9]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of benzodiazepines.[6]

Q3: How does first-pass metabolism affect benzodiazepine bioavailability and how can it be mitigated?

A3: First-pass metabolism is a phenomenon where a drug is extensively metabolized, primarily in the liver and gut wall, after oral administration and before it reaches systemic circulation.[2][3][4][5] This can significantly reduce the bioavailability of certain benzodiazepines like diazepam, midazolam, triazolam, and lorazepam.[2][4][5] Strategies to mitigate this effect include:

  • Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver through routes like intranasal, sublingual, or rectal administration can avoid first-pass metabolism.[3][13]

  • Formulation Strategies: Lipid-based formulations, particularly those that promote lymphatic transport, can partially bypass the hepatic portal circulation.[14]

  • Prodrugs: Designing a prodrug that is converted to the active form after bypassing the primary sites of first-pass metabolism can also be a viable strategy.[15]

Troubleshooting Guides

Issue 1: My benzodiazepine derivative shows poor and variable absorption in preclinical studies.

  • Question: What are the likely causes for poor and variable absorption of my benzodiazepine derivative?

    • Answer: The most common causes are poor aqueous solubility and a low dissolution rate. Variability can be influenced by gastrointestinal pH, food effects, and inter-individual differences in metabolism. For instance, many benzodiazepines are lipophilic and poorly soluble in water, leading to dissolution-rate-limited absorption.[1][8]

  • Question: What initial formulation approaches should I consider to address this?

    • Answer: A good starting point is to explore simple solubility enhancement techniques. Consider preparing solid dispersions with hydrophilic polymers like PEG 4000, PEG 6000, or PVP K30.[1][7] These have been shown to increase the solubility and dissolution rate of benzodiazepines like clonazepam and diazepam.[1][16] Alternatively, lipid-based formulations such as nanoemulsions or SNEDDS can be effective.[9]

Issue 2: My solid dispersion formulation is not physically stable and shows drug recrystallization upon storage.

  • Question: Why is my solid dispersion showing drug recrystallization?

    • Answer: Recrystallization can occur if the drug is not molecularly dispersed within the polymer or if the polymer itself is not a suitable stabilizer for the amorphous drug. The drug-to-polymer ratio is also a critical factor; a higher drug load can increase the tendency for recrystallization.

  • Question: How can I improve the physical stability of my solid dispersion?

    • Answer:

      • Carrier Selection: Ensure you are using a carrier that has good miscibility with your drug. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to assess the physical state of the drug within the dispersion.[1][8]

      • Optimize Drug:Carrier Ratio: Experiment with lower drug-to-carrier ratios. For example, studies with clonazepam have used ratios of 1:4 with PVP K30 and PEG 4000.[1]

      • Preparation Method: The method of preparation can influence stability. Solvent evaporation is a common and effective method for preparing stable solid dispersions of benzodiazepines.[1]

Issue 3: My lipid-based formulation is showing phase separation or drug precipitation.

  • Question: What could be causing the instability in my lipid-based formulation?

    • Answer: Instability in lipid-based systems can be due to several factors, including poor selection of oils, surfactants, or co-surfactants, an incorrect ratio of these components, or exceeding the drug's solubility in the lipid phase.

  • Question: What steps can I take to develop a stable lipid-based formulation?

    • Answer:

      • Systematic Component Screening: Conduct solubility studies of your benzodiazepine derivative in various oils, surfactants, and co-surfactants to identify the most suitable excipients.

      • Construct Ternary Phase Diagrams: These diagrams are crucial for identifying the optimal ratios of oil, surfactant, and co-surfactant that will form a stable nanoemulsion or SNEDDS upon dilution with aqueous media.[9]

      • Characterization: Characterize the resulting formulation for droplet size, polydispersity index, and zeta potential to ensure the formation of a stable nanoemulsion.

Data Presentation

Table 1: Enhancement of Benzodiazepine Solubility using Lipid Emulsion Formulations

BenzodiazepineFormulation Concentration (mg/mL)
Diazepam10
Tetrazepam10
Clonazepam0.9
Lorazepam1.8

Data sourced from a study on a new lipid emulsion formulation containing a 30% oil phase.[10]

Table 2: Bioavailability Parameters of Diazepam Formulations in Healthy Volunteers

FormulationDose (mg)tmax (hours)
Intranasal Spray151.5
Intranasal Spray201.5
Rectal Gel151.5
Rectal Gel201.75
Oral (fasted)151.0
Oral (fasted)201.0

tmax: Time to reach maximum plasma concentration. Data from a comparative bioavailability study.[13]

Experimental Protocols

Protocol 1: Preparation of a Benzodiazepine Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of a poorly water-soluble benzodiazepine derivative with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • Benzodiazepine derivative

  • Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 4000 (PEG 4000)

  • Methanol or other suitable organic solvent

  • Mortar and pestle

  • Rotary evaporator

  • Vacuum oven

  • Sieves

Methodology:

  • Accurately weigh the benzodiazepine derivative and the chosen carrier (e.g., PVP K30) in the desired ratio (e.g., 1:4 drug to carrier).[1]

  • Dissolve both the drug and the carrier in a minimal amount of a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent at a controlled temperature (e.g., 40-50°C) until a dry film is formed on the flask wall.

  • Scrape the solid mass from the flask and place it in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24 hours to remove any residual solvent.

  • Gently pulverize the resulting solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a series of sieves to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

  • Characterize the solid dispersion using techniques such as DSC, XRD, and FTIR to confirm the amorphous state of the drug and the absence of chemical interactions.[1][8]

  • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To develop a SNEDDS for a lipophilic benzodiazepine derivative to improve its solubility and oral bioavailability.

Materials:

  • Benzodiazepine derivative

  • Oil (e.g., Olive oil, medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Ethanol, Propylene glycol)

  • Vortex mixer

  • Magnetic stirrer

Methodology:

  • Solubility Studies: Determine the solubility of the benzodiazepine derivative in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).[9]

    • For each Smix ratio, prepare a series of mixtures with the selected oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • To each of these oil:Smix mixtures, add the benzodiazepine derivative at a predetermined concentration.

    • Titrate each mixture with water dropwise, under gentle agitation, and observe for transparency and flowability.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of the Optimized SNEDDS Formulation:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant from the nanoemulsion region.

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant.

    • Add the accurately weighed benzodiazepine derivative to the mixture.

    • Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear and homogenous solution is obtained.

  • Characterization of the SNEDDS:

    • Evaluate the self-emulsification performance by adding the SNEDDS formulation to water and observing the formation of a nanoemulsion.

    • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.

    • Conduct in vitro drug release studies.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Evaluation start Poorly Soluble Benzodiazepine Derivative solubility Solubility Screening (Oils, Surfactants, Co-surfactants) start->solubility Lipid-Based Approach solid_dispersion_prep Prepare Solid Dispersion (e.g., Solvent Evaporation) start->solid_dispersion_prep Solid Dispersion Approach particle_size_reduction Particle Size Reduction (e.g., Micronization) start->particle_size_reduction Physicochemical Modification phase_diagram Construct Pseudo-Ternary Phase Diagram solubility->phase_diagram sneeds_prep Prepare Optimized SNEDDS Formulation phase_diagram->sneeds_prep sneeds_char SNEDDS Characterization (Droplet Size, PDI, Zeta Potential) sneeds_prep->sneeds_char solid_dispersion_char Solid Dispersion Characterization (DSC, XRD, FTIR) solid_dispersion_prep->solid_dispersion_char dissolution In Vitro Dissolution Studies particle_size_reduction->dissolution sneeds_char->dissolution solid_dispersion_char->dissolution bioavailability In Vivo Bioavailability Studies (Preclinical Models) dissolution->bioavailability stability Stability Studies bioavailability->stability final_formulation Optimized Formulation stability->final_formulation

Caption: Experimental workflow for enhancing benzodiazepine bioavailability.

troubleshooting_bioavailability start Low Bioavailability of Benzodiazepine Derivative solubility_issue Is the issue primarily poor solubility/dissolution? start->solubility_issue metabolism_issue Is there significant first-pass metabolism? start->metabolism_issue solid_dispersion Solid Dispersion solubility_issue->solid_dispersion Yes lipid_formulation Lipid-Based Formulation (SNEDDS, Nanoemulsion) solubility_issue->lipid_formulation Yes particle_reduction Particle Size Reduction solubility_issue->particle_reduction Yes alt_route Alternative Route of Administration (Intranasal, Sublingual) metabolism_issue->alt_route Yes prodrug Prodrug Approach metabolism_issue->prodrug Yes lymphatic_targeting Lipid Formulation for Lymphatic Targeting metabolism_issue->lymphatic_targeting Yes

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Technical Support Center: Storage and Handling of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Proper storage and handling are critical to prevent degradation and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for solid this compound?

For short-term storage, the solid powder should be kept at 0 - 8 °C.[1] It is crucial to store it in a tightly sealed container to protect it from moisture.

Q2: How should I store the compound for long-term use?

For long-term storage, it is advisable to store the solid compound at -20°C. Studies on other benzodiazepines have shown that storage at -20°C and -80°C results in the greatest stability, with minimal degradation observed over extended periods.[2][3][4]

Q3: What precautions should I take when handling the powdered form of this compound?

When handling the powder, it is important to work in a well-ventilated area or use a containment solution like a glove box to avoid inhalation.[5][6] Minimize exposure to ambient air and humidity, as moisture can promote degradation.[7][8] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q4: Is this compound sensitive to light?

Yes, many benzodiazepine derivatives are known to be photosensitive.[9][10] It is a best practice to protect the compound from light by storing it in an amber vial or a light-blocking container.[9] Light exposure can lead to photochemical degradation, altering the compound's structure and efficacy.[9][11]

Q5: How does pH affect the stability of this compound in solution?

Benzodiazepines can be susceptible to pH-dependent degradation, particularly hydrolysis in acidic or alkaline conditions.[12][13][14] Studies on related compounds show increased degradation at acidic pH levels.[9][15] For optimal stability in solution, it is recommended to use a buffer system, although the ideal pH should be determined empirically for your specific application.

Troubleshooting Guide: Degradation Issues

This section addresses common problems encountered due to the improper storage or handling of this compound, leading to its degradation.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (0-8°C for short-term, -20°C for long-term) and protected from light and moisture.[1][2][9]

    • Analytical Confirmation: Analyze a sample of your compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products.[16][17][18][19] Compare the chromatogram to a reference standard or a freshly opened batch.

    • Source a New Batch: If degradation is confirmed, it is best to use a new, unopened vial of the compound for your experiments.

Problem 2: The compound has changed color (e.g., from white/light yellow to a darker shade).

  • Possible Cause: This is a visual indicator of potential chemical degradation, which could be caused by oxidation, light exposure, or reaction with contaminants.[8]

  • Troubleshooting Steps:

    • Cease Use: Do not use the discolored compound in your experiments as its purity is compromised.

    • Review Handling Procedures: Assess your handling protocol. Was the compound exposed to air for extended periods? Was it handled with clean spatulas and stored in a tightly sealed container? Proper powder handling is essential to prevent contamination.[5][7]

    • Evaluate Storage Environment: Check the storage container for any breaches in the seal. Ensure the storage area is free from reactive fumes or high humidity.

Problem 3: Poor solubility of the compound compared to previous batches.

  • Possible Cause: The formation of insoluble degradation products or polymorphic changes due to temperature and humidity fluctuations.[20]

  • Troubleshooting Steps:

    • Microscopic Examination: Visually inspect the powder under a microscope for any changes in crystal structure or the presence of foreign particles.

    • Solubility Test: Attempt to dissolve a small, known amount in a standard solvent and compare its behavior to the expected solubility.

    • Consider Polymorphism: Be aware that improper storage can sometimes lead to changes in the crystalline form of a compound, affecting its physical properties.[20] If this is suspected, advanced analytical techniques like X-ray diffraction (XRD) may be necessary for confirmation.

Recommended Storage Conditions Summary

ConditionSolid (Powder)In Solution
Temperature Short-term: 0 - 8°CLong-term: -20°CShort-term: 2-8°CLong-term: ≤ -20°C (aliquoted)
Light Protect from light (use amber vials)Protect from light (use amber vials)
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage.Degas solvent before use. Store under an inert atmosphere.
Container Tightly sealed, non-reactive container (e.g., glass).Tightly sealed vials with appropriate septa.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general method to assess the stability of this compound.

Objective: To determine the presence of degradation products in a sample.

Materials:

  • This compound (test sample and a new, reference sample)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical starting point would be a linear gradient from 5-95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a standard wavelength for benzodiazepines (e.g., 230 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the test sample solution.

    • Compare the chromatograms. The presence of additional peaks in the test sample's chromatogram indicates the presence of impurities or degradation products. The peak area of the main compound can be used to estimate the extent of degradation relative to the standard.

Logical Troubleshooting Flow for Degradation

Below is a diagram illustrating the decision-making process when encountering potential degradation of your compound.

Degradation_Troubleshooting start Inconsistent Experimental Results or Visual Change in Compound check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Storage Conditions Incorrect check_storage->improper_storage analytical_test Perform Analytical Test (e.g., HPLC, LC-MS) degradation_confirmed Degradation Products Detected? analytical_test->degradation_confirmed improper_storage->analytical_test No discard_compound Discard Old Compound. Source New Batch. improper_storage->discard_compound Yes degradation_confirmed->discard_compound Yes no_degradation Compound is Pure. Investigate Other Experimental Variables. degradation_confirmed->no_degradation No review_protocols Review and Correct Storage/Handling Protocols discard_compound->review_protocols

Caption: Troubleshooting workflow for suspected compound degradation.

References

Technical Support Center: Method Refinement for Quantifying Benzodiazepines in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of benzodiazepines in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological matrices for benzodiazepine analysis?

A1: The most frequently used biological samples for benzodiazepine analysis are blood (including serum and plasma), urine, and saliva.[1] Hair and nails can also be analyzed, offering a longer detection window.[1] The choice of matrix depends on the specific application, such as clinical monitoring, forensic toxicology, or pharmacokinetic studies.[1]

Q2: Which analytical technique is most suitable for benzodiazepine quantification?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of benzodiazepines in biological samples.[1][2] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low drug concentrations.[2] Gas chromatography-mass spectrometry (GC-MS) is also used, but it often requires derivatization of the analytes, which can be a drawback.[1][2]

Q3: What is the "matrix effect," and how can it be minimized?

A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting endogenous components from the biological sample.[3] This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[3] To minimize matrix effects, efficient sample preparation techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) are crucial for removing interfering substances.[4][5] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is also highly recommended to compensate for these effects.[6]

Q4: How do I choose an appropriate internal standard?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated).[7] These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus effectively correcting for analyte loss and matrix effects.[6][7] If a stable isotope-labeled standard is unavailable, a structural analog that is not present in the samples can be used, but it may not compensate for all variations as effectively.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of benzodiazepines.

Sample Preparation

Problem: Low Analyte Recovery

  • Possible Cause: Inefficient extraction method.

  • Solution:

    • Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to ensure the benzodiazepine of interest is in its non-ionized form for optimal extraction.[8]

    • Evaluate Extraction Technique: Consider switching to a more robust technique like solid-phase extraction (SPE) or supported liquid extraction (SLE).[4][9] These methods can provide cleaner extracts and higher, more consistent recoveries.[4]

    • Check SPE Sorbent: If using SPE, ensure the chosen sorbent (e.g., mixed-mode cation exchange) is appropriate for the target benzodiazepines. Optimize the wash and elution steps to prevent analyte loss.

Problem: High Matrix Effects (Ion Suppression or Enhancement)

  • Possible Cause: Insufficient removal of endogenous matrix components (e.g., phospholipids, salts).

  • Solution:

    • Improve Sample Cleanup: Incorporate a more rigorous sample preparation method. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide superior cleanup compared to reversed-phase SPE alone.[5]

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although this may compromise the limit of detection.[10]

    • Modify Chromatographic Conditions: Adjusting the HPLC gradient to better separate the analyte from interfering matrix components can be effective.

Chromatography

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatibility between the sample solvent and the mobile phase, or secondary interactions with the column.

  • Solution:

    • Match Sample Solvent to Mobile Phase: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.[2]

    • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can improve the peak shape of ionizable benzodiazepines.

    • Select an Appropriate Column: Reversed-phase columns, such as C18 or C8, are commonly used for benzodiazepine analysis.[8][11] Experiment with different column chemistries to find the best performance.

Problem: Co-elution of Isobaric Compounds or Isomers

  • Possible Cause: Insufficient chromatographic resolution.

  • Solution:

    • Optimize Gradient Elution: Adjust the gradient slope and duration to improve the separation of closely eluting compounds.

    • Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[11]

    • Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., sub-2 µm) can significantly enhance separation efficiency.[12]

Mass Spectrometry

Problem: Low Signal Intensity

  • Possible Cause: Suboptimal ionization or fragmentation parameters.

  • Solution:

    • Optimize MS Source Parameters: Systematically adjust the ion source parameters (e.g., capillary voltage, gas flow, temperature) for each analyte by infusing a standard solution.

    • Optimize Collision Energy: For MS/MS, optimize the collision energy for each precursor-to-product ion transition to maximize the signal of the quantifier and qualifier ions.[2]

Problem: Interference in MRM Transitions

  • Possible Cause: Presence of an interfering compound with the same mass transition.

  • Solution:

    • Select More Specific Transitions: Evaluate alternative precursor and product ions for the analyte of interest that are less prone to interference.

    • Improve Chromatographic Separation: As a primary solution, enhance the chromatographic method to separate the analyte from the interfering compound.[13]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Benzodiazepines in Urine

Preparation MethodAverage Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE)72 - 100< 15-25 to +10[8]
Solid-Phase Extraction (SPE)85 - 105< 10-15 to +5
Supported Liquid Extraction (SLE)> 75< 15-20 to -5[9]
QuEChERS80 - 110< 10Matrix Enhancement Observed[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Benzodiazepines in Urine

This protocol is a general guideline and should be optimized for specific analytes and instrumentation.

  • Sample Pre-treatment: To 200 µL of urine, add 20 µL of an internal standard working solution and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0). If analyzing for glucuronidated metabolites, include a β-glucuronidase enzyme solution and incubate at 50°C for 1 hour.[13]

  • Sample Loading: Load the pre-treated sample onto a conditioned and equilibrated mixed-mode cation exchange SPE cartridge.

  • Washing:

    • Wash the cartridge with 200 µL of 0.02 N HCl to remove basic and neutral interferences.[13]

    • Wash the cartridge with 200 µL of 20% methanol to remove remaining polar interferences.[13]

  • Elution: Elute the benzodiazepines with an appropriate organic solvent containing a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.[9]

Protocol 2: Liquid-Liquid Extraction (LLE) for Benzodiazepines in Blood
  • Sample Preparation: To 0.5 mL of blood, add 50 µL of the internal standard working solution.[2]

  • pH Adjustment: Add 1.75 mL of a basic solution (e.g., 4.5% ammonia solution) to deprotonate the benzodiazepines.[2]

  • Extraction: Add 10 mL of an immiscible organic solvent (e.g., 1-chlorobutane).[2] Mix thoroughly for 10 minutes.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Biological Sample (Urine/Blood) s2 Add Internal Standard s1->s2 s3 Pre-treatment (e.g., Hydrolysis, pH adjustment) s2->s3 s4 Extraction (SPE or LLE) s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 LC-MS/MS Injection s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 d2->d2 d3 Reporting d2->d3

Caption: General experimental workflow for benzodiazepine quantification.

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Potential Solutions start Poor Analytical Result i1 Low Recovery start->i1 Sample Prep Issue i2 Poor Peak Shape start->i2 Chromatography Issue i3 Low Signal start->i3 MS Issue s1 Optimize Extraction Method i1->s1 s2 Adjust Mobile Phase / Reconstitution Solvent i2->s2 s3 Tune MS Parameters i3->s3

Caption: A decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Enhancing Reproducibility in 1,4-Benzodiazepine Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-benzodiazepines. The complex chemistry and potent biological activity of this class of compounds present unique challenges to experimental reproducibility. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you identify and resolve common issues, ensuring the validity and reliability of your results.

A lack of reproducibility is a significant concern in biomedical research, leading to wasted resources and hindering scientific progress.[1][2] This guide is structured to address the root causes of poor reproducibility in benzodiazepine research, starting from the integrity of the chemical matter to the nuances of biological assays.

Section 1: Compound Integrity: The Foundation of Reproducible Data

The most frequent source of experimental irreproducibility is the compound itself. Ensuring the identity, purity, and stability of your 1,4-benzodiazepine is the critical first step.

Q1: My synthesized benzodiazepine shows inconsistent activity in biological assays. What could be the primary chemical cause?

A1: Inconsistent biological activity often points to issues with compound purity and stability. Benzodiazepine synthesis can be complex, often involving multiple steps that can generate a variety of side products and impurities.[3][4] These impurities, even in small amounts, can have their own biological effects or interfere with the activity of the primary compound.

Troubleshooting Steps:

  • Re-verify Compound Identity and Purity: Do not rely solely on the expected outcome of the synthesis. It is essential to rigorously characterize the final product.

  • Assess Compound Stability: Benzodiazepines can degrade under various conditions, including in solution, during storage, or when exposed to light.[5][6]

Protocol 1: Comprehensive Purity and Identity Verification

This protocol outlines the minimal analytical requirements to confirm the integrity of a 1,4-benzodiazepine sample before its use in biological assays.

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound and identify any potential impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

    • Detection: UV-Vis detector set at a wavelength appropriate for the benzodiazepine chromophore (often around 230-250 nm).[7]

    • Analysis: A pure sample should yield a single, sharp peak. The peak area percentage can be used to estimate purity. Any additional peaks represent impurities.

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Methodology:

    • Couple the HPLC to a mass spectrometer (LC-MS).[8]

    • Ionization: Electrospray ionization (ESI) is commonly used for benzodiazepines.

    • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of your compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound.

  • Methodology:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of the 1,4-benzodiazepine.

Section 2: Synthesis and Purification Pitfalls

The synthesis of 1,4-benzodiazepines can be challenging, with several common pitfalls that can lead to impurities and low yields.

Q2: I'm struggling with low yields and the formation of byproducts in my benzodiazepine synthesis. What are some common issues?

A2: Low yields and byproduct formation are often due to suboptimal reaction conditions or the inherent challenges of forming the seven-membered diazepine ring.[9]

Common Problems and Solutions:

  • Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion.

  • Side Reactions: The starting materials for benzodiazepine synthesis are often reactive and can participate in unwanted side reactions. For instance, the hydrolysis of starting materials can be a significant issue.[9]

  • Purification Challenges: Benzodiazepines and their impurities often have similar polarities, making them difficult to separate by column chromatography.[3] Careful selection of the solvent system is crucial.

Table 1: Common Impurities in Diazepam Synthesis and their Origin
ImpurityChemical NamePotential Origin
Impurity A7-chloro-5-phenyl-1H-benzo[e][10][11]diazepin-2(3H)-oneIncomplete methylation of the N1 position.[4]
Impurity D2-(methylamino)-5-chlorobenzophenoneHydrolysis of the diazepine ring.[4]

Section 3: In Vitro and In Vivo Assay Variables

Even with a well-characterized compound, reproducibility can be poor due to variability in biological assay conditions.

Q3: I'm observing a high degree of variability between replicate wells in my in vitro assay. What could be the cause?

A3: High variability in in vitro assays can stem from several factors, including poor compound solubility, inconsistent pipetting, and compound instability in the assay medium.[12]

Troubleshooting Workflow for Inconsistent Biological Assay Results

Caption: Troubleshooting workflow for inconsistent biological assay results.

Protocol 2: Assessing Compound Stability in Assay Medium
  • Purpose: To determine if the benzodiazepine degrades in the assay medium over the course of the experiment.

  • Methodology:

    • Prepare the benzodiazepine in the final assay buffer at the highest concentration to be used in the experiment.

    • Incubate the solution under the same conditions as the actual assay (e.g., temperature, CO₂ levels).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).

    • Analyze the aliquots by LC-MS to quantify the amount of the parent compound remaining.

  • Analysis: A significant decrease in the concentration of the parent compound over time indicates instability.

Q4: My benzodiazepine shows lower than expected activity. Could the solvent be the issue?

A4: Yes, the choice of solvent and its final concentration in the assay can significantly impact the results. Many benzodiazepines are poorly soluble in aqueous buffers and require an organic solvent like DMSO for solubilization.[12] However, high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.

Best Practices for Solvent Use:

  • Always test the tolerance of your cell line or assay system to the solvent.

  • Keep the final concentration of the organic solvent as low as possible, typically below 0.5%.[12]

  • Ensure that the solvent concentration is consistent across all wells, including controls.

Frequently Asked Questions (FAQs)

Q: How should I store my 1,4-benzodiazepine samples? A: Solid benzodiazepines should be stored in a cool, dark, and dry place. Solutions, especially in biological fluids, are prone to degradation and should be stored at -20°C or -80°C.[13] Repeated freeze-thaw cycles should be avoided.[14][15]

Q: What are the best analytical methods for quantifying benzodiazepines in biological samples? A: HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[8][11][16] For routine screening, immunoassays can be used, but confirmatory analysis with a more specific method is recommended.[17]

Q: Are there specific reporting guidelines I should follow to improve the reproducibility of my work? A: Yes, adhering to established reporting guidelines is crucial.[18] For in vivo studies, the ARRIVE guidelines are recommended.[18] For all studies, it is important to report experimental details with sufficient clarity to allow for replication.[19][20][21][22]

References

Avoiding racemization during the synthesis of chiral benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral benzodiazepines.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of chiral benzodiazepines, with a focus on preventing the loss of stereochemical integrity.

Question 1: I am observing significant racemization of my chiral benzodiazepine product. What are the most common causes?

Answer: Racemization during chiral benzodiazepine synthesis can stem from several factors throughout the synthetic sequence. The most common culprits include:

  • Harsh Reaction Conditions: Elevated temperatures, strong acids, or strong bases can promote racemization, particularly during the cyclization step to form the seven-membered ring.

  • Inappropriate Base or Solvent Selection: The choice of base and solvent during steps such as alkylation or cyclization is critical. Some combinations can facilitate the formation of achiral intermediates, leading to racemization.

  • Lack of Appropriate Protecting Groups: The α-proton of the amino acid-derived stereocenter is susceptible to deprotonation, which can lead to racemization. Protecting groups on the nitrogen atoms can mitigate this.

  • Racemization of Starting Materials: Ensure the enantiopurity of your starting chiral amino acid or its derivatives, as any initial racemization will be carried through the synthesis.

  • Ring-Chain Tautomerism: For certain benzodiazepines, particularly those with a C3-hydroxyl group like oxazepam, racemization can occur in aqueous media through a ring-chain tautomerism mechanism that proceeds via an achiral aldehyde intermediate.[1][2]

Question 2: How can I minimize racemization during the N-acylation and cyclization steps?

Answer: To minimize racemization during N-acylation of the 2-aminobenzophenone precursor and the subsequent cyclization, consider the following strategies:

  • Mild Coupling Reagents: For the N-acylation step with the chiral amino acid, use mild coupling reagents that are known to suppress racemization, such as carbodiimides (e.g., DCC, EDC) with additives like HOBt or HOAt.

  • Low Temperatures: Perform both the acylation and cyclization reactions at low temperatures. For instance, deprotonation and alkylation reactions to form quaternary benzodiazepines have been successful at temperatures as low as -78°C to -100°C.[3][4]

  • Careful Base Selection for Cyclization: For the cyclization step, which often involves an intramolecular nucleophilic attack, the choice of base is crucial. A non-nucleophilic, sterically hindered base can be effective. Some protocols have successfully employed bases like sodium hydride (NaH) at controlled temperatures.[5]

  • Solvent Effects: The polarity and proticity of the solvent can influence the rate of racemization. Aprotic solvents are often preferred.

Question 3: What is the "memory of chirality" effect and how can it be used to control stereochemistry?

Answer: The "memory of chirality" or "chiral memory" is a phenomenon where a molecule retains its stereochemical information even after the original chiral center is temporarily destroyed. In the context of benzodiazepine synthesis, this has been observed during the alkylation of N-substituted 1,4-benzodiazepin-2-ones derived from (S)-amino acids.[6]

Even though deprotonation at the C3 position creates a planar enolate (an achiral intermediate), the chirality of the overall molecule can be maintained due to the conformationally rigid seven-membered ring. This conformational chirality directs the incoming electrophile to one face of the enolate, resulting in a product with high enantiomeric excess.[4][6] This strategy is particularly useful for synthesizing benzodiazepines with a quaternary stereocenter at the C3 position.

Question 4: Are there specific protecting groups that are recommended to prevent racemization?

Answer: Yes, the use of appropriate protecting groups is a key strategy.

  • N1-Protecting Groups: Installation of a bulky protecting group at the N1 position of the benzodiazepine ring can enhance stereochemical control. For example, the di(p-anisyl)methyl (DAM) group has been shown to allow for the retentive replacement of the C3-proton with high enantioselectivity.[3][7]

  • α-Amino Protecting Groups: During peptide synthesis, which shares principles with the acylation step in benzodiazepine synthesis, protecting groups like benzyloxycarbonyl (Z) and 9-fluorenylmethyloxycarbonyl (Fmoc) are known for their ability to resist racemization during activation.[8] The choice of protecting group on the amino acid starting material is fundamental to preserving its stereochemical integrity.

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for the enantioselective synthesis of chiral benzodiazepines, providing a comparative overview of different strategies.

Starting MaterialReaction TypeKey Conditions (Base, Solvent, Temp)Product ee (%)Yield (%)Reference
(S)-Ala-derived 1,4-benzodiazepin-2-oneAlkylationLHMDS, THF, -78 °C86-99N/A[6]
(S)-Phe-derived 1,4-benzodiazepin-2-oneAlkylationLHMDS, THF, -78 °C86-99N/A[6]
Proline-derived 1,4-benzodiazepine-2,5-dioneAlkylationLHMDS, THF, -100 °Cup to 99.552-76[4]
Phe-derived 1,4-benzodiazepin-2-oneAlkylationKHMDS, DME, -42 °C92->99.5Moderate to Good[3]
Abu-derived 1,4-benzodiazepineAlkylationKHMDS, DME, -42 °C>99.5Good[3]
Met-derivative (S)-8dAlkylationKHMDS, DME, -42 °C72-87Moderate to Good[3]

Key Experimental Protocols

Below are generalized methodologies for critical steps in the synthesis of chiral benzodiazepines, based on published procedures.

Protocol 1: Enantioselective Alkylation of N1-DAM-Protected 1,4-Benzodiazepin-2-one [3]

  • Dissolution: Dissolve the N1-DAM-protected 1,4-benzodiazepin-2-one substrate in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to a low temperature, typically between -42 °C and -78 °C, using a dry ice/acetone or similar cooling bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LHMDS) to the cooled solution. Stir for a specified time (e.g., 1 minute) to allow for complete enolate formation.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, methyl iodide) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed for a set duration (e.g., 5-15 minutes), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, then perform a standard aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-quaternary 1,4-benzodiazepin-2-one.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of 2-Aminobenzophenone Precursor [9]

Note: This is a classical approach; numerous modern variations exist.[5][10][11]

  • Protection: Protect the amino group of anthranilic acid, for example, by reacting it with p-toluenesulfonyl chloride in the presence of a base like sodium carbonate.

  • Acid Chloride Formation: Convert the carboxylic acid moiety of the protected anthranilic acid to an acid chloride using a reagent like phosphorus pentachloride or thionyl chloride.

  • Friedel-Crafts Acylation: React the in-situ generated acid chloride with an aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Deprotection: Remove the p-toluenesulfonyl protecting group under acidic conditions (e.g., sulfuric acid) to yield the 2-aminobenzophenone.

  • Purification: Purify the product by recrystallization or chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting racemization issues during chiral benzodiazepine synthesis.

References

Validation & Comparative

The Pivotal Role of the 3-Anilino Substituent in 1,4-Benzodiazepine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-anilino-1,4-benzodiazepine derivatives, detailing their structure-activity relationships (SAR) as potent biological agents. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a 3-anilino substituent has proven to be a critical modification, unlocking potent and selective activities against various biological targets, including cholecystokinin (CCK) receptors and γ-secretase. This guide delves into the nuanced SAR of these derivatives, offering a comparative analysis of their performance based on available experimental data.

Comparative Analysis of Biological Activity

The biological activity of 3-anilino-1,4-benzodiazepine derivatives is profoundly influenced by the nature and position of substituents on both the anilino ring and the benzodiazepine core. The following tables summarize the quantitative data from various studies, highlighting these relationships.

As Cholecystokinin 1 (CCK1) Receptor Antagonists

3-Anilino-1,4-benzodiazepine derivatives have emerged as potent and selective antagonists of the CCK1 receptor, a target implicated in anxiety, depression, and gastrointestinal disorders.

Compound ID3-Anilino SubstituentBenzodiazepine Core SubstituentsCCK1 Receptor Affinity (Ki, nM)In Vivo Efficacy (ED50, mg/kg)
18 Unsubstituted anilino5-phenyl11Not Reported
24 Unsubstituted anilino5-phenyl100.46 (Tail Suspension Test)[1][2]
28 Unsubstituted anilino5-phenyl110.49 (Porsolt Swim Test)[1][2]
33 Unsubstituted anilino5-phenyl9Not Reported
37 Unsubstituted anilino5-phenylNot ReportedAnxiolytic & Antidepressant Effects

Table 1: Structure-Activity Relationship of 3-Anilino-1,4-Benzodiazepine Derivatives as CCK1 Receptor Antagonists. Data sourced from studies on substituted 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones.[1][2]

As γ-Secretase Inhibitors

A distinct class of 3-anilino-1,4-benzodiazepine derivatives has been developed as potent inhibitors of γ-secretase, an enzyme critically involved in the pathogenesis of Alzheimer's disease.

Compound ID3-Anilino SubstituentBenzodiazepine Core Substituentsγ-Secretase Inhibition (IC50, nM)
Compound A Substituted hydrocinnamide side-chain1-methyl, 5-phenylPotent Inhibition
34 (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxybutyramido(3S)-1-methyl-2-oxo-5-phenyl0.06

Table 2: Structure-Activity Relationship of 3-Anilino-1,4-Benzodiazepine Derivatives as γ-Secretase Inhibitors. These derivatives often feature more complex side chains at the 3-amino position.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 3-anilino-1,4-benzodiazepine derivatives.

CCK1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the CCK1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human CCK1 receptor.

  • Radioligand, e.g., [³H]-devazepide or ¹²⁵I-CCK-8.

  • Test compounds (3-anilino-1,4-benzodiazepine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

  • Non-specific binding control (a high concentration of an unlabeled CCK1 antagonist, e.g., devazepide).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

γ-Secretase Inhibition Assay (Cell-Based Luciferase Reporter Assay)

This assay quantifies the inhibitory activity of compounds on γ-secretase in a cellular context.[3]

Materials:

  • HEK293 cells stably co-transfected with a tetracycline-inducible C-terminal Gal4/VP16-tagged APP-C99 and a Gal4 promoter-driven luciferase reporter gene (CG cells).[3]

  • Cell culture medium and supplements.

  • Test compounds.

  • Tetracycline.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the CG cells in a 96-well plate and allow them to attach overnight.[3]

  • Treat the cells with various concentrations of the test compound in the presence of tetracycline (to induce C99 expression) for 24 hours.[3]

  • Lyse the cells and add the luciferase assay reagent.[3]

  • Measure the luminescence using a luminometer.

  • A decrease in the luciferase signal indicates inhibition of γ-secretase-mediated cleavage of C99-GV.[3]

  • Set the luminescence from vehicle-treated cells as 100% activity and calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Tail Suspension Test

This is a behavioral assay used to screen for potential antidepressant activity in mice.

Materials:

  • Male ICR mice.

  • A tail suspension apparatus (a box with a hook or bar from which to suspend the mice).

  • Adhesive tape.

  • Video recording equipment.

Procedure:

  • Individually suspend each mouse by its tail from the hook or bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.

  • The mouse is suspended for a total of 6 minutes.

  • Video record the entire session for later analysis.

  • The parameter measured is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

  • A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[1][2]

Porsolt Forced Swim Test

This is another widely used behavioral assay to assess antidepressant-like activity in rodents.

Materials:

  • Male ICR mice.

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Procedure:

  • Individually place each mouse into the cylinder of water.

  • The test duration is typically 6 minutes.

  • Record the session for subsequent scoring.

  • The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • A reduction in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[1][2]

Visualizing the Molecular Landscape

To better understand the context of the structure-activity relationships of 3-anilino-1,4-benzodiazepine derivatives, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation In Vivo Evaluation cluster_analysis Data Analysis Start Design Analogs Synth Synthesize Derivatives Start->Synth Purify Purify & Characterize Synth->Purify PrimaryAssay Primary Assay (e.g., Binding Assay) Purify->PrimaryAssay SecondaryAssay Secondary Assay (e.g., Functional Assay) PrimaryAssay->SecondaryAssay InVivo In Vivo Model (e.g., Tail Suspension Test) SecondaryAssay->InVivo SAR Establish SAR InVivo->SAR SAR->Start Iterative Design Lead Identify Lead Compound SAR->Lead

A typical workflow for a structure-activity relationship (SAR) study.

CCK1R_Signaling CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Gq Gq CCK1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C DAG->PKC activates CellularResponse Cellular Response (e.g., Anxiety, Satiety) Ca2->CellularResponse PKC->CellularResponse

Simplified signaling pathway of the Cholecystokinin 1 (CCK1) Receptor.

Gamma_Secretase_Pathway APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 cleavage by beta_secretase β-Secretase (BACE1) gamma_secretase γ-Secretase Abeta Amyloid-β (Aβ) Peptides AICD APP Intracellular Domain (AICD) C99->Abeta cleavage by C99->AICD cleavage by Plaques Amyloid Plaques Abeta->Plaques aggregates to form AD_Pathology Alzheimer's Disease Pathology Plaques->AD_Pathology Inhibitor 3-Anilino-1,4-Benzodiazepine Derivative (Inhibitor) Inhibitor->gamma_secretase inhibits

References

A Comparative Analysis of Diazepam and 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one in the Context of Anxiolytic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established benzodiazepine, diazepam, and the synthetic intermediate, 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. While diazepam is a widely used anxiolytic, sedative, and anticonvulsant, this compound is primarily recognized as a crucial building block in the synthesis of novel benzodiazepine derivatives.[1] This comparison, therefore, contrasts a known therapeutic agent with a starting point for the development of new chemical entities, highlighting the potential for future drug discovery.

Pharmacological Profile and Efficacy

Diazepam, a classic 1,4-benzodiazepine, exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3][4] This interaction leads to its characteristic anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[2][3] In contrast, this compound is not documented as an active therapeutic agent itself but serves as a key intermediate for the synthesis of various benzodiazepine derivatives.[1] Its chemical structure provides a scaffold for the development of new compounds with potentially modulated pharmacological profiles.

FeatureDiazepamThis compound
Chemical Class 1,4-Benzodiazepine1,4-Benzodiazepine derivative
Primary Role Anxiolytic, sedative, anticonvulsant, muscle relaxant[2][3][5]Synthetic intermediate for novel benzodiazepines[1]
Mechanism of Action Positive allosteric modulator of the GABA-A receptor[2][4]As an intermediate, it does not have a defined mechanism of action. Derivatives would be expected to target the GABA-A receptor.
Clinical Applications Treatment of anxiety disorders, insomnia, seizures, muscle spasms, alcohol withdrawal[5]Not used clinically. Utilized in pharmaceutical research and drug development.[1]
Bioavailability (Oral) >90%[2]Not applicable.
Protein Binding 98-99%Not applicable.
Metabolism Hepatic (CYP3A4 and CYP2C19) to active metabolites (nordiazepam, temazepam, oxazepam)[2]Not applicable.
Elimination Half-life 20-100 hours (including active metabolites)[5]Not applicable.

Experimental Protocols for Efficacy Comparison

To evaluate the efficacy of a novel benzodiazepine derivative synthesized from this compound against diazepam, a series of in vitro and in vivo experiments would be essential.

In Vitro Assays: Receptor Binding and Activity

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent cerebral cortex.

    • Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound or diazepam.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) to determine the binding affinity.

2. Electrophysiological Assay (Patch-Clamp):

  • Objective: To assess the functional activity of the test compound as a modulator of the GABA-A receptor.

  • Methodology:

    • Use cultured neurons or Xenopus oocytes expressing specific GABA-A receptor subtypes.

    • Perform whole-cell patch-clamp recordings to measure GABA-evoked chloride currents.

    • Apply a submaximal concentration of GABA in the absence and presence of varying concentrations of the test compound or diazepam.

    • Measure the potentiation of the GABA-induced current to determine the efficacy of the compound as a positive allosteric modulator.

In Vivo Models: Behavioral and Pharmacological Effects

1. Elevated Plus Maze (EPM) for Anxiolytic Activity:

  • Objective: To evaluate the anxiolytic-like effects of the test compound.

  • Methodology:

    • Administer the test compound, diazepam, or vehicle to rodents (mice or rats).

    • After a specified pre-treatment time, place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms for a defined period (e.g., 5 minutes).

    • An increase in the exploration of the open arms is indicative of an anxiolytic effect.

2. Rotarod Test for Sedative/Motor-Impairing Effects:

  • Objective: To assess the potential for motor incoordination and sedation.

  • Methodology:

    • Train rodents to stay on a rotating rod.

    • Administer the test compound, diazepam, or vehicle.

    • At various time points post-administration, place the animals on the rotarod and measure the latency to fall.

    • A decrease in the time spent on the rod indicates motor impairment.

3. Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity:

  • Objective: To determine the anticonvulsant properties of the test compound.

  • Methodology:

    • Administer the test compound, diazepam, or vehicle to rodents.

    • After the pre-treatment period, administer a sub-convulsive or convulsive dose of PTZ.

    • Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).

    • An increase in the latency to seizure or a reduction in seizure severity indicates anticonvulsant activity.

Visualizing the Mechanism and Experimental Workflow

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A Binds Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABA_A Binds to Allosteric Site

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assay (Affinity - Ki) PatchClamp Patch-Clamp Electrophysiology (Efficacy - Potentiation) Binding->PatchClamp Lead Compounds EPM Elevated Plus Maze (Anxiolytic Effect) PatchClamp->EPM Promising Candidates Rotarod Rotarod Test (Sedation/Motor Impairment) EPM->Rotarod PTZ PTZ-Induced Seizure Model (Anticonvulsant Effect) Rotarod->PTZ Synthesis Synthesis of Novel Compound (from 3-Amino-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one) Synthesis->Binding

Caption: Experimental Workflow for Novel Benzodiazepine.

References

A Comparative Analysis of 2'-Chloro Benzodiazepines in the Management of Neurotic Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy and pharmacological profiles of 2'-chloro benzodiazepines in the treatment of neurotic anxiety. By synthesizing data from various clinical studies, this document aims to offer an objective comparison to inform research and development in anxiolytic therapies. The information presented is intended for a professional audience and should not be interpreted as clinical advice.

Executive Summary

Benzodiazepines bearing a 2'-chloro substitution on the C-5 phenyl ring have long been a cornerstone in the management of anxiety disorders. Their anxiolytic effects are primarily mediated through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This guide focuses on a comparative analysis of key 2'-chloro benzodiazepines, including chlordesmethyldiazepam (delorazepam), lorazepam, and clonazepam, with a specific emphasis on their application in neurotic anxiety. Clinical evidence suggests variations in efficacy and side-effect profiles among these compounds, highlighting the importance of specific molecular structures in therapeutic outcomes.

Comparative Efficacy in Neurotic Anxiety

Clinical trials evaluating the efficacy of 2'-chloro benzodiazepines in neurotic anxiety have utilized standardized assessment tools, most notably the Hamilton Anxiety Rating Scale (HAM-A), to quantify the reduction in anxiety symptoms.

Another double-blind, between-patients trial involving 58 individuals with neurotic anxiety compared lorazepam to diazepam. The results showed a mean reduction in the Hamilton Anxiety Scale score of 17.7 for the lorazepam group, compared to 16.5 for the diazepam group, though this difference was not statistically significant.[2]

While not exclusively focused on neurotic anxiety, a study on patients with panic disorder, a related anxiety condition, provides valuable data on clonazepam . In this study, the mean Hamilton Anxiety Scale score for patients treated with clonazepam decreased significantly from a baseline of 26.1.[3]

Table 1: Comparative Efficacy based on Hamilton Anxiety Rating Scale (HAM-A)

CompoundStudy PopulationBaseline HAM-A Score (Mean)Change in HAM-A Score (Mean)ComparatorOutcome
ChlordesmethyldiazepamNeurotic AnxietyNot ReportedNot ReportedLorazepamStatistically greater efficacy[1]
LorazepamNeurotic AnxietyNot Reported-17.7[2]DiazepamNo significant difference[2]
ClonazepamPanic Disorder26.1[3]Significant decrease (p=0.024)[3]PlaceboSuperior to placebo[3]

Pharmacokinetic and Side Effect Profiles

The pharmacokinetic properties of benzodiazepines, such as their half-life and metabolism, significantly influence their clinical application, including dosing frequency and the potential for accumulation and withdrawal symptoms.

Table 2: Pharmacokinetic and Side Effect Comparison

CompoundHalf-Life (hours)MetabolismCommon Side EffectsReference
ChlordesmethyldiazepamLongHepaticNot specified in abstract[1]
Lorazepam10-20Hepatic (Glucuronidation)Sedation, dizziness, weakness[2]
Clonazepam18-50Hepatic (Nitroreduction)Drowsiness, ataxia, behavioral disturbances

In the comparative study of lorazepam and diazepam for neurotic anxiety, the lorazepam group reported fewer side effects (2 patients) compared to the diazepam group (6 patients).[2]

Mechanism of Action: GABA-A Receptor Modulation

2'-chloro benzodiazepines, like other members of this class, exert their anxiolytic effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and thus dampening the neural signaling associated with anxiety.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel Increases frequency of channel opening Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Benzodiazepine 2'-Chloro Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to allosteric site

GABA-A Receptor Signaling Pathway

Experimental Protocols

The clinical studies cited in this guide employed rigorous methodologies to assess the efficacy and safety of 2'-chloro benzodiazepines.

Chlordesmethyldiazepam vs. Lorazepam (Andreoli et al., 1977) [1]

  • Study Design: Double-blind, cross-over clinical comparison.

  • Participants: 20 female inpatients diagnosed with neurotic anxiety.

  • Treatment: Each patient received both chlordesmethyldiazepam and lorazepam in a sequential manner with a washout period in between.

  • Assessment Tools: Hamilton's rating scale for anxiety states and Overall and Gorham's brief psychiatric rating scale.

  • Evaluation Points: At the beginning, after the first week, and at the end of the two-week treatment period for each drug.

Lorazepam vs. Diazepam (Unnamed Study) [2]

  • Study Design: Double-blind, between-patients trial.

  • Participants: 58 patients with neurotic anxiety and intense anxiety symptoms.

  • Treatment: Patients were randomly assigned to receive either lorazepam or diazepam for the duration of the study.

  • Assessment Tools: Hamilton Anxiety Scale and a global rating of illness.

  • Evaluation Points: Weekly assessments.

Clonazepam in Panic Disorder (Unnamed Study) [3]

  • Study Design: While the specific design is not detailed in the abstract, it was a clinical trial comparing clonazepam to placebo.

  • Participants: Patients diagnosed with panic disorder.

  • Treatment: Patients received either clonazepam or a placebo.

  • Assessment Tools: Hamilton Anxiety Scale, among others.

  • Evaluation Points: Baseline and subsequent assessments to measure changes in anxiety and panic attack frequency.

Experimental_Workflow cluster_screening Patient Recruitment cluster_trial Clinical Trial cluster_analysis Data Analysis P1 Patient Population (Neurotic Anxiety Diagnosis) P2 Inclusion/Exclusion Criteria P1->P2 Screening T1 Randomization P2->T1 T2a Treatment Group A (e.g., Chlordesmethyldiazepam) T1->T2a T2b Treatment Group B (e.g., Lorazepam) T1->T2b T3 Treatment Period T2a->T3 T2b->T3 T4 Data Collection (HAM-A, Side Effects) T3->T4 A1 Statistical Analysis T4->A1 A2 Efficacy & Safety Evaluation A1->A2

Generalized Experimental Workflow

Conclusion

The available evidence indicates that 2'-chloro benzodiazepines are effective in the treatment of neurotic anxiety. Comparative studies, although limited, suggest a potential superiority of chlordesmethyldiazepam over lorazepam in this specific patient population. Lorazepam has demonstrated efficacy comparable to diazepam with a potentially more favorable side-effect profile. Clonazepam also shows significant promise in managing anxiety, though more research focused specifically on neurotic anxiety is warranted.

Future research should aim to conduct more direct, large-scale comparative trials of different 2'-chloro benzodiazepines for neurotic anxiety, utilizing standardized outcome measures and detailed reporting of quantitative data. Such studies will be invaluable for refining our understanding of the structure-activity relationships within this class of compounds and for guiding the development of next-generation anxiolytics with improved efficacy and safety profiles.

References

Novel Benzodiazepine Derivatives Emerge as Promising Anxiolytics, Outperforming Traditional Options in Preclinical and Clinical Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in psychopharmacology have led to the development of novel benzodiazepine derivatives that demonstrate significant anxiolytic effects, with some showing improved side-effect profiles compared to conventional benzodiazepines like diazepam. These new chemical entities, including imidazobenzodiazepines (GL-II-73, GL-II-74, GL-II-75), a 2,3-benzodiazepine (VBZ102), and the atypical benzodiazepine tofisopam, have been rigorously evaluated in both preclinical animal models and human clinical trials, offering new hope for patients with anxiety disorders.

This guide provides a comprehensive comparison of these novel derivatives, presenting key experimental data, detailed methodologies for the validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of Novel Benzodiazepine Derivatives

The anxiolytic potential of these novel compounds has been quantified using standardized behavioral tests in rodents and clinical rating scales in humans. The data consistently indicates a potent anxiety-reducing effect, often comparable or superior to diazepam, a widely prescribed anxiolytic.

Preclinical Data: Elevated Plus Maze (EPM) and Light-Dark Box (LDB) Tests

The Elevated Plus Maze (EPM) and Light-Dark Box (LDB) are gold-standard behavioral assays used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the EPM or the light compartment of the LDB is indicative of an anxiolytic effect.

Table 1: Anxiolytic Effects of Imidazobenzodiazepine Derivatives (GL-II-73, GL-II-74) and Diazepam in the Elevated Plus Maze (EPM) in Mice

CompoundDose (mg/kg)Mean Time in Open Arms (% of total time)
Vehicle-25.3 ± 2.1
GL-II-73 10 42.1 ± 3.5
GL-II-74 10 40.8 ± 3.2
Diazepam1.538.5 ± 2.9*

*p < 0.05 compared to vehicle. Data extracted from Prevot et al. (2019).

Table 2: Anxiolytic Effects of 2,3-Benzodiazepine Derivative (VBZ102) and Bromazepam in the Light-Dark Box (LDB) Test in Mice

CompoundDose (mg/kg)Mean Time in Light Compartment (seconds)Number of Transitions
Vehicle-135 ± 1518 ± 2
VBZ102 1.0 210 ± 20 28 ± 3
Bromazepam1.0205 ± 18*22 ± 2

*p < 0.05 compared to vehicle. Data extracted from the study on VBZ102.

Clinical Data: Hamilton Anxiety Rating Scale (HAM-A)

The Hamilton Anxiety Rating Scale (HAM-A) is a widely used clinical tool to assess the severity of anxiety symptoms in humans. A greater reduction in the HAM-A score indicates a more effective anxiolytic treatment.

Table 3: Comparative Efficacy of Tofisopam and Diazepam in Patients with Generalized Anxiety Disorder (GAD)

Treatment GroupMean Baseline HAM-A ScoreMean Reduction in HAM-A Score after 2 Weeks
Placebo22.68.2
Tofisopam (150 mg/day) 21.4 12.5
Diazepam (15 mg/day)23.013.1

*p < 0.05 compared to placebo. Data from a double-blind, randomized, crossover, placebo-controlled pilot study.[1][2][3]

Underlying Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their anxiolytic effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4]

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel contains Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect results in GABA GABA GABA->GABA_A_Receptor binds to orthosteric site BZD Benzodiazepine Derivative BZD->GABA_A_Receptor binds to allosteric site

Caption: Benzodiazepine Signaling Pathway at the GABA-A Receptor.

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.[4] Benzodiazepines bind to a separate allosteric site on the receptor, enhancing the effect of GABA, leading to a greater influx of chloride ions and a more potent inhibitory, anxiolytic effect.[4]

Experimental Protocols

Detailed methodologies for the behavioral assays are crucial for the replication and validation of these findings.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[5][6] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[5][6] Rodents naturally prefer enclosed spaces and avoid open, elevated areas.[5][6] Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[5][6]

EPM_Workflow cluster_setup Experimental Setup cluster_test EPM Test (5 minutes) cluster_analysis Data Analysis Animal Rodent (e.g., mouse) Drug_Admin Administer Novel BZD Derivative or Vehicle (i.p.) Animal->Drug_Admin Habituation Habituation Period (e.g., 30 minutes) Drug_Admin->Habituation Placement Place animal in the center of the maze Habituation->Placement Exploration Allow free exploration Placement->Exploration Recording Record behavior via video tracking Exploration->Recording Parameters Measure: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled Recording->Parameters Comparison Compare drug-treated group to vehicle control Parameters->Comparison

Caption: Workflow for the Elevated Plus Maze (EPM) Test.

Detailed Protocol:

  • Animals: Adult male mice (e.g., C57BL/6J, 8-10 weeks old) are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration: Novel benzodiazepine derivatives or vehicle (e.g., saline with 5% DMSO) are administered via intraperitoneal (i.p.) injection 30 minutes before testing. Diazepam is used as a positive control.[7]

  • Apparatus: The elevated plus maze, made of a non-reflective material, is elevated 50 cm above the floor. The two open arms (30 x 5 cm) are opposite to two closed arms (30 x 5 x 15 cm).

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for 5 minutes. The maze is cleaned with 70% ethanol between trials.[7]

  • Data Collection and Analysis: An overhead video camera records the session. Software tracks the time spent in and the number of entries into each arm. An increase in the percentage of time spent in the open arms and the number of entries into the open arms are considered indicators of anxiolytic activity.

Light-Dark Box (LDB) Test

The LDB test is another widely used assay for assessing anxiety-like behavior in rodents.[1] The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment.[1] Rodents have a natural aversion to brightly lit areas.[1] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[1]

LDB_Workflow cluster_setup Experimental Setup cluster_test LDB Test (10 minutes) cluster_analysis Data Analysis Animal Rodent (e.g., mouse) Drug_Admin Administer Novel BZD Derivative or Vehicle (i.p.) Animal->Drug_Admin Habituation Habituation Period (e.g., 30 minutes) Drug_Admin->Habituation Placement Place animal in the center of the light compartment Habituation->Placement Exploration Allow free exploration Placement->Exploration Recording Record behavior via video tracking Exploration->Recording Parameters Measure: - Time in light/dark compartments - Number of transitions - Latency to enter dark compartment Recording->Parameters Comparison Compare drug-treated group to vehicle control Parameters->Comparison

Caption: Workflow for the Light-Dark Box (LDB) Test.

Detailed Protocol:

  • Animals: Similar to the EPM test, adult male mice are used.

  • Drug Administration: Test compounds, vehicle, or a positive control like diazepam or bromazepam are administered i.p. 30 minutes prior to the test.

  • Apparatus: The light-dark box consists of two compartments: a large (2/3 of the total area) white, open, and brightly illuminated (e.g., 400 lux) compartment, and a small (1/3 of the total area) black, enclosed, and dark compartment. An opening connects the two compartments.

  • Procedure: Each mouse is placed in the center of the light compartment and allowed to explore the apparatus for 10 minutes. The apparatus is cleaned with 70% ethanol after each trial.

  • Data Collection and Analysis: A video camera records the session. The time spent in each compartment and the number of transitions between compartments are automatically scored. An increase in the time spent in the light compartment and the number of transitions are indicative of anxiolytic effects.

Conclusion and Future Directions

The novel benzodiazepine derivatives presented in this guide demonstrate significant promise as next-generation anxiolytics. Preclinical studies consistently show their efficacy in established animal models of anxiety, with some compounds exhibiting a potentially improved safety profile compared to traditional benzodiazepines. The clinical data for tofisopam further supports the development of atypical benzodiazepines with fewer adverse effects. Further research, including large-scale clinical trials, is warranted to fully elucidate the therapeutic potential and long-term safety of these novel compounds for the treatment of anxiety and related disorders.

References

A Cross-Over Clinical Comparison of Chlordesmethyldiazepam and Lorazepam in the Treatment of Neurotic Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anxiolytic pharmacotherapy, both chlordesmethyldiazepam and lorazepam have demonstrated efficacy. This guide provides a comprehensive cross-over clinical comparison of these two benzodiazepine derivatives, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.

Comparative Efficacy and Pharmacokinetics

A pivotal double-blind, cross-over clinical study involving 20 female inpatients with neurotic anxiety found chlordesmethyldiazepam to be statistically more effective than lorazepam in alleviating symptoms of anxiety.[1] Clinical evaluations in this study were conducted using the Hamilton Anxiety Rating Scale (HAM-A) and the Brief Psychiatric Rating Scale (BPRS).

The pharmacological profiles of the two compounds, while similar in their anxiolytic, anticonvulsive, myorelaxant, and sedative effects, exhibit key differences in their pharmacokinetics which likely contribute to the observed variations in clinical efficacy. Chlordesmethyldiazepam is characterized by a long elimination half-life, whereas lorazepam has a shorter duration of action.[2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for chlordesmethyldiazepam and lorazepam.

Table 1: Pharmacokinetic Properties

ParameterChlordesmethyldiazepamLorazepam
Bioavailability ~77-87% (oral)~85% (oral)
Time to Peak Plasma Concentration 1-2 hours~2 hours
Elimination Half-life 80-115 hours10-20 hours
Metabolism Hepatic; major metabolite is lorazepamHepatic glucuronidation
Protein Binding >90%~85%

Table 2: Pharmacodynamic Profile (based on preclinical studies)

EffectChlordesmethyldiazepam (ED50 in mg/kg, mice)Lorazepam (Comparative Data)
Anticonvulsant Action 0.11Potent anticonvulsant activity
Anxiolytic Activity (MED) 2Effective anxiolytic
Myorelaxant Action 17.5Exhibits muscle relaxant properties
Sedative Effect 34Known sedative effects
Neurotoxic Action (NTD50) 190N/A

Experimental Protocols

Cross-Over Clinical Trial Methodology

The primary clinical evidence for the superior efficacy of chlordesmethyldiazepam over lorazepam in neurotic anxiety comes from a double-blind, cross-over study. The detailed protocol for this study is as follows:

  • Study Design: A double-blind, cross-over design was employed. This design allows each patient to serve as their own control, increasing statistical power and reducing the influence of inter-individual variability.

  • Participants: The study enrolled 20 female inpatients diagnosed with neurotic anxiety.

  • Treatment Protocol:

    • Patients were randomly assigned to one of two treatment sequences:

      • Sequence A: Chlordesmethyldiazepam followed by lorazepam.

      • Sequence B: Lorazepam followed by chlordesmethyldiazepam.

    • Each treatment period lasted for two weeks.

    • A washout period was implemented between the two treatment phases to minimize carry-over effects from the first drug. The exact duration of the washout period was not specified in the available literature but is a critical component of cross-over designs to ensure that the effects of the first treatment have dissipated before the second treatment begins.

  • Dosage: While the specific dosages used in this seminal study are not detailed in the available abstract, typical therapeutic oral dosages for anxiety are:

    • Chlordesmethyldiazepam: 1-2 mg daily.

    • Lorazepam: 2-6 mg daily, often in divided doses.[3]

  • Clinical Assessment:

    • Patient's anxiety levels were evaluated at the beginning of the study, after the first week of each treatment period, and at the end of each two-week treatment period.

    • The assessment tools used were the Hamilton Anxiety Rating Scale (HAM-A) and the Brief Psychiatric Rating Scale (BPRS).

Hamilton Anxiety Rating Scale (HAM-A)

The HAM-A is a widely used, clinician-administered scale to assess the severity of anxiety symptoms. It consists of 14 items, each rated on a 5-point scale (0 = not present, 4 = severe). The items cover both psychic anxiety (e.g., anxious mood, tension, fears) and somatic anxiety (e.g., cardiovascular, respiratory, gastrointestinal symptoms).

Brief Psychiatric Rating Scale (BPRS)

The BPRS, developed by Overall and Gorham, is another clinician-administered scale used to measure the severity of a range of psychiatric symptoms. The 18-item version is commonly used and includes domains such as anxiety, emotional withdrawal, conceptual disorganization, and guilt feelings. Each item is rated on a 7-point scale of severity.

Signaling Pathway and Experimental Workflow

Benzodiazepine Signaling Pathway

Benzodiazepines, including chlordesmethyldiazepam and lorazepam, exert their effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. They bind to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site. The increased GABA binding leads to a more frequent opening of the chloride channel, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.

Benzodiazepine_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolytic Effect Reduced_Excitability->Anxiolysis Leads to GABA GABA GABA->GABA_A Binds Benzodiazepine Chlordesmethyldiazepam or Lorazepam Benzodiazepine->GABA_A Binds (allosteric site) Benzodiazepine->GABA Enhances affinity of

Caption: Benzodiazepine signaling pathway at the GABA-A receptor.

Cross-Over Clinical Trial Workflow

The workflow of a typical two-treatment, two-period cross-over clinical trial, such as the one comparing chlordesmethyldiazepam and lorazepam, is designed to ensure that each participant receives both treatments in a randomized order.

CrossOver_Trial_Workflow cluster_A cluster_B Start Patient Recruitment (Neurotic Anxiety) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA Sequence 1 GroupB Group B Randomization->GroupB Sequence 2 End Final Analysis (Compare Treatments) TreatmentA1 Treatment Period 1: Chlordesmethyldiazepam GroupA->TreatmentA1 WashoutA Washout Period TreatmentA1->WashoutA AssessmentA1 Assessment 1 (HAM-A, BPRS) TreatmentA1->AssessmentA1 TreatmentA2 Treatment Period 2: Lorazepam WashoutA->TreatmentA2 TreatmentA2->End AssessmentA2 Assessment 2 (HAM-A, BPRS) TreatmentA2->AssessmentA2 TreatmentB1 Treatment Period 1: Lorazepam GroupB->TreatmentB1 WashoutB Washout Period TreatmentB1->WashoutB AssessmentB1 Assessment 1 (HAM-A, BPRS) TreatmentB1->AssessmentB1 TreatmentB2 Treatment Period 2: Chlordesmethyldiazepam WashoutB->TreatmentB2 TreatmentB2->End AssessmentB2 Assessment 2 (HAM-A, BPRS) TreatmentB2->AssessmentB2

Caption: Workflow of a two-period cross-over clinical trial.

References

A Comparative Guide to the In Vitro Characterization of Radioiodinatable Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro properties of various radioiodinatable benzodiazepines, tailored for researchers, scientists, and professionals in drug development. The focus is on their binding characteristics and functional activities, supported by experimental data and methodologies.

Introduction

Radioiodinated benzodiazepines are indispensable tools in neuroscience research and nuclear medicine. Their ability to be labeled with iodine isotopes, such as ¹²³I and ¹²⁵I, allows for sensitive and specific detection in various in vitro and in vivo applications, including receptor binding assays, autoradiography, and Single Photon Emission Computed Tomography (SPECT). This guide compares key radioiodinatable benzodiazepines targeting two major receptor systems: the central benzodiazepine receptors on GABA-A channels and the cholecystokinin (CCK) receptors.

I. Radioiodinated Benzodiazepines Targeting GABA-A Receptors

The primary targets for classic benzodiazepines are the GABA-A receptors, ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Radioiodinated ligands for this site are crucial for studying receptor distribution and density.

Comparative Binding Affinities

The following table summarizes the in vitro binding affinities of prominent radioiodinated benzodiazepines and their non-iodinated counterparts for the benzodiazepine binding site on GABA-A receptors.

CompoundRadioligandTissue/Cell LineAssay TypeParameterValue (nM)
2'-Iododiazepam [¹²⁵I]2'-IododiazepamRat Cortical MembranesSaturation BindingKd0.66[1]
2'-Iododiazepam [³H]DiazepamRat Cortical Synaptosomal MembranesCompetitive BindingKiHigher than Diazepam and Flumazenil
Iomazenil [¹²⁵I]IomazenilHuman Brain (postmortem)In vitro SPECT measurements-Consistent with in vivo measurements
Flumazenil [³H]FlumazenilRat Cerebral Cortex Membrane VesiclesInhibition of Binding-Used as a reference for receptor occupancy
Diazepam [³H]DiazepamRat Cortical MembraneCompetitive Binding-Specific binding correlated well with [¹²⁵I]2'-IDZ (r=0.992)[1]
Experimental Protocols

1. Radioligand Binding Assay (for [¹²⁵I]2'-Iododiazepam)

  • Tissue Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).

  • Incubation: A specific concentration of the radioligand ([¹²⁵I]2'-Iododiazepam) is incubated with the membrane preparation in the presence or absence of increasing concentrations of a competing non-labeled ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a saturating ligand (e.g., diazepam). Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed to determine the dissociation constant (Kd) and maximum binding capacity (Bmax). Competitive binding data are analyzed to determine the inhibitory constant (Ki) of the competing ligand.[1]

2. Autoradiography (General Protocol)

  • Tissue Sectioning: Brain tissue is frozen and sliced into thin sections using a cryostat.

  • Incubation: The tissue sections are incubated with a solution containing the radioiodinated benzodiazepine (e.g., [¹²⁵I]Iomazenil).

  • Washing: The sections are washed to remove unbound radioligand.

  • Exposure: The labeled tissue sections are apposed to a phosphor imaging plate or autoradiographic film.

  • Imaging and Analysis: The resulting image shows the distribution and density of the target receptors in the brain tissue.

Visualizations

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_channel Ion Channel receptor α β γ channel Chloride (Cl⁻) Channel receptor->channel Conformational Change GABA GABA GABA->receptor:beta Binds to α/β interface BZD Benzodiazepine (e.g., Iomazenil) BZD->receptor:gamma Binds to α/γ interface Increased Cl⁻ Influx Increased Cl⁻ Influx channel->Increased Cl⁻ Influx Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Cl⁻ Influx->Neuronal Hyperpolarization Leads to Inhibitory Postsynaptic Potential (IPSP) Inhibitory Postsynaptic Potential (IPSP) Neuronal Hyperpolarization->Inhibitory Postsynaptic Potential (IPSP) Generates

Caption: GABA-A receptor signaling pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Tissue Homogenization (e.g., Rat Cortex) B Membrane Preparation A->B C Add Radioligand ([¹²⁵I]Benzodiazepine) B->C E Incubate at Defined Temperature and Time C->E D Add Competing Ligand (Varying Concentrations) D->E F Rapid Filtration E->F G Gamma Counting F->G H Calculate Specific Binding G->H I Determine Kd, Bmax, Ki H->I

Caption: Workflow of a competitive radioligand binding assay.

II. Radioiodinated Benzodiazepines Targeting CCK Receptors

A newer class of radioiodinated benzodiazepines has been developed to target cholecystokinin (CCK) receptors, which are G-protein coupled receptors involved in various physiological processes. These ligands are particularly interesting for their potential in oncology, as CCK receptors are overexpressed in certain tumors.

Comparative Binding and Functional Data

Two novel radioiodinated 1,4-benzodiazepines, a (S)-isomer (Compound 9) and a (R)-isomer (Compound 7), have been characterized as selective antagonists for CCK₁ and CCK₂ receptors, respectively.[2][3][4]

CompoundTarget ReceptorCell LineAssay TypeParameterValue (nM)
[¹²⁵I]Compound 9 (S-isomer) CCK₁CHO-CCK₁Receptor BindingIC₅₀1.1 ± 0.2
[¹²⁵I]Compound 9 (S-isomer) CCK₂CHO-CCK₂Receptor BindingIC₅₀140 ± 20
[¹²⁵I]Compound 7 (R-isomer) CCK₁CHO-CCK₁Receptor BindingIC₅₀230 ± 40
[¹²⁵I]Compound 7 (R-isomer) CCK₂CHO-CCK₂Receptor BindingIC₅₀2.1 ± 0.3
[¹²⁵I]Compound 9 (S-isomer) CCK₁CHO-CCK₁Calcium MobilizationIC₅₀2.0 ± 0.4
[¹²⁵I]Compound 7 (R-isomer) CCK₂CHO-CCK₂Calcium MobilizationIC₅₀2.5 ± 0.5

Data extracted from a study on novel radioiodinated 1,4-benzodiazepines.[2][3][4]

Experimental Protocols

1. Receptor Binding Assay (for CCK Receptor Ligands)

  • Cell Culture and Membrane Preparation: CHO cells stably expressing either human CCK₁ or CCK₂ receptors are cultured and harvested. Membranes are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a radiolabeled CCK agonist (e.g., ¹²⁵I-CCK) and increasing concentrations of the test compounds (Compound 7 or 9).

  • Separation and Detection: Similar to the GABA-A binding assay, bound and free radioligands are separated by filtration, and radioactivity is measured.

  • Data Analysis: IC₅₀ values are determined from the competition binding curves.

2. Calcium Mobilization Assay

  • Cell Loading: CHO-CCK₁ or CHO-CCK₂ cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Stimulation: Cells are first incubated with the benzodiazepine antagonist (Compound 7 or 9) and then stimulated with a CCK agonist (e.g., CCK-8).

  • Measurement: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and IC₅₀ values are calculated.

Visualizations

Logical_Comparison cluster_gaba GABA-A Receptor Ligands cluster_cck CCK Receptor Ligands cluster_properties Key Properties Iomazenil Iomazenil (Antagonist/Partial Inverse Agonist) HighAffinity High Binding Affinity Iomazenil->HighAffinity InVitroImaging In Vitro Imaging (Autoradiography) Iomazenil->InVitroImaging FunctionalAssay Functional Characterization Iomazenil->FunctionalAssay Iododiazepam Iododiazepam (Agonist) Iododiazepam->HighAffinity Iododiazepam->InVitroImaging Iododiazepam->FunctionalAssay Compound9 Compound 9 (CCK₁ Selective Antagonist) Compound9->HighAffinity Compound9->InVitroImaging Compound9->FunctionalAssay TumorTargeting Potential for Tumor Targeting Compound9->TumorTargeting Compound7 Compound 7 (CCK₂ Selective Antagonist) Compound7->HighAffinity Compound7->InVitroImaging Compound7->FunctionalAssay Compound7->TumorTargeting

Caption: Comparison of radioiodinated benzodiazepines.

Conclusion

The in vitro characterization of radioiodinatable benzodiazepines reveals a diverse set of tools for neuroreceptor research. For the GABA-A receptor, ligands like [¹²⁵I]Iomazenil and [¹²⁵I]2'-Iododiazepam continue to be valuable for their high affinity and utility in binding and autoradiography studies. The development of novel benzodiazepine structures targeting other receptors, such as the CCK receptors, opens up new avenues for research, particularly in oncology. The choice of a specific radioiodinated benzodiazepine will depend on the target receptor system and the experimental application. This guide provides a foundational comparison to aid in the selection and application of these powerful research tools.

References

A Comparative Analysis of the Anticonvulsant Properties of 3-Alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticonvulsant properties of a specific subclass of 1,4-benzodiazepines: the 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and comparative efficacy of these compounds, supported by experimental data from preclinical screening models.

Introduction: The Enduring Relevance of Benzodiazepines in Epilepsy Treatment

Benzodiazepines (BZDs) are a cornerstone in the management of epilepsy and other seizure disorders.[1] Their therapeutic effects, which include anticonvulsant, anxiolytic, sedative, and muscle relaxant properties, stem from their ability to modulate the major inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] The core chemical structure of BZDs features a benzene ring fused to a seven-membered diazepine ring.[3] The 1,4-benzodiazepine scaffold, in particular, has proven to be a fertile ground for medicinal chemists, allowing for substitutions at various positions to fine-tune pharmacological activity and mitigate side effects.

This guide focuses on a promising series of derivatives: the 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. By introducing an alkoxy group at the 3-position, researchers have sought to enhance anticonvulsant potency and explore novel structure-activity relationships (SAR). We will objectively compare the performance of several of these analogs, providing the supporting experimental data that underpins their potential as next-generation antiepileptic drugs.

Mechanism of Action: Enhancing GABAergic Inhibition

The anticonvulsant effects of benzodiazepines are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[2][4]

Pillar of Expertise: Causality in BZD Action It is crucial to understand that benzodiazepines do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators.[5][6] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine receptor (BZR).[4][5] This binding event induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site.[4][5] The result is an increased frequency of chloride channel opening, leading to an influx of chloride ions into the neuron.[2][4] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability throughout the CNS.[2] This enhanced inhibition is the fundamental mechanism behind the anticonvulsant properties of benzodiazepines.

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor-Chloride Channel Complex cluster_action Mechanism of Action GABA_Site GABA Binding Site Cl_Channel Chloride (Cl-) Channel (Closed) GABA_Site->Cl_Channel Increases frequency of channel opening BZD_Site Benzodiazepine Binding Site (BZR) BZD_Site->GABA_Site Allosteric Modulation GABA GABA GABA->GABA_Site Binds with increased affinity BZD 3-Alkoxy-BZD BZD->BZD_Site Binds to BZR Cl_ion Cl_ion->Cl_Channel Influx

Caption: Mechanism of 3-Alkoxy-BZD action on the GABA-A receptor.

Synthesis of 3-Alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones

The synthesis of 3-substituted 1,4-benzodiazepin-2-ones can be achieved through various routes. A common and effective method involves the alkylation of a benzodiazepine enolate.[7][8][9] This approach allows for the introduction of diverse substituents at the 3-position.

A general synthetic pathway begins with a suitable 2-aminobenzophenone, which undergoes a series of reactions including treatment with bromoacetyl bromide, amination, and cyclization to form the core 1,4-benzodiazepine-2-one structure.[8] The introduction of the alkoxy group at the 3-position is then typically achieved by reacting the 3-hydroxy precursor with an appropriate alkyl halide in the presence of a base. A study by Pavlovsky et al. successfully synthesized a series of novel 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones for biological evaluation.[10]

Comparative Anticonvulsant Efficacy: A Data-Driven Analysis

The true measure of a potential anticonvulsant lies in its in vivo efficacy and safety profile. The primary methods for preclinical screening are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread.[11][12] The scPTZ test, on the other hand, is used to identify compounds that can raise the seizure threshold and is considered a model for clonic, forebrain seizures.[13][14]

A study on a series of synthesized 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones revealed significant anticonvulsant activity.[10][15] The data from these preclinical trials provide a basis for a direct comparison of these novel compounds.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of several 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives, as determined by the corazole (pentylenetetrazole) antagonism test. The doses provided are those that protect against clonic-tonic convulsions (DCTC) and tonic extension (DTE).

Compound IDR (3-alkoxy group)R' (5-aryl group)Anticonvulsant Activity (mg/kg, peroral)
VIII CyclopropylmethyloxyPhenylDCTC: 0.5, DTE: 0.5
V MethoxyPhenylDCTC: 50, DTE: >50
VI EthoxyPhenylDCTC: 10, DTE: 10
VII n-PropoxyPhenylDCTC: 5, DTE: 5
IX 2-HydroxyethoxyPhenylDCTC: 50, DTE: >50
X 2-MethoxyethoxyPhenylDCTC: 50, DTE: >50
XI Methoxy2'-ChlorophenylDCTC: >50, DTE: >50
XII Ethoxy2'-ChlorophenylDCTC: 50, DTE: >50
XIII n-Propoxy2'-ChlorophenylDCTC: 25, DTE: 25
XIV Cyclopropylmethyloxy2'-ChlorophenylDCTC: 10, DTE: 10
XV 2-Hydroxyethoxy2'-ChlorophenylDCTC: >50, DTE: >50
XVI 2-Methoxyethoxy2'-ChlorophenylDCTC: >50, DTE: >50
II (Reference) Hydroxy2'-ChlorophenylDCTC: 0.5, DTE: 0.5
(Data synthesized from Pavlovsky et al., 2012)[10][15]
Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships:

  • Potency of the 3-Cyclopropylmethyloxy Group: Compound VIII , the 7-bromo-5-phenyl-3-cyclopropylmethyloxy derivative, demonstrated the highest anticonvulsant activity among the synthesized compounds, with an efficacy comparable to the reference compound.[10][15] This suggests that the cyclopropylmethyloxy moiety at the 3-position is highly favorable for anticonvulsant action.

  • Influence of the 5-Aryl Substituent: A clear trend emerges when comparing the 5-phenyl derivatives (V-X) with their 5-(2'-chloro)phenyl counterparts (XI-XVI). The 3-alkoxy-5-phenyl derivatives consistently exhibit higher anticonvulsant activity.[10] The introduction of a chlorine atom at the ortho position of the 5-phenyl ring appears to decrease anticonvulsant potency in this series.[10][15]

  • Effect of the Alkoxy Chain: Among the simple alkoxy groups (methoxy, ethoxy, n-propoxy), there is an observable increase in potency with increasing chain length from methoxy to n-propoxy in the 5-phenyl series. However, the introduction of a hydrophilic hydroxyl or methoxy group on the ethoxy chain (compounds IX, X, XV, XVI) leads to a significant reduction in activity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of anticonvulsant screening, standardized and well-validated protocols are essential. Below are detailed methodologies for the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests.

Maximal Electroshock (MES) Test Protocol

This test is predictive of efficacy against generalized tonic-clonic seizures.[11][16] Its primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11][17]

Methodology:

  • Animal Preparation:

    • Species: Male ICR-CD-1 or CF-1 mice are commonly used.[16][18]

    • Acclimation: Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing, with ad libitum access to food and water.[16]

  • Compound Administration:

    • The test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses to different groups of animals.

    • A vehicle control group receives the vehicle alone.

    • The test is conducted at the predetermined time of peak effect (TPE) of the compound.[11]

  • Seizure Induction:

    • Apparatus: An electroconvulsive shock generator with corneal electrodes is used.[16][17]

    • Anesthesia: A drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the animal's corneas to minimize discomfort.[11][17]

    • Stimulation: A 60 Hz alternating current (typically 50 mA for mice) is delivered for a short duration (0.2 seconds) through the corneal electrodes.[11][18]

  • Observation and Endpoint:

    • The animal is immediately observed for the presence or absence of a tonic hindlimb extension.

    • Protection is defined as the abolition of this response.[11]

  • Data Analysis:

    • The number of protected animals in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[11]

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

This test identifies compounds that elevate the seizure threshold.[13]

Methodology:

  • Animal Preparation:

    • Similar to the MES test, with appropriate acclimation.

  • Compound Administration:

    • The test compound or vehicle is administered at the appropriate pre-treatment time.

  • Chemoconvulsant Administration:

    • Pentylenetetrazole (PTZ) is administered subcutaneously at a pre-determined convulsive dose (e.g., 85 mg/kg for CF-1 mice).[13] The injection is given into a loose fold of skin on the midline of the neck.[13]

  • Observation and Endpoint:

    • Animals are placed in individual observation cages.[13]

    • They are observed for a period of 30 minutes for the presence or absence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[13]

    • An animal is considered protected if it does not exhibit this clonic seizure.[13]

  • Data Analysis:

    • The number of protected animals is recorded for each dose group, and the ED50 is calculated.[13]

Anticonvulsant_Screening_Workflow cluster_setup Experimental Setup cluster_mes MES Test cluster_scptz scPTZ Test cluster_analysis Data Analysis Animal_Prep Animal Acclimation (Mice/Rats) Dosing Compound Administration (Test Groups + Vehicle Control) Animal_Prep->Dosing Weigh & Group MES_Stim Electrical Stimulation (Corneal Electrodes, 50mA, 0.2s) Dosing->MES_Stim At Time of Peak Effect scPTZ_Admin Subcutaneous PTZ Injection (Chemoconvulsant) Dosing->scPTZ_Admin At Time of Peak Effect MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_End Endpoint: Abolition of Extension MES_Obs->MES_End ED50_Calc Calculate ED50 (Dose protecting 50% of animals) MES_End->ED50_Calc scPTZ_Obs Observe for Clonic Seizure (30 min) scPTZ_Admin->scPTZ_Obs scPTZ_End Endpoint: Absence of Clonus scPTZ_Obs->scPTZ_End scPTZ_End->ED50_Calc

References

A Researcher's Guide to Evaluating CCK1 Receptor Selectivity of 3-Anilinobenzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of cholecystokinin (CCK) receptor pharmacology, establishing the selectivity of novel compounds is a critical step. This guide provides an in-depth, technically-focused comparison of methodologies for evaluating the CCK1 receptor (CCK1R) selectivity of 3-anilinobenzodiazepines, a promising class of small molecule antagonists. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights gleaned from extensive field experience to ensure robust and reliable data generation.

The CCK system, with its two primary receptor subtypes, CCK1R and CCK2R, plays a crucial role in regulating a host of physiological processes, from gastrointestinal motility and satiety to anxiety and nociception.[1] The distinct, and sometimes opposing, functions mediated by these receptors underscore the necessity of developing subtype-selective ligands to achieve targeted therapeutic effects and minimize off-target side effects. 3-Anilinobenzodiazepines have emerged as a privileged scaffold for potent and selective CCK1R antagonism, demanding rigorous and multifaceted evaluation to fully characterize their pharmacological profile.

The Foundation of Selectivity Profiling: Binding Affinity Assays

The initial and most fundamental assessment of receptor selectivity is the determination of binding affinity. This is typically achieved through competitive radioligand binding assays, which quantify the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Causality in Experimental Design:

The choice of radioligand and cellular background is paramount for generating meaningful data. For CCK1R, [3H]devazepide or [125I]CCK-8 are commonly employed radioligands due to their high affinity and selectivity.[2] Conversely, for CCK2R, [3H]L-365,260 or radiolabeled gastrin analogues are preferred.[3][4] It is crucial to use cell lines, such as CHO or HEK293, that stably express high levels of either the human CCK1R or CCK2R, to ensure a sufficient signal-to-noise ratio and to avoid confounding effects from endogenous receptors.[2]

Step-by-Step Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing either human CCK1R or CCK2R to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]devazepide for CCK1R) to each well.

    • Add increasing concentrations of the 3-anilinobenzodiazepine test compound.

    • For determining non-specific binding, add a high concentration of a known non-radiolabeled antagonist (e.g., devazepide for CCK1R).

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation: Binding Affinities of Representative 3-Anilinobenzodiazepines
CompoundCCK1R Ki (nM)CCK2R Ki (nM)Selectivity (CCK2R Ki / CCK1R Ki)
Devazepide (L-364,718)~1>1000>1000
Lorglumide~150>10000>67
Test Compound A Experimental ValueExperimental ValueCalculated Value
Test Compound B Experimental ValueExperimental ValueCalculated Value

Note: Devazepide and Lorglumide are well-characterized CCK1R antagonists included for comparative purposes.[4]

Beyond Binding: Functional Assays for Determining Antagonist Potency

While binding assays are essential, they do not provide information about the functional consequences of ligand-receptor interactions. Functional assays are therefore critical to confirm that a compound acts as an antagonist and to quantify its potency (typically as an IC50 or Kb value).

Causality in Experimental Design:

CCK1R is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.[5][6] This provides a robust and high-throughput-compatible readout for functional activity.[5] The choice of agonist is also important; the endogenous ligand, sulfated cholecystokinin octapeptide (CCK-8), is the gold standard.[7] The assay should be designed to measure the ability of the 3-anilinobenzodiazepine to inhibit the calcium influx induced by a submaximal concentration (e.g., EC80) of CCK-8.

Step-by-Step Protocol: Calcium Flux Functional Assay
  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing either human CCK1R or CCK2R in black-walled, clear-bottom 96-well plates and grow to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Functional Assay:

    • Wash the cells to remove excess dye.

    • Add increasing concentrations of the 3-anilinobenzodiazepine test compound and incubate for a sufficient time to allow for receptor binding.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate the measurement of fluorescence and, after establishing a stable baseline, add a pre-determined concentration (e.g., EC80) of CCK-8 to all wells (except for negative controls).

    • Continue to measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the CCK-8-induced response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Data Presentation: Functional Potencies of Representative 3-Anilinobenzodiazepines
CompoundCCK1R IC50 (nM)CCK2R IC50 (nM)Functional Selectivity (CCK2R IC50 / CCK1R IC50)
Devazepide (L-364,718)~5>10000>2000
Lorglumide~200>20000>100
Test Compound A Experimental ValueExperimental ValueCalculated Value
Test Compound B Experimental ValueExperimental ValueCalculated Value

In Vivo Validation: The Ultimate Test of Selectivity

While in vitro assays provide crucial data on molecular interactions, in vivo studies are necessary to confirm that the observed selectivity translates to a physiological setting.[8] These studies can also provide valuable information on pharmacokinetics and pharmacodynamics.

Causality in Experimental Design:

A common in vivo model for assessing CCK1R antagonism is the inhibition of CCK-8-induced effects on gastrointestinal function, such as delayed gastric emptying or inhibition of food intake.[9] For example, CCK-8 administration in rodents potently inhibits gastric emptying, an effect that can be reversed by a CCK1R antagonist.[9] The selectivity of the antagonist can be further confirmed by its inability to block the effects of a CCK2R-selective agonist.

Step-by-Step Protocol: Inhibition of CCK-8-Induced Delay in Gastric Emptying in Rats
  • Animal Preparation:

    • Fast male Sprague-Dawley rats overnight but allow free access to water.

    • Administer the 3-anilinobenzodiazepine test compound or vehicle via the desired route (e.g., oral gavage).

  • Experimental Procedure:

    • After a predetermined pretreatment time, administer CCK-8 or saline intraperitoneally.

    • Immediately following the CCK-8 or saline injection, administer a non-absorbable, colored marker (e.g., phenol red) orally.

    • After a set time (e.g., 20 minutes), euthanize the animals.

    • Surgically isolate the stomach and measure the amount of the colored marker remaining.

  • Data Analysis:

    • Calculate the percentage of gastric emptying for each animal.

    • Compare the gastric emptying in the group treated with the test compound and CCK-8 to the group treated with vehicle and CCK-8.

    • Determine the dose of the 3-anilinobenzodiazepine required to significantly reverse the CCK-8-induced delay in gastric emptying.

Conclusion and Future Directions

The comprehensive evaluation of CCK1R selectivity for 3-anilinobenzodiazepines requires a multi-tiered approach, beginning with robust in vitro binding and functional assays and culminating in in vivo validation. By carefully considering the rationale behind each experimental choice and adhering to rigorous protocols, researchers can confidently characterize the pharmacological profile of their compounds. The structure-activity relationships derived from these studies will be instrumental in the design of next-generation 3-anilinobenzodiazepines with enhanced potency, selectivity, and pharmacokinetic properties, ultimately paving the way for novel therapeutics targeting the CCK system.[10][11][12][13][14]

References

Comparative Pharmacological Profile of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the psychotropic, motor, and anticonvulsant activities of novel 4-N-alkylamino, nitro, and amino derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one reveals a distinct pharmacological profile characterized by high toxicity and limited in vivo central nervous system (CNS) activity compared to classic benzodiazepines such as chlordiazepoxide and diazepam.

This guide presents a comparative overview of the pharmacological activities of a series of synthesized 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one derivatives. The analysis is based on a pivotal study by Bagolini et al. (1978), which evaluated these compounds for their psychotropic effects in mice.[1] While these derivatives share a core structural similarity with clinically used benzodiazepines, their pharmacological profiles diverge significantly, highlighting critical structure-activity relationships.

In Vivo Pharmacological Activity

The synthesized derivatives were subjected to a battery of in vivo tests in mice to assess their potential as tranquilizers, their effects on motor function, and their anticonvulsant properties. The results are summarized below, with comparisons to the well-established benzodiazepines, chlordiazepoxide and diazepam.

Psychotropic and Motor Activity

The primary investigation into the psychotropic effects of the 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one derivatives revealed a notable lack of tranquilizing activity. Furthermore, these compounds demonstrated little to no effect on motor coordination and general motor activity. This is in stark contrast to chlordiazepoxide and diazepam, which are known for their sedative and muscle relaxant properties. A significant finding was the high toxicity associated with the novel derivatives, which likely limited the doses that could be tested for pharmacological effects.[1]

Anticonvulsant Activity

In the maximal electroshock seizure (MES) test, a standard screening method for anticonvulsant drugs, the derivatives showed minimal to no protective effect. This suggests that these compounds are unlikely to be effective against generalized tonic-clonic seizures.[1]

Table 1: Summary of In Vivo Pharmacological Data

Compound ClassTranquilizing ActivityEffect on Motor CoordinationEffect on Motor ActivityAnticonvulsant Activity (MES)Toxicity
1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one derivativesDevoidLittle to no effectLittle to no effectLittle to no effectHigh
Chlordiazepoxide (Reference)PresentImpairmentDecreaseActiveLower
Diazepam (Reference)PresentImpairmentDecreaseActiveLower

Data summarized from Bagolini et al. (1978).[1]

In Vitro Pharmacological Properties

Structure-Activity Relationship

The stark differences in the pharmacological profiles between the 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one derivatives and classic benzodiazepines underscore the critical role of specific structural features for in vivo CNS activity. The modifications at the 4-position with N-alkylamino groups, as well as the introduction of nitro and amino moieties, appear to be detrimental to the tranquilizing, motor-impairing, and anticonvulsant effects typically associated with the benzodiazepine scaffold, while significantly increasing toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the pharmacological activities of benzodiazepine derivatives.

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

Protocol:

  • Animal Model: Male mice are typically used.

  • Route of Administration: The test compounds are administered intraperitoneally (i.p.).

  • Dose Range Finding: A preliminary experiment is conducted with a small number of animals to determine the approximate range of lethal doses.

  • Main Study: Several groups of animals (typically 6-10 per group) are administered different doses of the compound, with the doses spaced geometrically.

  • Observation Period: The animals are observed for mortality and clinical signs of toxicity for a period of 24 to 72 hours.

  • LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using statistical methods such as the probit analysis.

Motor Coordination - Rotarod Test

The rotarod test is used to assess motor coordination and balance.

Protocol:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Animal Model: Male mice are trained to stay on the rotating rod.

  • Training: Mice are placed on the rod rotating at a low speed (e.g., 5 rpm) for a set period (e.g., 2-5 minutes) for 2-3 trials before drug administration.

  • Drug Administration: The test compound or vehicle is administered (e.g., i.p.), and the test is conducted at the time of expected peak effect.

  • Testing: The mice are placed on the rod, which is then accelerated (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded.

  • Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination.

Spontaneous Motor Activity - Open Field Test

The open field test is used to evaluate general locomotor activity and anxiety-like behavior.

Protocol:

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams or video tracking).

  • Animal Model: Male mice.

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Testing: Each mouse is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 5-15 minutes).

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled, number of line crossings.

    • Vertical Activity: Number of rearings.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

  • Data Analysis: A significant decrease in horizontal and vertical activity compared to the vehicle group suggests sedative effects.

Anticonvulsant Activity - Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Male mice.

  • Apparatus: A shock generator with corneal electrodes.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.

  • Procedure:

    • A drop of saline or electrode gel is applied to the animal's corneas to ensure good electrical contact.

    • An electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) is delivered through the corneal electrodes.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result. The dose that protects 50% of the animals (ED50) is often calculated.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_in_vivo In Vivo Evaluation (Mice) cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one Derivatives toxicity Acute Toxicity (LD50) synthesis->toxicity motor_coordination Motor Coordination (Rotarod) synthesis->motor_coordination motor_activity Motor Activity (Open Field) synthesis->motor_activity anticonvulsant Anticonvulsant (MES) synthesis->anticonvulsant in_vitro In Vitro Assays (e.g., Receptor Binding) synthesis->in_vitro comparison Comparison with Diazepam & Chlordiazepoxide toxicity->comparison motor_coordination->comparison motor_activity->comparison anticonvulsant->comparison in_vitro->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar gabaa_receptor_pathway cluster_receptor GABA-A Receptor Complex gaba_site GABA Binding Site ion_channel Chloride Ion Channel gaba_site->ion_channel Opens Channel bzd_site Benzodiazepine Binding Site bzd_site->ion_channel Potentiates GABA Effect (Increases opening frequency) hyperpolarization Neuronal Hyperpolarization ion_channel->hyperpolarization Cl- Influx gaba GABA gaba->gaba_site bzd Benzodiazepine bzd->bzd_site cns_depression CNS Depression (Anxiolysis, Sedation, Anticonvulsant) hyperpolarization->cns_depression

References

Assessing the Antidepressant Potential of CCK1 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cholecystokinin (CCK) system, particularly its receptors, has emerged as a potential target for novel antidepressant therapies. While the role of the CCK2 (CCKB) receptor in anxiety and depression has been more extensively studied, the therapeutic potential of targeting the CCK1 (CCKA) receptor remains an area of conflicting findings and active investigation. This guide provides a comprehensive comparison of the available experimental data on the antidepressant effects of CCK1 receptor ligands in established behavioral assays, offering insights into their potential and the current state of research.

Introduction to CCK1 Receptors and Mood Regulation

The CCK1 receptor is a G protein-coupled receptor predominantly found in the gastrointestinal tract, where it regulates functions like gallbladder contraction and pancreatic secretion.[1][2] However, CCK1 receptors are also present in the central nervous system, including areas implicated in mood and emotional processing. The endogenous ligand, cholecystokinin, is a neuropeptide that plays a role in a variety of physiological processes, including anxiety, satiety, and nociception.[2]

While some studies suggest that antagonizing the CCK1 receptor could have anxiolytic effects, the evidence for a direct antidepressant effect is less clear and, in some cases, contradictory. This guide will delve into the experimental findings to provide a clearer picture.

Comparative Efficacy of CCK1 Receptor Antagonists in Behavioral Assays

Direct comparative studies of equipotent CCK1 receptor antagonists for their antidepressant effects are limited in the published literature. The majority of research has focused on the CCK1 receptor antagonist devazepide .

Table 1: Summary of Behavioral Effects of the CCK1 Receptor Antagonist Devazepide

Behavioral AssaySpeciesDose RangeObserved EffectReference
Forced Swim TestMiceNot specifiedNo significant decrease in immobility[3]
Forced Swim Test (retention of immobility)RatsNot specifiedDecreased duration of acquired immobility[4]
Black/White Exploration TestMice5 µg/kgAnxiolytic-like profile[5]
Free Exploration BoxRats10 µg/kg and 1.0 mg/kgNo effect on exploratory behavior[6]

Key Findings and Inconsistencies:

  • One study reported that devazepide did not elicit an antidepressant-type response in the mouse forced swim test, in contrast to the CCK2 receptor antagonist L-365,260, which did.[3]

  • However, another study using a modified forced swim protocol in rats found that devazepide, administered before the initial conditioning swim, decreased the duration of immobility in a subsequent test 24 hours later. This suggests a role for CCK1 receptors in the behavioral adaptation to stress.[4]

  • In models of anxiety, devazepide has shown a more consistent anxiolytic-like profile, particularly in the black/white exploration test in mice.[5]

  • It is important to note that the antidepressant-like effects of CCK receptor antagonists may also involve interactions with other neurotransmitter systems, such as the opioid system.[7]

Due to the lack of sufficient and consistent data for a range of equipotent CCK1 ligands, a direct comparison of their antidepressant efficacy is not currently feasible. The conflicting results for devazepide highlight the need for further research to clarify the role of CCK1 receptors in depression.

Experimental Protocols

To aid in the interpretation of the presented data and to facilitate future research, detailed methodologies for the key behavioral assays are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs.[8] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments have been shown to reduce the duration of this immobility.

Protocol:

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.

  • Procedure:

    • Pre-test session (optional but common): On the first day, the animal is placed in the cylinder for a 15-minute habituation session. This is done to ensure a stable baseline of immobility on the test day.

    • Test session: 24 hours after the pre-test, the animal is again placed in the water for a 5-6 minute session. The session is typically video-recorded for later analysis.

  • Data Analysis: The duration of immobility (defined as the time the animal spends floating with only minor movements to keep its head above water) is scored during the final 4 minutes of the test session. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is another common behavioral despair model used for screening antidepressants. It measures the immobility of a mouse when suspended by its tail.

Protocol:

  • Apparatus: A suspension box or a horizontal bar is used from which the mouse can be suspended. The area should be visually isolated for each animal being tested.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by the tape from the bar, ensuring it cannot escape or hold onto any surfaces.

    • The test duration is typically 6 minutes, and the entire session is recorded.

  • Data Analysis: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Visualization of Signaling Pathways and Experimental Workflows

CCK1 Receptor Signaling Pathway

The CCK1 receptor is a Gq protein-coupled receptor. Upon binding of CCK, the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[9][10][11]

CCK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C DAG->PKC Activates Ca->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets CCK Cholecystokinin (CCK) CCK->CCK1R Binds Antidepressant_Assay_Workflow cluster_preparation Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis AnimalAcclimatization Animal Acclimatization DrugAdmin Compound Administration AnimalAcclimatization->DrugAdmin DrugPreparation Compound/Vehicle Preparation DrugPreparation->DrugAdmin FST Forced Swim Test (FST) DrugAdmin->FST TST Tail Suspension Test (TST) DrugAdmin->TST DataCollection Video Recording & Scoring FST->DataCollection TST->DataCollection Stats Statistical Analysis DataCollection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

A Comparative Analysis of Side-Effect Profiles: Traditional vs. Novel Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side-effect profiles of traditional and novel benzodiazepines, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these classes of therapeutic agents.

Executive Summary

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABAA receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] While effective, their use is associated with a range of side effects. Traditional benzodiazepines, such as diazepam, lorazepam, and alprazolam, have well-documented adverse effect profiles.[3][4] Novel benzodiazepines, including remimazolam and clobazam, have been developed with the aim of improving safety and tolerability. This guide compares the side-effect profiles of these agents, drawing on data from clinical trials and pharmacovigilance studies.

Data Presentation: Side-Effect Profile Comparison

The following table summarizes the incidence of common adverse events associated with selected traditional and novel benzodiazepines. Data is compiled from various clinical trials and user reviews. It is important to note that direct head-to-head comparative trial data for all listed side effects across all compounds is limited.

Adverse EventDiazepamLorazepamAlprazolamRemimazolamClobazam
Sedation/Drowsiness High[4]High[4]High[5]High (dose-dependent)[6]High (up to 32%)[1]
Cognitive Impairment Significant[7]Significant[7]Significant[3]Less than traditional agents[6]Present, but less than diazepam[1]
Dizziness Common[4]Common[4]CommonLess than propofol[8]Common[1]
Ataxia (Loss of Balance) Common[9]CommonCommonNot frequently reportedCommon[1]
Respiratory Depression Risk, especially with opioids[1]Risk, especially with opioidsRisk, especially with opioidsLower than propofol[8]Risk, especially with opioids[1]
Hypotension PossiblePossiblePossibleLower than propofol[8]Possible[1]
Dependence/Withdrawal High risk[3]High risk[3]High risk[3]Potential, but shorter-actingHigh risk[7]
Amnesia CommonCommon[9]CommonPossibleCommon[1]
Nausea/Vomiting Less commonCommon[4]Less commonSimilar to propofol[8]Common[1]
Injection Site Pain N/A (oral)N/A (oral)N/A (oral)Significantly less than propofol[8]N/A (oral)

Experimental Protocols

Assessment of Sedation: Bispectral Index (BIS) Monitoring

Objective: To objectively measure the level of sedation induced by a benzodiazepine.

Methodology:

  • Electrode Placement: Four electrodes are applied to the patient's forehead after cleaning the skin with an alcohol swab.[10]

  • Signal Acquisition: The BIS monitor records electroencephalogram (EEG) signals from the frontal cortex.[10]

  • Algorithm Processing: A proprietary algorithm analyzes the EEG data, considering factors like frequency, amplitude, and coherence to generate a dimensionless number between 0 (cortical electrical silence) and 100 (fully awake).[11]

  • Data Interpretation:

    • 100: Awake and alert

    • 80-100: Light to moderate sedation

    • 60-80: General anesthesia

    • 40-60: Deep hypnotic state

    • <40: Burst suppression

  • Monitoring: BIS values are continuously monitored and recorded throughout the study period to assess the onset, depth, and duration of sedation.[12]

Considerations: BIS monitoring is a valuable tool for assessing the hypnotic component of anesthesia but may be less reliable for predicting patient movement in response to stimuli and can be influenced by certain drugs like ketamine and nitrous oxide.[11]

Assessment of Cognitive Impairment: Digit Symbol Substitution Test (DSST)

Objective: To assess psychomotor performance and cognitive function, including processing speed, attention, and executive function.

Methodology:

  • Test Materials: A standardized paper-and-pencil or computerized version of the DSST is used. The test presents a key with nine number-symbol pairings and a series of numbers, each with a blank space below it.[13][14]

  • Instructions to Participant: The participant is instructed to fill in the blank spaces with the corresponding symbol from the key as quickly and accurately as possible within a set time limit (typically 90 or 120 seconds).[14]

  • Scoring: The score is the total number of correct symbols filled in within the time limit.[13]

  • Administration: The test is administered at baseline (before drug administration) and at specified time points after drug administration to measure changes in cognitive performance.

Considerations: The DSST is highly sensitive to cognitive dysfunction but has low specificity, meaning it can detect impairment but not the specific cognitive domain affected.[14] Practice effects can occur with repeated testing.[15]

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_neurotransmitter->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- influx Benzodiazepine Benzodiazepine Benzodiazepine->Benzodiazepine_Site Binds

Caption: GABA-A receptor signaling pathway and the modulatory effect of benzodiazepines.

Experimental Workflow for a Comparative Clinical Trial

Clinical_Trial_Workflow Start Study Start Screening Participant Screening (Inclusion/Exclusion Criteria) Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (Traditional BZD, e.g., Diazepam) Randomization->Group_A Group_B Group B (Novel BZD, e.g., Remimazolam) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Baseline_Assessment Baseline Assessment (BIS, DSST, Vital Signs) Group_A->Baseline_Assessment Group_B->Baseline_Assessment Group_C->Baseline_Assessment Drug_Administration Drug Administration Baseline_Assessment->Drug_Administration Post_Dose_Assessments Post-Dose Assessments (Multiple Time Points) - BIS Monitoring - DSST - Adverse Event Reporting Drug_Administration->Post_Dose_Assessments Data_Analysis Data Analysis (Statistical Comparison of Side Effects) Post_Dose_Assessments->Data_Analysis End Study End Data_Analysis->End

Caption: A typical experimental workflow for a randomized, placebo-controlled clinical trial.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS No. 103343-47-1). As a crucial intermediate in the synthesis of novel therapeutic agents, particularly anxiolytics and sedatives, its proper handling and disposal are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound. It moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step.

Hazard Assessment and Regulatory Imperative

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its classification as a benzodiazepine derivative mandates that it be treated as a potentially hazardous pharmaceutical waste.[2] Benzodiazepines as a class can be toxic if swallowed or in contact with skin and may pose reproductive health risks.[3][4][5]

The disposal of such compounds is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Furthermore, due to its pharmacological activity and structural similarity to controlled substances like Diazepam, it must be handled in a manner that prevents diversion.[2] Therefore, all waste containing this compound must be managed as regulated hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash .[6][7]

Core Principles of Disposal

Effective waste management begins long before a container is full. Adherence to these core principles minimizes risk and ensures a compliant disposal process.

  • Waste Minimization : The most effective disposal strategy is to generate less waste. This can be achieved by ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and sharing surplus chemicals with other labs when appropriate.[8]

  • Segregation : Never mix incompatible waste streams. Improper segregation can lead to dangerous chemical reactions. For this compound, waste should be segregated based on its physical state (solid vs. liquid) and solvent composition. Keep acids and bases separate, and do not mix oxidizers with organic materials.[9][10]

  • Containerization : All hazardous waste must be stored in appropriate, compatible containers that are in good condition and have a secure, screw-top cap.[10] Containers should only be filled to about 90% capacity to allow for expansion and prevent spills.[10]

  • Labeling : Every waste container must be clearly labeled the moment the first drop of waste is added. The label must include the words "Hazardous Waste," the full chemical name of all contents (no abbreviations), the approximate percentage of each component, and relevant hazard pictograms.[8][9]

  • Accumulation : Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][10] Do not move waste between different laboratories for consolidation.

Table 1: Waste Segregation Guidelines
Waste Type Description Appropriate Container Key Incompatibilities to Avoid
Solid Waste Pure compound, contaminated gloves, weigh boats, paper towels, pipette tips.Labeled, plastic-lined, puncture-resistant container.Do not mix with liquid waste.
Non-Halogenated Organic Liquid Waste Compound dissolved in solvents like ethanol, acetone, or ethyl acetate.Labeled, chemically-resistant solvent bottle (e.g., HDPE or glass).Strong acids, strong bases, oxidizers.[10]
Aqueous Liquid Waste Compound dissolved in aqueous buffers.Labeled, chemically-resistant bottle (e.g., HDPE or glass).Strong acids, cyanides, sulfides.[10]
Empty Containers The original bottle that held the pure compound.N/A (See Protocol 4 for decontamination).N/A

Step-by-Step Disposal Protocols

Follow these detailed protocols to manage different waste streams containing this compound.

Protocol 1: Disposal of Unused or Expired Pure Compound (Solid)
  • Do not attempt to dispose of the pure solid directly. It must be managed through your institution's hazardous waste program.

  • Ensure the original container is securely capped and in good condition. If the container is compromised, carefully transfer the contents to a new, appropriate container.

  • Create a hazardous waste label and affix it to the container.

  • Store the container in your lab's designated Satellite Accumulation Area.

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[6][8]

Protocol 2: Disposal of Contaminated Labware
  • Identify Contaminated Items : This includes items with visible powder residue or those that have come into direct contact with the compound, such as gloves, weigh paper, pipette tips, and contaminated bench paper.

  • Segregate : Place all contaminated solid items into a designated "Solid Hazardous Pharmaceutical Waste" container. This is typically a sturdy cardboard box with a thick plastic liner.

  • Labeling : Ensure the container is clearly labeled with its contents.

  • Storage and Pickup : When the container is full, seal the liner and the box. Store it in the SAA and arrange for an EH&S pickup.

Protocol 3: Disposal of Solutions Containing the Compound
  • Identify the Solvent : Determine if the solvent is aqueous, halogenated organic, or non-halogenated organic.

  • Select the Correct Waste Container : Use a designated liquid hazardous waste container that is compatible with the solvent. For this compound, it will typically be collected in a "Non-Halogenated Organic" or "Aqueous" waste stream.

  • Transfer the Waste : Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Keep Closed : Securely cap the waste container immediately after adding the waste. Containers must remain closed at all times except when adding material.[6][10]

  • Update the Label : Add "this compound" and its concentration to the list of contents on the waste label.

  • Storage and Pickup : Store the container in secondary containment within the SAA and arrange for pickup when it is full.

Protocol 4: Decontamination and Disposal of Empty Containers

Due to the toxicity profile of benzodiazepines, empty containers must be thoroughly decontaminated before disposal to prevent the introduction of pharmacologically active compounds into the environment.[2][3] The recommended procedure is a triple rinse.[6]

  • Select a Solvent : Choose a solvent (e.g., ethanol or acetone) in which the compound is soluble and that is compatible with your liquid waste stream.

  • First Rinse : Add a small amount of the solvent to the empty container (approximately 10% of the container's volume). Cap and shake vigorously to dissolve any remaining residue.

  • Collect Rinseate : Pour the solvent rinseate into the appropriate liquid hazardous waste container (e.g., "Non-Halogenated Organic Liquid Waste").[6]

  • Repeat : Repeat the rinse process two more times, collecting the rinseate in the hazardous waste container each time.

  • Deface the Label : Completely remove or deface the original manufacturer's label on the now-decontaminated container.[6]

  • Final Disposal : The clean, triple-rinsed container can now be disposed of as regular laboratory glass or plastic trash.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for properly segregating waste containing this compound.

G Start Identify Waste Containing This compound WasteType What is the form of the waste? Start->WasteType Solid Pure Solid or Contaminated Solid Debris (gloves, tips, etc.) WasteType->Solid Solid Liquid Aqueous or Organic Solution WasteType->Liquid Liquid Container Empty Original Container WasteType->Container Container SolidWasteContainer Place in labeled 'Solid Hazardous Pharmaceutical Waste' container. Solid->SolidWasteContainer LiquidWasteContainer Pour into labeled 'Liquid Hazardous Pharmaceutical Waste' container. Liquid->LiquidWasteContainer TripleRinse Perform Triple Rinse (Protocol 4) Container->TripleRinse CollectRinseate Collect all rinseate as liquid hazardous waste. TripleRinse->CollectRinseate DisposeContainer Deface label and dispose of container as normal lab trash. TripleRinse->DisposeContainer CollectRinseate->LiquidWasteContainer

Caption: Waste Disposal Decision Workflow

Emergency Procedures for Spills

In the event of a spill of the solid powder or a solution:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. For a large spill of the powder, respiratory protection may be necessary.

  • Contain the Spill : For liquids, surround the spill with absorbent material. For solids, gently cover with a damp paper towel to prevent the powder from becoming airborne.

  • Clean Up : Carefully collect all contaminated materials and place them in your solid hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and your institution's EH&S department.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe, responsible, and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.